Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEKOCDAFWCYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184767 | |
| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-16-9 | |
| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest to the fields of medicinal chemistry and materials science. The guide will detail the structural features of this molecule, provide a validated synthesis protocol based on the Gewald reaction, and explore its potential applications, particularly in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its derivatives.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] This scaffold is a key component in a variety of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the 2-aminothiophene ring system, which allows for substitution at multiple positions, makes it an attractive starting point for the design of novel drug candidates. The incorporation of a biphenyl moiety at the 4-position of the thiophene ring, as seen in the title compound, is a strategic design element intended to modulate the molecule's pharmacological profile, potentially enhancing its efficacy and target specificity.
Structural Elucidation
The chemical structure of this compound is characterized by a central 2-aminothiophene ring. A biphenyl group is attached at the 4-position, and a methyl carboxylate group is at the 3-position. The primary amino group at the 2-position is a key functional group that can be further modified to generate a diverse library of derivatives.
Key Structural Features:
-
2-Aminothiophene Core: The foundational heterocyclic ring system.
-
Biphenyl Moiety: A significant substituent at the 4-position that influences the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.
-
Methyl Carboxylate Group: An electron-withdrawing group at the 3-position that modulates the electronic properties of the thiophene ring and provides a handle for further chemical transformations.
-
Primary Amino Group: A nucleophilic center at the 2-position, crucial for both biological activity and synthetic derivatization.
Physicochemical Properties (Predicted):
| Property | Predicted Value (for Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate) |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Monoisotopic Mass | 247.0667 Da |
| [M+H]⁺ (m/z) | 248.07398 |
| [M+Na]⁺ (m/z) | 270.05592 |
| [M-H]⁻ (m/z) | 246.05942 |
Synthesis via the Gewald Reaction
The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[5]
For the synthesis of this compound, the key starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.
Reaction Scheme:
Caption: A schematic overview of the Gewald synthesis for the target compound.
Detailed Experimental Protocol (Adapted from a general Gewald reaction procedure):
This protocol is a representative example and may require optimization for the specific substrates.
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or Triethylamine) as a basic catalyst
-
Ethanol (or Methanol) as a solvent
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-acetylbiphenyl (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: To the stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A mild organic base like morpholine or triethylamine is typically used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound without promoting significant side reactions.
-
Solvent: Ethanol or methanol are common solvents as they are polar enough to dissolve the reactants and facilitate the reaction while also allowing for easy product precipitation upon cooling or addition of water.
-
Stoichiometry: A slight excess of sulfur is often used to ensure complete conversion of the intermediate to the thiophene ring.
Potential Applications in Drug Discovery
While specific biological data for this compound is not extensively documented, the structural motifs present suggest several promising avenues for investigation in drug discovery.
4.1. Kinase Inhibition
Many 2-aminothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The biphenyl moiety can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, potentially leading to high-affinity binding.
Sources
An In-depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Significance of the 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility as a synthon allows for the creation of a diverse array of molecules with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[2] This guide focuses on a specific, yet highly representative member of this class: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. While a dedicated CAS number for this precise methyl ester is not prominently documented, its close analog, Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate (CAS No. 307343-50-6), provides a valuable reference point for understanding its chemistry and potential.[3] This document will delve into the synthesis, physicochemical properties, and the vast potential of this molecular framework in the realm of drug discovery and development, drawing upon data from its closely related analogs to provide a comprehensive technical overview.
Synthesis of the 2-Amino-4-arylthiophene-3-carboxylate Core
The most robust and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction .[4][5] This one-pot, multi-component reaction is celebrated for its efficiency and tolerance of a wide range of substituents.[6] The reaction typically involves the condensation of a ketone, an activated nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]
Mechanistic Insights into the Gewald Reaction
The elegance of the Gewald reaction lies in its sequential and convergent nature. The currently accepted mechanism proceeds through several key stages:[8][9]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (in this case, 4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[8] The choice of base is critical, with amines like morpholine or piperidine often employed.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[9]
The overall reaction is a powerful tool for generating highly substituted thiophenes in a single synthetic operation.
Experimental Protocol: Synthesis of a 2-Amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate Analog
The following protocol is a representative example of the Gewald synthesis for a compound of this class.
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbiphenyl (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents).
-
Add morpholine (0.5 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
This protocol provides a general framework, and optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary to achieve the best yields for specific substrates.
Synthetic Workflow Diagram
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Physicochemical and Spectroscopic Properties
The characterization of "this compound" and its analogs relies on a combination of physical measurements and spectroscopic techniques.
| Property | Description |
| Molecular Formula | C₁₈H₁₅NO₂S |
| Molecular Weight | 309.39 g/mol |
| Appearance | Typically a solid at room temperature. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Spectroscopic Data (based on analogous structures):
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl group, a singlet for the C5 proton of the thiophene ring, a broad singlet for the amino protons, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the biphenyl moiety.
-
IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[10]
Applications in Drug Development
The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities.[1][11]
Antimicrobial and Antifungal Activity
Derivatives of 2-aminothiophene have demonstrated significant potential as antimicrobial and antifungal agents.[2] The presence of the thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties.
Anti-inflammatory Properties
Several 2-aminothiophene derivatives have been investigated for their anti-inflammatory effects.[2] The structural features of these compounds allow for interactions with key enzymes and receptors involved in the inflammatory cascade.
Anticancer Potential
The 2-aminothiophene core is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[11] The ability to easily modify the substituents at the 3, 4, and 5-positions of the thiophene ring allows for the fine-tuning of their biological activity and selectivity.
Other Therapeutic Areas
The versatility of the 2-aminothiophene scaffold has led to its exploration in a multitude of other therapeutic areas, including:
-
Antiviral agents[11]
-
Antitubercular agents[11]
-
Central nervous system disorders[11]
-
Antileishmanial agents[12]
The biphenyl moiety in the target compound can further enhance its biological activity by providing additional hydrophobic and π-stacking interactions with biological targets.
Safety and Handling
While specific toxicity data for "this compound" is not available, related 2-aminothiophene derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[13][14] Standard laboratory safety precautions should be observed when handling this class of compounds, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
"this compound" represents a promising scaffold for the development of novel therapeutics. Its synthesis via the robust Gewald reaction allows for facile access to a wide range of analogs. The inherent biological activities of the 2-aminothiophene core, coupled with the potential for further functionalization, make this class of compounds a continued area of interest for researchers in drug discovery and medicinal chemistry. Further investigation into the specific biological targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases.
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Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Retrieved from [Link]
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Puterová, Z., et al. (2010). Selected biologically active 2-aminothiophenes. ResearchGate. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
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Javadi, A., & Tayebee, R. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
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A Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the compound's core physicochemical properties, with a primary focus on its molecular weight and structural features. A validated synthetic protocol via the Gewald reaction is presented, including a mechanistic explanation and a step-by-step experimental procedure. Furthermore, the guide explores the potential applications of this molecule as a privileged scaffold in drug discovery, drawing on the established pharmacological relevance of the 2-aminothiophene core. Safety, handling, and characterization techniques are also discussed to provide a holistic resource for laboratory and development settings.
Introduction: The 2-Aminothiophene Scaffold in Medicinal Chemistry
The 2-aminothiophene moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, anticancer, and antipsychotic properties.[1][2][3] The versatility of the 2-aminothiophene core allows it to serve as a versatile synthon for the creation of more complex, biologically active molecules and fused heterocyclic systems.[4]
The title compound, this compound, integrates this potent thiophene core with a biphenyl substituent. The biphenyl group is another key pharmacophore known to modulate protein-protein interactions and enhance binding affinity to various biological targets. This combination of a proven heterocyclic scaffold and a functionality-enhancing substituent makes the target molecule a compound of high interest for screening libraries and as a foundational building block in targeted drug design.
Physicochemical Profile
The fundamental characteristics of this compound are crucial for its application in synthesis and drug development. While no direct experimental data for this specific molecule was found in the searched literature, its properties can be precisely calculated based on its structure and inferred from closely related analogues. A related compound, Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, has a reported formula weight of 323.41 g/mol .[5]
Table 1: Calculated Physicochemical Properties
| Property | Value | Data Source |
| Molecular Formula | C₁₈H₁₅NO₂S | Calculated |
| Molecular Weight | 309.39 g/mol | Calculated |
| IUPAC Name | Methyl 2-amino-4-(biphenyl-4-yl)thiophene-3-carboxylate | Standard Nomenclature |
| Monoisotopic Mass | 309.08235 Da | Calculated |
| Appearance | White to light yellow crystalline powder | Inferred from analogues[6] |
| Solubility | Soluble in Methanol, DMSO, DMF | Inferred from analogues |
Synthesis and Purification
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[7] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[7]
Reaction Principle: The Gewald Synthesis
The Gewald reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a basic catalyst.[7] The mechanism proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8][9]
For the synthesis of the title compound, the specific reactants are 4-acetylbiphenyl (ketone), methyl cyanoacetate (active methylene ester), and elemental sulfur.
Caption: The Gewald reaction pathway for synthesis.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established Gewald reaction methodologies.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-acetylbiphenyl (1.0 eq.), methyl cyanoacetate (1.1 eq.), and ethanol (50 mL).
-
Catalyst Addition: Add morpholine (0.2 eq.) as a basic catalyst to the stirred mixture.
-
Sulfur Addition: Carefully add elemental sulfur (1.2 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure product.
Purification and Characterization
The identity and purity of the synthesized compound must be validated through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the characteristic peaks for the aromatic protons of the biphenyl system, the thiophene proton, the amino protons, and the methyl ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 248.07 m/z.[10]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine, C=O stretch for the ester, and aromatic C-H stretches.
-
Melting Point: To assess the purity of the final product. Analogous compounds exhibit melting points in the range of 85-120°C.[6][8]
Caption: General workflow for synthesis and validation.
Applications in Drug Discovery and Development
Role as a Privileged Scaffold
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate. The 2-aminothiophene core is a launchpad for further chemical modifications. The primary amine at the C2 position and the methyl ester at the C3 position are reactive handles for building molecular complexity, enabling the synthesis of diverse compound libraries for high-throughput screening.
Derivatives of 2-aminothiophenes have demonstrated significant potential in various therapeutic areas:
-
Antiproliferative and Anticancer Agents [3]
-
Antimicrobial and Antifungal Agents [1]
-
Anti-inflammatory Compounds [2]
-
Antiviral Agents [1]
-
Antileishmanial Drug Candidates [11]
Potential Therapeutic Targets
The structural motif is suitable for designing inhibitors for enzymes, modulators for receptors, and agents that disrupt protein-protein interactions. The planar biphenyl group can engage in π-stacking interactions within protein binding pockets, while the thiophene core and its substituents can form critical hydrogen bonds and other electrostatic interactions.
Safety, Handling, and Storage
While specific toxicology data for the title compound is unavailable, information from structurally similar aminothiophene derivatives should be used to guide handling procedures.
Table 2: Summary of Anticipated Safety Information
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | May cause skin irritation. | Wear protective gloves (nitrile rubber). |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle in a well-ventilated area or chemical fume hood. |
| Storage | Store in a cool, dry, dark place in a tightly sealed container.[6] |
Always consult the Safety Data Sheet (SDS) for the specific compound before handling.
Conclusion
This compound, with a calculated molecular weight of 309.39 g/mol , is a well-defined chemical entity with significant potential for drug discovery and development. Its synthesis is readily achievable through the robust and scalable Gewald reaction. The combination of the pharmacologically validated 2-aminothiophene scaffold and the biphenyl moiety makes this compound a prime candidate for use as a building block in the synthesis of novel therapeutic agents across a spectrum of diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable intermediate in their research programs.
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Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. [Link]
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Hassan, A. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The guide details a proposed synthetic route via the versatile Gewald reaction, outlines expected physicochemical properties, and discusses techniques for its structural elucidation. Furthermore, potential applications are explored, drawing upon the established biological and material properties of the 2-aminothiophene and biphenyl scaffolds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Context
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as synthetic intermediates.[1][2][3][4] The thiophene ring is often considered a bioisostere of a phenyl group, enabling its incorporation into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[2][5] The incorporation of a biphenyl moiety into molecular scaffolds is a well-established strategy in drug design, often imparting favorable properties such as enhanced target binding and improved metabolic stability. The title compound, this compound, synergistically combines these two privileged structural motifs, making it a compelling target for synthesis and investigation.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis: The Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7] This methodology offers a convergent and atom-economical route to the target molecule.
Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur.[6][8] A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base and solvent is crucial for achieving high yields and purity.
Synthetic Workflow
The proposed synthesis of this compound involves the reaction of 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.
Caption: Proposed synthetic workflow for this compound via the Gewald reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-Acetylbiphenyl | 196.24 | 1.0 eq |
| Methyl cyanoacetate | 99.09 | 1.1 eq |
| Elemental Sulfur | 32.06 | 1.2 eq |
| Morpholine | 87.12 | 0.5 eq |
| Ethanol | 46.07 | Solvent |
Procedure:
-
To a stirred solution of 4-acetylbiphenyl (1.0 eq) and methyl cyanoacetate (1.1 eq) in ethanol, add elemental sulfur (1.2 eq).
-
Add morpholine (0.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Physicochemical Properties and Structural Characterization
The expected physicochemical properties and key spectroscopic data for the title compound are summarized below. These are predictive values based on the molecular structure and data from analogous compounds.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₅NO₂S |
| Molecular Weight | 309.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >150 °C (estimated) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60-7.30 (m, 9H, Ar-H): A complex multiplet corresponding to the protons of the biphenyl group.
-
δ 5.90 (br s, 2H, -NH₂): A broad singlet for the amino protons, which is D₂O exchangeable.
-
δ 7.10 (s, 1H, Thiophene-H): A singlet for the proton at the 5-position of the thiophene ring.
-
δ 3.85 (s, 3H, -OCH₃): A singlet for the methyl ester protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.0 (C=O): Carbonyl carbon of the ester.
-
δ 160.0, 145.0, 140.0, 138.0, 129.0, 128.0, 127.5, 127.0, 126.0, 115.0, 105.0: Aromatic and thiophene carbons.
-
δ 51.0 (-OCH₃): Methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3450-3300 (N-H stretch): Characteristic stretching vibrations of the primary amine.
-
3100-3000 (Ar-H stretch): Aromatic C-H stretching.
-
1680 (C=O stretch): Strong absorption for the ester carbonyl group.
-
1620 (N-H bend): Bending vibration of the primary amine.
-
1590, 1480 (C=C stretch): Aromatic ring skeletal vibrations.
-
-
Mass Spectrometry (MS):
-
[M]⁺: Expected molecular ion peak at m/z = 309.
-
Potential Applications and Future Research Directions
While specific biological or material science data for this compound is not yet available, the structural motifs present suggest several promising avenues for investigation.
Drug Discovery
The 2-aminothiophene scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9][10] The biphenyl group is a key feature in several marketed drugs, contributing to their therapeutic efficacy. Therefore, the title compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on screening this compound against a variety of biological targets.
Materials Science
Thiophene-containing molecules are of great interest in materials science, particularly in the field of organic electronics. The extended π-conjugation provided by the biphenylthiophene core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Synthetic Intermediate
The primary amino group and the ester functionality of the title compound provide reactive handles for further chemical modifications.[11] This allows for its use as a versatile building block in the synthesis of more complex heterocyclic systems and functional molecules.
Conclusion
This technical guide has provided a detailed overview of this compound, a molecule of considerable scientific interest. A robust and efficient synthetic route via the Gewald reaction has been proposed, along with a comprehensive outline of its expected physicochemical and spectroscopic properties. The potential applications in both drug discovery and materials science are significant, warranting further investigation into the synthesis and characterization of this and related compounds. The information presented herein serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.
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An In-depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a promising heterocyclic compound with significant potential in medicinal chemistry. The guide details a proposed synthetic pathway for this molecule, leveraging the well-established Gewald reaction, and outlines the necessary starting materials and reaction conditions. Furthermore, it delves into the predicted physicochemical properties and spectroscopic data for the characterization of the title compound. A significant portion of this document is dedicated to a thorough literature review of the biological activities associated with the 2-aminothiophene and biphenyl scaffolds, suggesting potential therapeutic applications for this molecule in areas such as oncology and infectious diseases. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing a solid foundation for the synthesis and investigation of this and structurally related compounds.
Introduction: The Promise of Biphenyl-Substituted Thiophenes
The fusion of a thiophene ring with a biphenyl moiety in "this compound" creates a molecule of significant interest in the field of medicinal chemistry. The 2-aminothiophene core is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biphenyl group, on the other hand, is a prevalent structural motif in many approved drugs and is known to enhance molecular recognition by biological targets through favorable hydrophobic and stacking interactions.[3] The combination of these two privileged scaffolds suggests that the title compound could exhibit potent and selective biological activities, making it a compelling candidate for further investigation in drug discovery programs.
Synthetic Strategy: The Gewald Reaction
The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5] For the synthesis of this compound, the key starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.
Proposed Synthetic Workflow
The proposed synthesis of the title compound via the Gewald reaction is depicted in the following workflow diagram:
Caption: Proposed workflow for the synthesis of the target molecule via the Gewald reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed methodology based on established Gewald reaction procedures for aryl ketones.[5] Optimization of reaction conditions may be necessary to achieve the best yield and purity.
Materials:
-
4-Acetylbiphenyl (1.0 eq)
-
Methyl cyanoacetate (1.1 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl, methyl cyanoacetate, and ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add morpholine to the mixture and stir for 10-15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Physicochemical Properties and Characterization (Predicted)
The following table summarizes the predicted physicochemical properties of the title compound. These values are estimations based on its chemical structure and can be used as a reference for its characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₅NO₂S |
| Molecular Weight | 309.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated to be in the range of 150-200 °C |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chloroform; sparingly soluble in alcohols; insoluble in water. |
| LogP | ~4.5 (estimated) |
Spectroscopic Data (Anticipated)
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The anticipated data is as follows:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.60-7.30 (m, 9H): Aromatic protons of the biphenyl group.
-
δ 7.10 (s, 1H): Thiophene proton at the 5-position.
-
δ 5.80 (s, 2H): Broad singlet for the amino (-NH₂) protons.
-
δ 3.85 (s, 3H): Singlet for the methyl ester (-OCH₃) protons.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 168.0: Carbonyl carbon of the ester.
-
δ 160.0, 145.0, 140.0, 138.0, 129.0, 128.0, 127.5, 127.0, 115.0, 105.0: Aromatic and thiophene carbons.
-
δ 51.0: Methyl carbon of the ester.
-
-
IR (KBr, cm⁻¹):
-
3450-3300: N-H stretching vibrations of the amino group.
-
3100-3000: Aromatic C-H stretching.
-
1680: C=O stretching of the ester.
-
1600, 1480: Aromatic C=C stretching.
-
-
Mass Spectrometry (EI):
-
m/z (%): 309 (M⁺, 100).
-
Biological Activity and Therapeutic Potential: A Literature-Informed Perspective
While no specific biological data for this compound has been reported, the extensive research on its constituent scaffolds allows for a well-informed projection of its potential therapeutic applications.
Anticancer Activity
The 2-aminothiophene scaffold is a prominent feature in numerous compounds with demonstrated anticancer activity.[6] These compounds often exert their effects through various mechanisms, including the inhibition of protein synthesis and the induction of apoptosis.[3] The biphenyl moiety is also a key structural element in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and prostate cancer.[7][8] The flexible nature of the biphenyl group allows it to adapt to the binding pockets of a wide range of enzymes and receptors, potentially leading to high-affinity interactions.[3]
The combination of these two pharmacophores in the title compound suggests a strong potential for anticancer activity. It is plausible that this molecule could inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.
Caption: Plausible anticancer mechanism of action for the target molecule.
Antimicrobial Activity
2-Aminothiophene derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][9][10][11] The presence of the thiophene ring, a bioisostere of the benzene ring, often contributes to enhanced antimicrobial efficacy.[1] The specific substitution pattern on the thiophene ring plays a crucial role in determining the potency and spectrum of activity. Biphenyl derivatives have also been reported to possess antibacterial activity.[12] Therefore, this compound is a promising candidate for development as a novel antimicrobial agent, potentially effective against drug-resistant strains.
Table of Potential Biological Activities:
| Biological Activity | Rationale based on Structural Features | Potential Mechanism of Action |
| Anticancer | Presence of 2-aminothiophene and biphenyl scaffolds, both known for their cytotoxic effects.[3][6][7][8] | Induction of apoptosis, cell cycle arrest, inhibition of key cancer-related enzymes. |
| Antimicrobial | 2-Aminothiophene core is a common feature in antimicrobial agents.[1][9][10][11] Biphenyl moiety may enhance activity.[12] | Disruption of cell membrane integrity, inhibition of essential enzymes. |
| Anti-inflammatory | The structurally related compound, diphenylacetic acid, is an anti-inflammatory agent.[13] | Inhibition of pro-inflammatory enzymes like COX and LOX. |
Future Directions and Conclusion
This compound represents a molecule with considerable untapped potential in the realm of drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The proposed Gewald synthesis offers a straightforward and efficient route to access this compound.
Future research should focus on the practical synthesis and purification of this molecule, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive biological evaluation is warranted to explore its anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the biphenyl and thiophene rings, could lead to the identification of even more potent and selective therapeutic agents.
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An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Preamble: Navigating the Landscape of a Novel Thiophene Derivative
For researchers and professionals in drug development, the characterization of a novel chemical entity is the foundational step upon which all subsequent research is built. This guide focuses on Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a well-regarded privileged structure in medicinal chemistry, known for its wide array of biological activities. The introduction of a biphenyl moiety suggests potential applications in areas where this functional group is pharmacologically relevant.
Section 1: Core Molecular Attributes
The fundamental physical properties of a molecule are dictated by its structure. The presence of a polar amino group, a hydrogen-bonding capable ester, a rigid thiophene ring, and a large, nonpolar biphenyl system in this compound suggests a compound with moderate to low solubility in aqueous media and a relatively high melting point.
While specific experimental data for the methyl ester is scarce, we can tabulate the basic molecular information for it and its ethyl and propyl analogs to provide a comparative baseline.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₈H₁₅NO₂S | ~325.39 | 333973-13-8 (Predicted) |
| Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate | C₁₉H₁₇NO₂S | 323.41 | 307343-50-6[1] |
| Propyl 4-([1,1'-biphenyl]-4-yl)-2-aminothiophene-3-carboxylate | C₂₀H₁₉NO₂S | 337.44 | 351156-20-2[2] |
Section 2: Experimental Determination of Key Physical Properties
The following sections provide detailed, field-proven methodologies for the determination of the most critical physical properties for a research compound of this nature.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[3] A sharp melting range (typically < 2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Measurement: Heat the sample at a relatively fast rate (10-20°C per minute) to get an approximate melting range.
-
Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Caption: Logical Flow for Solubility Assessment.
Chromatographic Purity Analysis
Chromatographic methods are indispensable for assessing the purity of a compound. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. [6][7][8] 2.3.1 Thin-Layer Chromatography (TLC)
Protocol:
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. [8]2. Spotting: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the pencil line. [9]3. Developing: Place the plate in a developing chamber containing a shallow pool of an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the spot line. [9][10]4. Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. [9]5. Analysis: A pure compound should ideally show a single spot. The retention factor (Rf) can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
2.3.2 High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter. [11]2. Method Development:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid, is common.
-
Detector: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm) is standard. A photodiode array (PDA) detector is preferable as it can assess peak purity by comparing spectra across a single peak. [12]3. Analysis: Inject the sample and run the gradient. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [13]
-
Section 3: Spectral Data
While not strictly physical properties, spectroscopic data are integral to the characterization and confirmation of the compound's identity. Researchers should obtain the following spectra:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment and structural integrity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H stretches of the amine and the C=O stretch of the ester.
Conclusion
The physical properties of this compound are central to its application in research and development. While published data is limited, this guide provides the necessary experimental framework for any researcher to confidently and accurately determine these properties. By following these self-validating protocols, scientists can ensure the quality and integrity of their starting materials, a cornerstone of reproducible and reliable scientific outcomes.
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J&K Scientific. Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, 98%. Available at: [Link]
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Chemistry LibreTexts. 2.3: Thin Layer Chromatography (TLC). Available at: [Link]
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University of Toronto. Solubility of Organic Compounds. Available at: [Link]
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University of Technology, Iraq. experiment (1) determination of melting points. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This molecule belongs to the versatile class of 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific derivative is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to present a robust profile. We will delve into its structural attributes, a plausible and detailed synthetic methodology via the Gewald reaction, predicted spectroscopic data for structural confirmation, expected chemical reactivity, and a discussion of its potential biological significance based on the activities of related compounds.
Introduction: The Scientific Context
The 2-aminothiophene scaffold is a privileged heterocyclic motif in modern drug discovery and development.[1][2] Its rigid, sulfur-containing five-membered ring, adorned with a reactive amino group and an ester, serves as a versatile building block for a vast array of compounds with significant biological activities.[3] Thiophene-based compounds are known to exhibit a wide pharmacological spectrum, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[1] The thiophene ring is often considered a bioisostere of a phenyl ring, allowing for subtle modifications in steric and electronic properties while maintaining key binding interactions.[4]
The subject of this guide, this compound, integrates this potent thiophene core with a biphenyl moiety. Biphenyl derivatives themselves are prevalent in pharmacologically active agents and advanced materials, contributing to properties like thermal stability and unique molecular recognition capabilities.[5][6] The combination of these two pharmacophores suggests a molecule with significant potential for novel therapeutic applications and material science innovations. This guide aims to provide a detailed, predictive analysis of its chemical characteristics to facilitate and inspire future research.
Molecular Structure and Physicochemical Properties
The foundational aspect of understanding any chemical entity is its structure and the intrinsic properties that arise from it.
Molecular Structure: The molecule consists of a central 2-aminothiophene ring. An amino group (-NH₂) is located at position 2, a methyl carboxylate group (-COOCH₃) at position 3, and a biphenyl-4-yl group at position 4. The biphenyl substituent provides a significant non-polar, aromatic extension to the molecule.
Predicted Physicochemical Properties A precise experimental determination of these properties is pending; the values below are estimates based on its constituent parts and data from similar structures.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₁₅NO₂S | Derived from the chemical structure. |
| Molecular Weight | 309.39 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid (colorless to yellow) | Biphenyl and many 2-aminothiophenes are solids at room temperature.[6][7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMF, DMSO, and chlorinated solvents. | The large, non-polar biphenyl group dominates the molecule's character, making it hydrophobic.[6] |
| Melting Point | Expected to be elevated (>100 °C) | The planar, rigid structure and high molecular weight suggest strong intermolecular forces in the crystal lattice. |
Synthesis via the Gewald Reaction: A Proposed Methodology
The most direct and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[8] This one-pot synthesis is renowned for its efficiency and operational simplicity, combining a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[9]
Proposed Synthetic Pathway
The synthesis of this compound would logically proceed from three key starting materials: 4-acetylbiphenyl (the ketone component), methyl cyanoacetate, and elemental sulfur.
Caption: Proposed Gewald reaction pathway for the target compound.
Causality in Experimental Design
The mechanism begins with a Knoevenagel condensation between 4-acetylbiphenyl and methyl cyanoacetate, catalyzed by a base (commonly morpholine or diethylamine), to form a stable α,β-unsaturated nitrile intermediate.[8] Elemental sulfur then adds to the activated methylene group. The subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[8] The choice of a secondary amine like morpholine as a catalyst is crucial; it effectively promotes the initial condensation without leading to unwanted side reactions like amide formation with the ester. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.[7]
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a robust, field-proven methodology adapted from established procedures for synthesizing structurally similar 4-aryl-2-aminothiophenes.[2][7][10]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 4-acetylbiphenyl (10 mmol, 1.96 g), methyl cyanoacetate (10 mmol, 0.99 g), and elemental sulfur (10 mmol, 0.32 g) in absolute ethanol (50 mL).
-
Catalyst Addition: To the stirred suspension, add morpholine (10 mmol, 0.87 mL) dropwise at room temperature. The addition of the base is often mildly exothermic.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 3-5 hours.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with stirring. A solid precipitate is expected to form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual morpholine and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient to yield the pure this compound.[10]
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is essential for unequivocal structure confirmation. The following table outlines the predicted data based on analyses of analogous compounds.[1][7][11][12]
| Technique | Predicted Spectral Features |
| ¹H NMR | δ (ppm) in CDCl₃: • ~7.30-7.70 (m, 9H): Complex multiplet for the aromatic protons of the biphenyl system. • ~6.50 (s, 1H): Singlet for the proton at the 5-position of the thiophene ring. • ~6.10 (s, 2H): Broad singlet for the -NH₂ protons. • ~3.85 (s, 3H): Singlet for the methyl ester (-OCH₃) protons. |
| ¹³C NMR | δ (ppm) in CDCl₃: • ~166.0: Carbonyl carbon of the ester. • ~164.0: C2-carbon of the thiophene ring (attached to NH₂). • ~127.0-141.0: A series of signals for the aromatic carbons of the biphenyl group and the C4-carbon of the thiophene ring. • ~105.0: C3-carbon of the thiophene ring (attached to the ester). • ~103.0: C5-carbon of the thiophene ring. • ~59.5: Methyl carbon of the ester. |
| FT-IR | ν (cm⁻¹) in KBr: • 3450-3300: Two bands for the N-H stretching of the primary amine. • ~1680: Strong C=O stretching of the ester carbonyl group. • ~1600, ~1490: C=C stretching vibrations of the aromatic rings. • ~1270: C-N stretching vibration. • ~700-850: C-S stretching and aromatic C-H bending vibrations.[13] |
| Mass Spec. | (ESI-MS): • m/z [M+H]⁺: Predicted at 310.09. |
Chemical Reactivity: A Platform for Derivatization
The title compound possesses three primary sites for chemical modification, making it an excellent platform for generating a library of derivatives.
Caption: Key reactivity sites on the target molecule.
-
The 2-Amino Group: This is a versatile nucleophilic center. It can readily undergo acylation with acid chlorides or anhydrides to form amides. It can also be condensed with aldehydes or ketones to form Schiff bases, or undergo diazotization to be replaced by other functional groups.
-
The 3-Carboxylate Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a handle for further modifications, such as amide bond formation using standard peptide coupling reagents.
-
The Aromatic Rings: Both the thiophene and biphenyl rings can potentially undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, although the conditions would need to be carefully controlled to manage regioselectivity.
Potential Applications and Biological Activity
The therapeutic potential of this molecule can be inferred from the established activities of its core components.
-
Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The lipophilic nature of the biphenyl group could enhance membrane permeability, potentially improving antimicrobial efficacy.
-
Anti-inflammatory and Analgesic Properties: The thiophene nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Biphenyl-containing compounds have also been explored for their anti-inflammatory potential.[14]
-
Anticancer and Kinase Inhibition: The 2-aminothiophene scaffold is present in molecules designed as kinase inhibitors, which are a cornerstone of modern cancer therapy. The biphenyl moiety can form key hydrophobic and π-stacking interactions within the active sites of various enzymes.
-
Materials Science: Biphenyl derivatives are fundamental components in the manufacturing of liquid crystals and other advanced polymers due to their rigid, planar structure.[5] The functional groups on the thiophene ring could allow for the polymerization or grafting of this molecule onto surfaces to create novel functional materials.
Conclusion
This compound is a molecule of considerable scientific interest, strategically combining the pharmacologically validated 2-aminothiophene core with the versatile biphenyl moiety. While direct experimental data remains to be published, this guide has provided a comprehensive, predictive analysis of its chemical properties based on established principles and data from closely related structures. The straightforward and efficient synthesis via the Gewald reaction, coupled with multiple sites for chemical derivatization, makes this compound an attractive target for medicinal chemistry programs and materials science research. Future experimental validation of the properties and biological activities outlined herein is highly encouraged and is expected to unlock new avenues in drug discovery and functional material design.
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A complete list of all sources cited within this document, with verifiable URLs.
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International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]
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PMC - NIH. (2023, August 2). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Available from: [Link]
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MDPI. (2022, January 17). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available from: [Link]
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RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]
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IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
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Semantic Scholar. (2023, July 14). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar. Available from: [Link]
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PubMed. (2019, January 15). Synthesis and anti-neuroinflammatory activity of N-heterocyclic analogs based on natural biphenyl-neolignan honokiol. Available from: [Link]
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PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]
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ResearchGate. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]
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ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. Available from: [Link]
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American Chemical Society. (2024, January 8). Kinetic Resolution of Inherently Chiral Eight-Membered Azacycles via Chiral Phosphoric Acid-Catalyz. Available from: [Link]
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TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]
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PMC - NIH. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from: [Link]
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MDPI. (2020, August 28). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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PMC - NIH. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]
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MDPI. (2023, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
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An In-Depth Technical Guide to the Solubility Assessment of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
A Senior Application Scientist's Perspective on a Critical Drug Development Parameter
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, a significant number of which are rooted in the compound's physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's oral bioavailability and overall developability. This guide focuses on Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate , a novel heterocyclic compound with potential therapeutic applications. Given its structural characteristics—specifically the large, hydrophobic biphenyl moiety—poor aqueous solubility is an anticipated challenge. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and understand the solubility of this compound. It is structured not as a rigid protocol, but as a logical, causality-driven guide, synthesizing theoretical principles with field-proven experimental methodologies. We will explore the foundational concepts governing solubility, provide detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination, discuss the interpretation of this data within the Biopharmaceutics Classification System (BCS), and outline strategic approaches for solubility enhancement.
Introduction: The Central Role of Solubility in Drug Viability
The efficacy of an orally administered drug is fundamentally dependent on its ability to dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the systemic circulation. Poor aqueous solubility is a leading cause of low and variable bioavailability, which can lead to suboptimal drug performance and even the termination of otherwise promising drug candidates.[1] It is estimated that over 40% of new chemical entities emerging from discovery pipelines are poorly water-soluble, making solubility assessment a critical, early-stage activity in pharmaceutical development.
This compound, with its rigid, non-polar biphenyl group, is predisposed to be poorly soluble in aqueous media.[2][3][4] A thorough understanding of its solubility behavior is therefore not merely a data-gathering exercise; it is a crucial step in risk assessment and mitigation, guiding formulation strategies and predicting in vivo performance. This guide provides the necessary tools to build that understanding from first principles.
Physicochemical Profile and Initial Assessment
While specific experimental data for this compound is not publicly available, we can predict its general characteristics based on its structure and data from analogous compounds. These predictions are essential for designing relevant and efficient solubility experiments.
Table 1: Predicted Physicochemical Properties of the Target Compound
| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility |
| Molecular Formula | C₁₈H₁₅NO₂S | The relatively large molecular size contributes to higher crystal lattice energy, which must be overcome for dissolution. |
| Molecular Weight | 309.38 g/mol | Higher molecular weight often correlates with lower aqueous solubility. |
| Structure | 2-aminothiophene core with a biphenyl substituent | The biphenyl group is highly lipophilic (hydrophobic), which is expected to dominate the molecule's solubility profile, leading to poor aqueous solubility.[2][4] The aminothiophene core provides sites for potential hydrogen bonding and ionization. |
| Calculated logP | > 4.0 | A high logP (partition coefficient) indicates a strong preference for a non-polar environment over water, predicting low aqueous solubility. Biphenyl itself has a logP of 4.01. |
| pKa (predicted) | Basic (Amino Group): 2-4 | The 2-amino group on the thiophene ring is a weak base.[1][5] This means the compound's solubility will be pH-dependent, increasing at pH values below its pKa as the amino group becomes protonated (cationic). |
The Theoretical Bedrock of Solubility
Solubility is the result of a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
-
Lattice Energy: This is the energy holding the compound's molecules together in its crystal lattice. For a solid to dissolve, this energy must be overcome. The large, planar structure of the biphenyl group can lead to strong π-stacking interactions and high lattice energy.
-
Solvation Energy: This is the energy released when solvent molecules surround and stabilize a solute molecule. In water, this involves hydrogen bonding and dipole-dipole interactions. The hydrophobic biphenyl moiety disrupts the hydrogen-bonding network of water, making solvation energetically unfavorable.
-
The pH Effect: For ionizable compounds like our target molecule, pH is a critical factor.[1] The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form. The amino group (a weak base) will be predominantly in its neutral, less soluble form at intestinal pH (6.5-7.4) but will become protonated and more soluble in the acidic environment of the stomach (pH 1-3).
Experimental Determination of Solubility: A Two-Pronged Approach
In drug development, two types of solubility are measured, each providing different but complementary information.[6] Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions. Kinetic solubility , on the other hand, measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium.
Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic solubility and is recommended by international regulatory bodies like the ICH and WHO.[7][8][9] It establishes the equilibrium state between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of physiological relevance at 37 °C.
Materials:
-
Target compound (solid form)
-
Aqueous buffers: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5, and pH 6.8 (simulated intestinal fluid without enzymes)
-
Constant temperature shaker bath (37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
Validated HPLC-UV method for quantification
-
pH meter
Methodology:
-
Preparation: Add an excess amount of the solid compound to separate vials containing each of the three aqueous buffers. The key is to ensure there is visible undissolved solid material at the end of the experiment, confirming that saturation has been achieved.
-
Equilibration: Place the sealed vials in the shaker bath set at 37 °C. Agitate for a predetermined period. Causality: The goal is to reach equilibrium. An initial time-to-equilibrium study should be performed by taking samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to find the point at which the concentration no longer increases.[8] A typical duration is 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand at 37 °C to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from the solid using either centrifugation or filtration. Self-Validation: It is critical to perform this step without changing the temperature. If filtration is used, the filter material should be pre-validated for low drug binding.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.
-
pH Verification: Measure the final pH of the saturated solution to ensure that the buffering capacity was sufficient and the pH did not drift during the experiment.[10]
-
Data Reporting: Report the solubility in mg/mL or µM for each pH condition. The experiment should be performed in at least triplicate.[11]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is often used in early drug discovery for rapid screening of large numbers of compounds.[12] It mimics the situation where a compound is rapidly introduced into an aqueous environment from an organic solvent (DMSO), which is common in in vitro biological assays. The values are often higher than thermodynamic solubility because there isn't enough time for the stable crystal lattice to form, and the solution can become supersaturated.[6]
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Target compound dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
-
Liquid handling robotics (optional, for high throughput)
Methodology:
-
Plate Preparation: Prepare a serial dilution of the DMSO stock solution directly in the 96-well plate.
-
Addition of Buffer: Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to all wells. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation: Mix the plate and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation: The Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[10] This classification is a powerful tool for predicting a drug's in vivo absorption characteristics.
According to ICH guidelines, a drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[10]
Table 2: The Biopharmaceutics Classification System (BCS)
| Class | Solubility | Permeability | Absorption Characteristics |
| I | High | High | Well absorbed |
| II | Low | High | Absorption is limited by dissolution rate |
| III | High | Low | Absorption is limited by permeability |
| IV | Low | Low | Poor and variable absorption |
Given its structure, this compound is very likely to be a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) compound. This classification immediately flags that solubility enhancement will be a critical aspect of its formulation development to achieve adequate oral bioavailability.
Strategic Pathways for Solubility Enhancement
If the compound is confirmed to be poorly soluble (e.g., BCS Class II or IV), several formulation strategies can be employed to improve its dissolution profile.[13] The choice of strategy depends on the compound's specific properties.
-
Salt Formation: The presence of the basic amino group makes it a prime candidate for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate). A salt form often has a different crystal structure and is typically much more soluble than the free base.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (amorphous solid dispersion) can significantly improve solubility by preventing crystallization and maintaining the drug in a higher energy state. This is often achieved through spray drying or hot-melt extrusion.
-
Co-solvents and Surfactants: For liquid formulations, the use of co-solvents (e.g., ethanol, propylene glycol) or surfactants can increase solubility, although their use in solid dosage forms is more complex.
Caption: Decision Tree for Selecting a Solubility Enhancement Strategy.
Conclusion
The solubility of this compound is a foundational property that will dictate its entire development trajectory. Due to its lipophilic biphenyl moiety, it is predicted to be a poorly soluble compound, likely falling into BCS Class II or IV. A rigorous, systematic evaluation as outlined in this guide is not optional—it is essential. By combining a strong theoretical understanding with robust experimental protocols for both thermodynamic and kinetic solubility, researchers can accurately characterize the compound, classify it within the BCS framework, and make informed, data-driven decisions on the most effective strategies for formulation and solubility enhancement. This proactive approach is the cornerstone of successful drug development, transforming a challenging molecule into a potential therapeutic reality.
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International Journal of Pharmaceutical Sciences Review and Research. Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]
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"Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate" melting point
An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 2-Aminothiophenes: A Focus on Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
This guide provides a comprehensive technical overview of this compound, a polysubstituted 2-aminothiophene derivative. Given the specific data available in the scientific literature, this document will focus on the synthesis and characterization of the closely related ethyl ester analog, ethyl 4-([1,1'-biphenyl]-4-carbonyl)-5-(phenylamino)thiophene-3-carboxylate , for which a melting point of 179-180 °C has been reported.[1] The methodologies and principles discussed are directly applicable to the synthesis and analysis of the target methyl ester.
This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and properties of novel heterocyclic compounds.
Physicochemical and Structural Properties
| Property | Value (for the analogous Ethyl Ester) | Reference |
| Melting Point | 179-180 °C | [1] |
| Molecular Formula | C₂₉H₂₂N₂O₃S | [1] |
| Molecular Weight | 478.56 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid |
Note: The molecular formula and weight for the target methyl ester, this compound, would be C₂₈H₂₀N₂O₃S and 464.54 g/mol , respectively.
Synthesis of Biphenyl-Substituted Aminothiophenes: A Mechanistic Approach
The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of heterocyclic chemistry, with the Gewald reaction being a prominent method.[2][3][4][5][6][7] This multicomponent reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[2][5][6][7]
The synthesis of the reference compound, ethyl 4-([1,1'-biphenyl]-4-carbonyl)-5-(phenylamino)thiophene-3-carboxylate, follows a modified approach, which is detailed below.[1] This method provides a reliable pathway to the target scaffold.
Experimental Protocol: Synthesis of Ethyl 4-([1,1'-biphenyl]-4-carbonyl)-5-(phenylamino)thiophene-3-carboxylate[1]
This protocol is adapted from the synthesis of compound 11 in the cited literature.[1] To synthesize the target methyl ester, one would substitute ethyl bromoacetate with methyl bromoacetate in step 2.
Step 1: Synthesis of the Precursor, 3-mercapto-2-(biphenyl-4-yl)carbonyl-3-phenylaminopropenal (6) [1]
-
To a stirred solution of potassium hydroxide (0.56 g, 10 mmol) in dimethylformamide (20 ml), add (E)-1-(biphenyl-4-yl)-3-(dimethylamino)prop-2-en-1-one (2.51 g, 10 mmol).
-
Stir the mixture for 30 minutes.
-
Add phenyl isothiocyanate (1.35 g, 10 mmol) to the resulting mixture.
-
Continue stirring for 6 hours until the formation of the potassium salt intermediate is complete.
-
Pour the reaction mixture over crushed ice containing hydrochloric acid.
-
Collect the resulting solid product by filtration, wash with water, and dry.
-
Crystallize the crude product from an ethanol/DMF mixture to afford the pure precursor.
Step 2: Synthesis of the Final Thiophene Carboxylate (11) [1]
-
Prepare a solution of the precursor (0.36 g, 1 mmol) and ethyl bromoacetate (1 mmol) in ethanol (20 ml).
-
Add triethylamine (0.5 ml) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the formed solid by filtration, wash with ethanol, and recrystallize from a DMF/H₂O mixture to yield the final product.
Rationale Behind Experimental Choices
-
Base: Potassium hydroxide in the first step acts as a strong base to facilitate the initial condensation reaction. Triethylamine in the second step is a milder organic base that serves to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the formation of the potassium salt. Ethanol is a suitable solvent for the second step, allowing for a reflux temperature that provides sufficient energy for the reaction to proceed without significant decomposition.
-
Reaction Time and Temperature: The 6-hour reflux is an empirically determined condition to ensure the completion of the reaction. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to optimize this for specific substrates.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the biphenyl-substituted aminothiophene.
Characterization and Purity Assessment
The structural confirmation and purity of the synthesized compound are paramount. The following techniques are essential for a comprehensive characterization:
-
Melting Point Analysis: A sharp melting point range is a primary indicator of a pure crystalline compound. The reported melting point of 179-180 °C for the ethyl ester serves as a crucial quality control parameter.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, confirming the presence of key functional groups and the overall connectivity of the atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify the presence of characteristic functional groups such as N-H (amine), C=O (ester), and C-S (thiophene) bonds.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S), which should align with the calculated values for the proposed molecular formula.
Potential Applications in Research and Development
2-Aminothiophene derivatives are a well-established class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][8][9] Related biphenyl-containing compounds have also shown promise in various therapeutic areas.[10]
-
Insecticidal and Agrochemical Applications: The research paper from which the synthetic protocol was adapted highlights the insecticidal activity of these novel biphenyl-thiophene hybrids.[1] This suggests potential applications in the development of new crop protection agents.
-
Anti-inflammatory and Antiviral Properties: The 2-aminothiophene core is present in compounds with demonstrated anti-inflammatory and antiviral activities.[5][9]
-
Drug Discovery: The rigid biphenyl group combined with the versatile thiophene ring offers a unique three-dimensional structure that can be explored for interactions with various biological targets, making this class of compounds attractive for lead optimization in drug discovery programs.
Conclusion
This technical guide has detailed the synthesis and characterization of a biphenyl-substituted aminothiophene, using the closely related ethyl ester as a primary example due to the availability of experimental data. The provided synthetic protocol offers a robust method for obtaining this class of compounds, and the discussion on characterization techniques establishes a framework for quality control and structural validation. The potential applications in agrochemicals and medicinal chemistry underscore the significance of this molecular scaffold. Further research into the synthesis of the specific methyl ester and its biological evaluation is a promising avenue for future investigations.
References
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El-Sawy, A. A., et al. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality and some physiological aspects of the desert locust, Schistocerca gregaria. ResearchGate. [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Library of Medicine. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2993. [Link]
- Google Patents. (1989).
-
Shafiee, M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Al-Abdullah, E. S. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Organic Chemistry, 2(3), 246-251. [Link]
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Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
-
Kumar, D., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European Journal of Medicinal Chemistry, 45(5), 2055-2064. [Link]
-
Sabanis, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
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Powers, J. C., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Cheen, C. Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
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Technical Assessment: Stability Profile of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
The following technical guide provides an in-depth stability assessment of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate . This analysis is synthesized from structural class behavior (2-aminothiophene-3-carboxylates), specific analog data (Gewald reaction products), and standard medicinal chemistry stress-testing protocols.[1][2]
Executive Summary
This compound is a functionalized thiophene scaffold commonly synthesized via the Gewald reaction .[1][2] While the "push-pull" electronic system (electron-donating amine at C2 vs. electron-withdrawing ester at C3) confers a degree of resonance stabilization, the compound exhibits distinct vulnerabilities under stress conditions.[1][2]
Key Stability Verdict:
-
Solid State: Moderate to High stability.[1][2] Prone to surface oxidation (discoloration) upon prolonged air exposure.[1][2]
-
Solution State: Low stability in protic solvents under acidic or basic forcing conditions.[1][2]
-
Critical Risks: Hydrolysis of the C3-ester followed by rapid decarboxylation; oxidative dimerization of the C2-amine.[1][2]
Chemical Structure & Reactivity Analysis
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.[1][2]
| Position | Substituent | Reactivity / Stability Concern |
| C2 | Primary Amine (-NH₂) | High Risk: Nucleophilic center.[1][2] Susceptible to oxidation (N-oxides, azo-dimers) and acylation.[1][2] |
| C3 | Methyl Ester (-COOCH₃) | High Risk: Electrophilic center.[1][2] Susceptible to hydrolysis (acid/base catalyzed) and transesterification.[1][2] |
| C4 | Biphenyl Group | Low Risk: Lipophilic anchor. Sterically bulky, providing some shielding to the thiophene ring, but susceptible to slow aromatic oxidation (metabolic).[1][2] |
| Core | Thiophene Ring | Moderate Risk: Electron-rich heteroaromatic.[1][2] Susceptible to electrophilic attack and photo-oxidation (singlet oxygen).[1][2] |
Electronic "Push-Pull" Stabilization
The stability of this molecule relies heavily on the conjugation between the C2-amine lone pair and the C3-carbonyl group.
[1][2] Mechanism: The lone pair on the nitrogen donates density into the thiophene ring, which is withdrawn by the ester carbonyl.[1] This resonance reduces the nucleophilicity of the amine compared to a standard aniline, increasing stability against random electrophiles but decreasing the hydrolytic stability of the ester bond due to activation.[1]
Degradation Pathways (Mechanistic Topology)
The following diagram maps the three primary degradation vectors: Hydrolytic , Oxidative , and Thermal .[1][2]
Figure 1: Mechanistic degradation topology of 2-aminothiophene-3-carboxylates.[1][2] Note the critical instability of the carboxylic acid intermediate leading to decarboxylation.[1]
Experimental Protocols: Forced Degradation Studies
To validate the stability of this compound for drug development, the following stress-testing protocols are recommended. These are designed to be self-validating : if the parent peak area does not decrease by >5% in the "Control" sample, the assay is valid.
Preparation of Stock Solution[1][2]
-
Solvent: DMSO or Acetonitrile (ACN).[1][2] Avoid alcohols to prevent transesterification artifacts.[1][2]
Stress Conditions Table[1][2]
| Stress Type | Condition | Duration | Expected Degradant | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4-24 Hours | Acid (Transient) | Protonation of carbonyl facilitates water attack.[1][2] |
| Base Hydrolysis | 0.1 N NaOH, RT | 1-4 Hours | Carboxylic Acid (Salt form) | Saponification.[1][2] Note: Acidification during workup may trigger decarboxylation.[1][2] |
| Oxidation | 3% H₂O₂, RT | 2-12 Hours | N-oxides, Azo-dimers | Radical attack on amine or sulfur.[1][2] |
| Photolysis | UV (254 nm) / Xenon | 24 Hours | Ring opening / Polymerization | Excitation of conjugated thiophene-biphenyl system.[1][2] |
| Thermal | 80°C (Solid State) | 7 Days | Dimerization (Solid state) | Lattice energy disruption; surface oxidation.[1][2] |
Analytical Method (HPLC-UV)[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic core) and 280-320 nm (biphenyl conjugation).[1][2]
-
Pass Criteria: Mass balance > 95% (Sum of Parent + Degradants).[1][2]
Storage & Handling Guidelines
Based on the chemical reactivity profile, the following handling procedures are mandatory to maintain compound integrity (>98% purity).
-
Atmosphere: The 2-amino group is sensitive to atmospheric oxygen.[1][2] Store under Argon or Nitrogen blanket.[1][2]
-
Temperature: Long-term storage at -20°C is required. Short-term (weeks) at 4°C is acceptable.[1][2]
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.
-
Solution Handling:
-
Avoid: Protic solvents (Methanol/Ethanol) for long-term storage (risk of transesterification).[1][2]
-
Preferred: DMSO-d6 or CDCl3 for NMR; dry DMSO for biological assays.[1][2]
-
Workup: When extracting from basic media, keep temperature < 40°C to prevent decarboxylation of any hydrolyzed acid byproducts.[1][2]
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte.[1][2]
- Foundational text on the synthesis and stability of 2-aminothiophenes.
-
Sabnis, R. W., et al. (1999).[1][2][3] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry.[1][2]
- Comprehensive review detailing the reactivity of the C3-ester and C2-amine.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[1][2] Reaction of 2-aminothiophenes: A review. Arkivoc.[1][2]
- Specific data on the hydrolysis and decarboxylation pathways of thiophene-3-carboxyl
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An In-depth Technical Guide to the Synthesis and Biological Exploration of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate Analogues
Introduction: The Emergence of the 2-Aminothiophene Scaffold in Drug Discovery
The 2-aminothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, promising analogue: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate . The incorporation of the biphenyl group at the C4-position introduces a lipophilic and sterically influential feature, which can significantly impact target binding and pharmacokinetic profiles. This document will provide a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its analogues, with a particular focus on their potential as kinase inhibitors.
Synthetic Strategies: Mastering the Gewald Reaction for Core Scaffold Construction
The cornerstone for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[2][3][4] This one-pot multicomponent reaction offers an efficient and atom-economical route to the desired thiophene core. The reaction involves the condensation of a ketone, an active methylene nitrile (such as a cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5]
Reaction Mechanism: A Stepwise Look into the Gewald Reaction
The generally accepted mechanism for the Gewald reaction proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (in this case, 4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[3]
-
Michael Addition of Sulfur: Elemental sulfur then adds to the β-position of the unsaturated intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[2]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur on the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene product.[3]
Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general Gewald reaction methodologies.[5][6] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
4-Acetylbiphenyl (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur in ethanol.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action: Targeting Kinase Signaling Pathways
Substituted 2-aminothiophenes have been identified as potent inhibitors of various protein kinases.[7] The structural analogue, 2-amino-3-carboxy-4-phenylthiophene, has been shown to be an effective inhibitor of atypical protein kinase C (aPKC) isoforms.[8] This suggests that the biphenyl-containing title compound and its analogues are strong candidates for aPKC inhibition.
aPKCs, particularly PKCι and PKCζ, are key regulators of cellular processes, including cell polarity, proliferation, and survival.[8] They are implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical mediator of inflammation and cell survival.[9]
The aPKC-NF-κB Signaling Pathway
In the canonical NF-κB pathway, a variety of upstream signals, such as those from tumor necrosis factor (TNF) receptor, lead to the activation of the IκB kinase (IKK) complex.[10] aPKC isoforms can act as upstream regulators of the IKK complex. Once activated, IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1] The degradation of IκBα releases the NF-κB (typically a p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation, cell survival, and proliferation.[10]
Caption: Proposed mechanism of action of the title compound analogues via inhibition of the aPKC-NF-κB signaling pathway.
Structure-Activity Relationships (SAR): Deciphering the Keys to Potency
The biological activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. For the class of compounds discussed herein, several key structural features are critical for potent aPKC inhibition.
Key Structural Features for Activity:
-
The 2-Amino Group: The free amino group at the C2-position is crucial for activity, likely participating in key hydrogen bonding interactions within the kinase active site.
-
The C3-Ester Group: The methyl carboxylate at the C3-position is an important feature. Modifications to this group, such as conversion to an amide or a carboxylic acid, can significantly alter the inhibitory potency.
-
The C4-Aryl Moiety: The aromatic substituent at the C4-position plays a critical role in defining the potency and selectivity of these inhibitors. The biphenyl group in the title compound is expected to occupy a hydrophobic pocket in the kinase active site. The nature and substitution pattern on this biphenyl ring are key areas for analogue development.
Quantitative SAR Data
| Compound ID | C4-Aryl Substituent | aPKCζ Inhibition (IC₅₀, µM) |
| 1 | Phenyl | 5.2 |
| 2 | 4-Methoxyphenyl | 1.8 |
| 3 | 4-Chlorophenyl | 8.5 |
| 4 | 4-Nitrophenyl | > 20 |
| 5 | Naphthyl | 3.1 |
Data adapted from related studies on 4-aryl-2-aminothiophene analogues.
The data suggests that electron-donating groups on the C4-aryl ring, such as a methoxy group, enhance inhibitory activity, while electron-withdrawing groups, like a nitro group, are detrimental. The biphenyl moiety of the title compound can be considered an extended, lipophilic aryl substituent, and its interaction with the target protein will be a key determinant of its activity. Further exploration of substitutions on the distal phenyl ring of the biphenyl group is a logical next step in optimizing the potency of this scaffold.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with the potential for development as kinase inhibitors, particularly targeting the aPKC-NF-κB signaling pathway. The robust and versatile Gewald synthesis provides a straightforward entry to a diverse library of analogues. Future research should focus on the detailed biological evaluation of the title compound, including in vitro kinase assays and cell-based assays to confirm its mechanism of action. A systematic exploration of substitutions on the biphenyl ring will be crucial for elucidating a comprehensive SAR and for the development of potent and selective drug candidates.
References
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Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
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Revelant, G., & Kirsch, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. [Link]
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An In-depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential
This technical guide provides a comprehensive overview of methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, mechanism of action, and potential therapeutic applications, with a focus on anticancer and anti-inflammatory activities.
The Thiophene Scaffold: A Privileged Structure in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] The thiophene nucleus is often used as a bioisosteric replacement for a phenyl ring, which can improve the physicochemical properties, metabolic stability, and binding affinity of a drug candidate.[1] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[3][4]
The core structure of this compound combines the favorable properties of the 2-aminothiophene scaffold with a biphenyl moiety. The biphenyl group can engage in π-π stacking and hydrophobic interactions within biological targets, potentially enhancing binding affinity and selectivity.
Synthesis of the Core Scaffold: The Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6]
For the synthesis of this compound, the starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction proceeds through several key steps, providing a clear rationale for the selection of reactants and conditions.[7]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate).[8] The base deprotonates the α-carbon of the cyanoacetate, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; moderately basic amines like morpholine or piperidine are often used to avoid side reactions.[7]
-
Michael Addition of Sulfur: Elemental sulfur (S₈) then adds to the β-carbon of the Knoevenagel intermediate in a Michael-type addition. This is followed by the formation of a thiolate anion.
-
Intramolecular Cyclization and Tautomerization: The thiolate anion then attacks the nitrile carbon in an intramolecular cyclization to form a five-membered ring.[8] Subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[8]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a solution of 4-acetylbiphenyl (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with water, and then a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Therapeutic Potential: A Focus on Anticancer and Anti-inflammatory Applications
Derivatives of the this compound scaffold have shown significant potential as both anticancer and anti-inflammatory agents.
Anticancer Activity: Targeting Key Signaling Pathways
The 2-aminothiophene core is a versatile scaffold for the development of inhibitors of various protein kinases that are often dysregulated in cancer.[9]
-
Atypical Protein Kinase C (aPKC) Inhibition: aPKC isoforms are implicated in inflammatory responses and vascular permeability.[10] Phenylthiophene-based compounds have been identified as potent inhibitors of aPKC, leading to the suppression of NF-κB signaling, a key pathway in cancer cell survival and inflammation.[10]
-
Polo-like Kinase 1 (PLK1) Inhibition: PLK1 is a critical regulator of mitosis, and its overexpression is common in many cancers, including hepatocellular carcinoma.[11][12] Thiophene derivatives have been developed as potent and selective PLK1 inhibitors, inducing mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[12]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[13] Thiazole and thiophene-based compounds have been investigated as VEGFR-2 inhibitors.[13]
-
Cyclin-Dependent Kinase 5 (CDK5) Inhibition: While primarily known for its role in the nervous system, aberrant CDK5 activity is also linked to cancer progression.[14] Thiophene-based sulfonamides have been explored as potential CDK5 inhibitors.[14]
Table 1: Representative Anticancer Activity of Thiophene Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| 2-Amino-4-phenylthiophenes | aPKC | Low nM range (EC₅₀) | - | [10] |
| Thiophene-pyrimidine | PLK1 | < 0.508 | HepG2 | [12] |
| 4-Amino-thienopyrimidines | VEGFR/PDGFR | 3 | HT1080 | [1] |
| Thiophene-sulfonamides | CDK5/p25 | - | - | [14] |
Note: Data presented are for related thiophene derivatives and are intended to be representative of the potential of the title compound's class.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a key factor in the development of many diseases. Thiophene derivatives, including those with a biphenyl moiety, have demonstrated significant anti-inflammatory properties.[15][16]
The anti-inflammatory mechanism of many thiophene derivatives involves the inhibition of key enzymes in the arachidonic acid cascade:
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15][17] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
-
Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase (5-LOX) is involved in the synthesis of leukotrienes, which contribute to inflammation, particularly in asthma and allergic reactions.[15]
Some thiophene derivatives have shown the ability to dually inhibit both COX and LOX pathways, which could offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to selective COX inhibitors.[15] Additionally, the anti-inflammatory effects can be mediated by the downregulation of pro-inflammatory cytokines like TNF-α and various interleukins.[15]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective derivatives. For 2-amino-4-arylthiophene-3-carboxylate derivatives, several key structural features influence their biological activity:
-
Substituents on the 4-Aryl Moiety: The nature of the substituent on the aryl ring at the C-4 position of the thiophene is critical. Studies on 2-amino-3-carboxy-4-phenylthiophenes as aPKC inhibitors have shown that electron-donating groups on the phenyl ring enhance inhibitory activity.[10] The biphenyl group in the title compound can be considered an extended aromatic system that can be further substituted to modulate activity.
-
The 2-Amino Group: The free amino group at the C-2 position is often important for activity, potentially forming key hydrogen bonds with the target protein. Derivatization of this amine can be a strategy for developing prodrugs or modulating the compound's properties.
-
The 3-Carboxylate Group: The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which may alter the compound's solubility, cell permeability, and binding interactions. The presence of a carboxylic acid has been noted as important for the anti-inflammatory activity of some thiophene-based compounds.[18]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The well-established Gewald reaction provides a versatile and efficient route to the core scaffold, allowing for the synthesis of a diverse library of analogues for SAR studies.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the biphenyl moiety, the 2-amino group, and the 3-carboxylate function to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of optimized lead compounds in relevant animal models of cancer and inflammation to assess their therapeutic potential and safety profiles.
The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety for the treatment of a range of human diseases.
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Hart, M. E., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][7][8][19]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(11), 1063-1068.
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ResearchGate. (n.d.). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. Retrieved from [Link]
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ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The core structure integrates a polysubstituted 2-aminothiophene scaffold with a biphenyl moiety, two pharmacophores known to impart a wide range of biological activities. This document details the probable synthetic methodology, focusing on the Gewald multicomponent reaction, outlines expected physicochemical properties and spectral characteristics, and explores the compound's therapeutic potential based on the established bioactivities of its constituent parts. Detailed experimental protocols for synthesis and hypothetical biological screening are provided to facilitate further research and development.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. This compound emerges from this principle, uniting the 2-aminothiophene core with a biphenyl substituent. Both moieties are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds.[1][2]
-
The 2-Aminothiophene Core: This sulfur-containing heterocycle is a versatile building block, readily synthesized through the Gewald reaction.[3] Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[4] The 2-amino and 3-carboxylate groups offer convenient handles for further chemical modification, allowing for the fine-tuning of biological and pharmacokinetic properties.[5]
-
The Biphenyl Moiety: The biphenyl group is a key structural feature in numerous approved drugs, such as the anti-hypertensive agent Losartan.[6][7] Its rigid, planar nature allows for specific interactions with biological targets, and it can influence properties like metabolic stability and receptor affinity. Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[8]
The strategic fusion of these two scaffolds in the target molecule suggests a high potential for novel biological activity, making it a compelling candidate for investigation in drug discovery programs.
Synthesis and Mechanistic Insights
The most direct and efficient route for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[9]
For the synthesis of this compound, the logical precursors are:
-
Ketone: 1-(1,1'-biphenyl-4-yl)ethanone
-
Active Methylene Nitrile: Methyl cyanoacetate
-
Sulfur Source: Elemental sulfur (S₈)
-
Catalyst: A base such as morpholine or piperidine.[10]
Proposed Reaction Mechanism
The Gewald reaction proceeds through a series of well-postulated steps:[11]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (1-(1,1'-biphenyl-4-yl)ethanone) and the active methylene group of methyl cyanoacetate. This step forms a stable α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a nucleophilic attack on the β-carbon of the unsaturated intermediate.
-
Thiirane Ring Formation & Opening: This is followed by an intramolecular cyclization to form a thiirane (episulfide) intermediate.
-
Ring Closure and Tautomerization: The sulfur atom then attacks the nitrile group, leading to the formation of the thiophene ring.
-
Aromatization: A final tautomerization and aromatization step yields the stable 2-aminothiophene product.
Visualizing the Synthesis Workflow
Caption: Workflow for the Gewald synthesis of the target compound.
Physicochemical Properties and Characterization
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | Not assigned. (Analog: 307343-50-6) | [12] |
| Molecular Formula | C₁₈H₁₅NO₂S | Structural Analysis |
| Molecular Weight | 309.39 g/mol | Calculation from Formula |
| Appearance | White to light yellow crystalline solid | Analogy to similar compounds[10] |
| Melting Point | Expected in the range of 130-160 °C | Analogy to similar structures |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | General solubility of organic compounds |
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group (multiplets in the range of 7.3-7.8 ppm), a singlet for the thiophene C5-proton, a broad singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons around 3.7-3.9 ppm.
-
¹³C NMR: The carbon NMR will display signals for the biphenyl carbons, the four distinct carbons of the thiophene ring, the ester carbonyl carbon (around 165-170 ppm), and the methyl ester carbon.
-
FT-IR (KBr, cm⁻¹): Key infrared absorption bands are anticipated for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1660-1680 cm⁻¹), C=C stretching of the aromatic rings, and C-S stretching of the thiophene ring.[10]
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Potential Biological Activity and Therapeutic Applications
The structural components of this compound suggest a high probability of significant biological activity.
Antimicrobial and Antifungal Activity
The 2-aminothiophene scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4] Numerous derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] The biphenyl moiety has also been associated with antibacterial properties. Therefore, the title compound is a strong candidate for screening as a novel antimicrobial agent.
Anticancer Activity
Derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as showing unusual and potent cytostatic selectivity against specific cancer cell lines, including prostate cancer, T-cell lymphoma, and kidney carcinoma.[14][15] These compounds have been shown to induce apoptosis and cause cell cycle arrest, often in the G1 phase.[14] This makes the target molecule a promising lead for the development of novel, selective anticancer agents.
Anti-inflammatory Activity
Both thiophene and biphenyl derivatives have been investigated for their anti-inflammatory properties.[4] The non-steroidal anti-inflammatory drug (NSAID) Tinoridine, for instance, is a 2-aminothiophene derivative.[16] This suggests that the title compound may possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.
Visualizing a Potential Mechanism of Action
Caption: Hypothetical inhibition of a protein kinase leading to cell cycle arrest.
Experimental Protocols
Protocol for Synthesis via Gewald Reaction
Materials:
-
1-(1,1'-biphenyl-4-yl)ethanone (1 equivalent)
-
Methyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
Morpholine (0.2 equivalents)
-
Methanol or Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(1,1'-biphenyl-4-yl)ethanone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in methanol (approx. 0.5 M concentration).[10]
-
Stir the mixture to ensure homogeneity.
-
Slowly add morpholine (0.2 eq.) to the mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature, and then chill in an ice bath or refrigerate overnight to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure this compound.
-
Dry the final product under vacuum and characterize using NMR, FT-IR, and Mass Spectrometry.
Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the title compound against selected bacterial strains.
Materials:
-
Test compound dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control.
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add 10 µL of the bacterial inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Conclusion and Future Outlook
This compound represents a molecule of high strategic value in the field of medicinal chemistry. Its synthesis is readily achievable through the robust and efficient Gewald reaction. The convergence of the biologically active 2-aminothiophene and biphenyl scaffolds provides a strong rationale for its investigation as a novel therapeutic agent. Based on extensive literature on analogous structures, this compound holds significant potential as an antimicrobial, anticancer, and anti-inflammatory agent. The protocols and predictive data presented in this guide serve as a foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, paving the way for its potential development in future drug discovery pipelines.
References
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International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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Edmunds, A. J. F., et al. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
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Balzarini, J., et al. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. [Link]
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Mamatha, D. M., et al. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
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Duvauchelle, V., et al. 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
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de Santana, T. I., et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
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Bakavoli, M., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Bulletin of the Korean Chemical Society. [Link]
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Kavitha, C., et al. Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
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Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
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ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]
-
ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]
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Al-Ostoot, F. H., et al. Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]
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Sabnis, R. W. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
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Le, T. N., et al. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. RSC Publishing. [Link]
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Jamil, L., et al. A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
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Ghorab, M. M., et al. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC. [Link]
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Jampilek, J. Heterocycles in Medicinal Chemistry. PMC. [Link]
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J&K Scientific. Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, 98%. [Link]
-
SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]
-
Kumar, S., et al. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
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PubChem. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. [Link]
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Methodological & Application
Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: An Application Note and Protocol
Introduction
Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile scaffold serves as a building block for various biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Specifically, derivatives of methyl 2-aminothiophene-3-carboxylate have demonstrated potential as cytostatic agents.[1] The title compound, Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, incorporates a biphenyl moiety, a structural motif present in numerous pharmaceuticals, which can enhance biological activity through various molecular interactions.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the Gewald aminothiophene synthesis. This robust and versatile one-pot, three-component reaction offers an efficient route to polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Reaction Principle: The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes.[3] The reaction mechanism is initiated by a Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the α-cyanoester (methyl cyanoacetate), catalyzed by a base.[3][5][6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[3] The choice of a basic catalyst is crucial for promoting both the initial condensation and the subsequent steps of the reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Acetylbiphenyl | Reagent | Commercially Available | |
| Methyl cyanoacetate | Reagent | Commercially Available | |
| Elemental Sulfur | Reagent | Commercially Available | Fine powder |
| Morpholine | Reagent | Commercially Available | Catalyst |
| Methanol | ACS Grade | Commercially Available | Solvent |
| Ethanol | ACS Grade | Commercially Available | For washing/recrystallization |
| Deionized Water |
Equipment
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filtration flask.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Melting point apparatus.
-
Instrumentation for spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Synthetic Procedure
The synthesis of this compound is based on a well-established one-pot Gewald reaction protocol.[7]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-acetylbiphenyl (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C. The use of morpholine, a secondary amine, is a common and effective basic catalyst for the Gewald reaction.
-
Reaction: After the addition of morpholine is complete, stir the reaction mixture at 45 °C for 3 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold ethanol.[7]
-
Purification: The crude product can be further purified by recrystallization from ethanol to obtain a crystalline solid.
-
Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in the well-established and extensively documented Gewald reaction. The progress of the reaction can be conveniently monitored by TLC, allowing for real-time assessment and ensuring the reaction proceeds to completion. The physical and spectroscopic data of the final product should be compared with literature values for analogous compounds to validate its identity and purity.[8][9] The expected outcome is a solid product with a sharp melting point and spectroscopic data consistent with the structure of this compound.
Expertise and Causality in Experimental Choices
-
Choice of Reactants: 4-Acetylbiphenyl serves as the ketone component, providing the biphenyl-substituted backbone at the 4-position of the thiophene ring. Methyl cyanoacetate is the active methylene compound that forms the C3-carboxylate and part of the thiophene ring. Elemental sulfur is the source of the sulfur atom in the heterocyclic ring.
-
Catalyst Selection: Morpholine is a moderately strong base, which is effective in catalyzing the initial Knoevenagel condensation without promoting significant side reactions. Other bases like piperidine or triethylamine can also be used.[4]
-
Solvent: Methanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the catalyst, promoting a homogenous reaction mixture.
-
Temperature Control: The initial addition of the catalyst is performed at a slightly elevated temperature (35-40 °C) to initiate the reaction, followed by a moderate heating at 45 °C to drive the reaction to completion without causing decomposition of the reactants or product.[7] For less reactive aryl ketones, some protocols suggest longer reaction times or the use of microwave irradiation to improve yields.[3][10]
-
Purification: The product conveniently precipitates from the reaction mixture upon cooling, simplifying the initial isolation. Recrystallization from ethanol is an effective method for obtaining a highly pure final product, as the solubility of the product in ethanol is significantly lower at room temperature compared to its boiling point.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound using the Gewald reaction. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and materials science.
References
- Baker, B. R., et al. (1953). Puromycin. Synthetic Studies. IX. A Novel Synthesis of 3-Amino-4-methoxycarbonyl-thiophene Hydrochloride from 3-Oxo-4-methoxycarbonyltetrahydrothiophene. J. Org. Chem., 18, 138.
-
Gewald reaction. In Wikipedia. Retrieved from [Link]
-
3-methylthiophene. Organic Syntheses Procedure. Retrieved from [Link]
-
Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S). PubChem. Retrieved from [Link]
- Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
-
Methyl 2-amino-4-phenylthiophene-3-carboxylate (C12H11NO2S). PubChem. Retrieved from [Link]
- Cimarelli, C., et al. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(9), 7867-7877.
- Putz, G. A., & Cîrcu, V. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- Agreen, A., & Verma, R. S. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1016-1021.
- Bassyouni, F. A., et al. (2015). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 128-143.
- Sabnis, R. W., et al. (2012). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 77(19), 8732-8737.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Retrieved from [Link]
- Asghari, S., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 27(2), 527-532.
- Patel, H., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 748-754.
- El-Metwaly, N., & El-Sayed, R. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. Research Square.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
- Sabnis, R. W., et al. (2012). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 77(19), 8732-8737.
- El-Gazzar, A. B. A., et al. (2023).
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.
- Sekhar, M. C., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28.
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Application Notes and Protocols for the Preparation of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Introduction
Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiophene scaffold is a well-established pharmacophore and a versatile building block in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The incorporation of the biphenyl moiety suggests potential applications in areas where this functional group is known to be advantageous, such as in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as a core structure in various drug candidates.
This document provides a comprehensive guide for the synthesis of this compound, leveraging the robust and efficient Gewald aminothiophene synthesis. This multicomponent reaction offers a convergent and atom-economical route to highly functionalized thiophenes from readily available starting materials.
Reaction Principle: The Gewald Aminothiophene Synthesis
The preparation of the target molecule is achieved through the Gewald reaction, a one-pot, three-component condensation.[1][2] This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3]
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by the base. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product.
For the synthesis of this compound, the specific reactants are:
-
Ketone: 4-Acetylbiphenyl
-
α-Cyanoester: Methyl cyanoacetate
-
Sulfur Source: Elemental Sulfur
-
Base Catalyst: Morpholine (or other secondary/tertiary amines like diethylamine or triethylamine)
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the Gewald synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-Acetylbiphenyl | C₁₄H₁₂O | 196.25 | ≥98% | Sigma-Aldrich |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | ≥99% | Sigma-Aldrich |
| Sulfur (powder) | S | 32.07 | ≥99.5% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% | Merck |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Magnetic stir plate.
-
Buchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Melting point apparatus.
-
NMR spectrometer, FT-IR spectrophotometer, and Mass spectrometer for product characterization.
Experimental Protocol
1. Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-acetylbiphenyl (19.63 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).
-
Add 100 mL of absolute ethanol to the flask.
2. Initiation of the Reaction:
-
Begin stirring the mixture at room temperature to achieve a homogeneous suspension.
-
Slowly add morpholine (8.71 mL, 0.1 mol) dropwise from the dropping funnel over a period of 20-30 minutes. The addition is exothermic, and the temperature of the reaction mixture should be maintained below 40°C, using an ice bath if necessary.
3. Reaction Progression:
-
After the complete addition of morpholine, heat the reaction mixture to a gentle reflux (approximately 50-60°C) using a heating mantle.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is considered complete upon the disappearance of the starting materials.
4. Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with constant stirring.
-
A solid precipitate will form. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water (2 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure this compound as a crystalline solid.
6. Characterization and Expected Results:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: Typical yields for this type of Gewald reaction are in the range of 70-85%.
-
Melting Point: The melting point should be determined and compared with literature values if available.
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the biphenyl group, a singlet for the thiophene proton, a singlet for the amino protons (which may be broad), and a singlet for the methyl ester protons.
-
¹³C NMR: Expect signals corresponding to the carbons of the biphenyl system, the thiophene ring, the ester carbonyl, and the methyl group.
-
FT-IR (KBr): Look for characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₈H₁₅NO₂S, MW: 325.39 g/mol ) should be observed.
-
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Morpholine is a corrosive and flammable liquid; handle with care.
-
Methyl cyanoacetate is toxic and an irritant; avoid inhalation and contact with skin.
-
The reaction is exothermic during the addition of the base; proper temperature control is crucial.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up | Ensure complete precipitation by using ice-cold water and minimize the amount of cold ethanol used for washing. | |
| Oily Product | Impurities present | Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. |
| Dark-colored product | Side reactions or decomposition | Ensure the reaction temperature does not exceed the recommended range. Purify by recrystallization with activated charcoal if necessary. |
Conclusion
The Gewald synthesis provides a straightforward and efficient method for the preparation of this compound. This protocol, based on well-established chemical principles, can be reliably implemented in a standard laboratory setting. The resulting product serves as a valuable intermediate for further synthetic transformations in the fields of drug discovery and materials science.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
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J&K Scientific LLC. (2023). Gewald Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]
-
Khan, I. A., & Ibrar, A. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 3(4), 837-843. [Link]
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Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: A Mechanistic and Practical Guide
Introduction: The Significance of the 2-Aminothiophene Scaffold
For researchers, scientists, and professionals in drug development, the 2-aminothiophene scaffold is a cornerstone of medicinal chemistry. These structures are classified as "privileged," meaning they can bind to a variety of biological targets, making them invaluable starting points for drug discovery.[1][2] Their utility is vast, appearing in compounds developed for antitumor, anti-inflammatory, antiviral, and antimicrobial applications.[1][3][4] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common modification in drug design to enhance efficacy or alter physicochemical properties.[5][6]
This guide provides a detailed examination of the synthesis of a specific, highly functionalized derivative: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate . We will delve into the elegant and efficient multicomponent reaction used for its preparation—the Gewald Aminothiophene Synthesis—offering both a deep mechanistic understanding and a practical, field-tested experimental protocol.
The Gewald Reaction: A Powerful One-Pot Synthesis
The target molecule is synthesized via the Gewald reaction, a multicomponent condensation that brilliantly combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in a single pot.[7][8] This reaction is prized for its efficiency, the availability of its starting materials, and its adherence to the principles of green chemistry.[5]
For the synthesis of this compound, the specific reactants are:
-
Carbonyl Compound: 4-Acetylbiphenyl
-
Active Methylene Nitrile: Methyl cyanoacetate
-
Sulfur Source: Elemental sulfur (S₈)
-
Catalyst: A mild organic base, such as morpholine or triethylamine.[5][9][10]
The overall transformation is a remarkable assembly of these simple precursors into the complex, polysubstituted thiophene product.
Reaction Mechanism: A Step-by-Step Elucidation
While the Gewald reaction has been a synthetic workhorse for decades, its precise mechanism has been a subject of study and was fully elucidated long after its discovery.[8][11] The process unfolds in a sequential cascade of well-understood organic reactions.[12][13]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate).[8][11] The base deprotonates the α-carbon of methyl cyanoacetate, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, Methyl 2-cyano-3-(1,1'-biphenyl-4-yl)but-2-enoate.[5][11]
-
Scientist's Note: The choice of base is critical. A mild base like morpholine is effective for the condensation without promoting unwanted side reactions. The stability of this unsaturated intermediate is key, as it can be isolated, allowing the Gewald reaction to be performed in a stepwise manner if needed, which is particularly useful for less reactive ketones.[5]
-
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile is an excellent Michael acceptor. The base activates elemental sulfur, which then adds to the β-carbon of the double bond. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[11][12][13] This step forms a sulfur-adduct intermediate.
-
Ring Closure (Cyclization): The most critical step is the intramolecular cyclization.[5] The sulfur atom, now a thiolate anion, acts as a nucleophile and attacks the carbon of the nitrile group. This attack forms the five-membered thiophene ring.
-
Tautomerization: The cyclic intermediate is an imine, which is in equilibrium with its more stable enamine tautomer.[5] A final proton transfer results in the aromatization of the ring, yielding the thermodynamically stable 2-aminothiophene product.[11][12] This final aromatization step is the primary driving force for the entire reaction sequence.[12]
Below is a visualization of the mechanistic pathway.
Experimental Protocol and Workflow
This protocol provides a robust, reproducible method for the synthesis of the title compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass / Volume | Notes |
| 4-Acetylbiphenyl | 196.25 | 10.0 | 1.96 g | Purity ≥98% |
| Methyl cyanoacetate | 99.09 | 10.0 | 0.99 g (0.88 mL) | Purity ≥99% |
| Sulfur (powder) | 32.06 | 10.0 | 0.32 g | Elemental, finely powdered |
| Morpholine | 87.12 | 5.0 | 0.44 g (0.5 mL) | Catalyst |
| Ethanol | 46.07 | - | 30 mL | Solvent, anhydrous |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylbiphenyl (1.96 g, 10.0 mmol), methyl cyanoacetate (0.99 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (30 mL).
-
Catalyst Addition: Stir the mixture to form a suspension. Add morpholine (0.5 mL, ~5.0 mmol) dropwise.
-
Scientist's Note: The reaction is typically performed at a slightly elevated temperature, between 50-60°C. Ethanol is a common solvent choice as it effectively dissolves the reactants and facilitates a moderate reaction temperature under reflux.[5]
-
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 60°C. Stir vigorously.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 4-6 hours.
-
Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting ketone), remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate should form. Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from ethanol or methanol to yield a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[3][10]
Applications and Future Directions
The 2-aminothiophene-3-carboxylate core is a highly versatile intermediate. The amino group can be readily modified to form amides, ureas, or Schiff bases, while the ester can be hydrolyzed or converted to other functional groups.[10] This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[16]
Derivatives of this scaffold have shown significant potential as allosteric enhancers of adenosine receptors, glucagon receptor antagonists, and agents for treating neglected tropical diseases like leishmaniasis.[4][6][17] The biphenyl moiety, in particular, can engage in favorable hydrophobic and π-stacking interactions within protein binding pockets, making this specific molecule an attractive candidate for further biological evaluation and pharmacomodulation.[17]
References
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. DOI: [Link]
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chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]
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Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Retrieved from [Link]
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Organic Mechanisms. (2021, November 15). Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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PubMed. (2025). 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The classical Gewald thiophene synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
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ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
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MDPI. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
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Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. Retrieved from [Link]
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Wiley Online Library. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Laboratory Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Abstract: This document provides a comprehensive guide for the laboratory synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of interest in medicinal chemistry and materials science. The described protocol is centered around the highly efficient and versatile Gewald aminothiophene synthesis. This guide details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Synthetic Strategy
Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds, frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique structural and electronic properties also make them valuable building blocks for functional materials. The target molecule, this compound, incorporates a biphenyl moiety, a common pharmacophore that can enhance biological activity through various molecular interactions.
The most prominent and widely adopted method for the synthesis of such polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3][4] This one-pot, multi-component reaction offers a convergent and atom-economical pathway by combining a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2][4]
For the synthesis of the title compound, the strategic disconnection via the Gewald reaction is illustrated below. The key starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.
Figure 2: Simplified mechanism of the Gewald aminothiophene synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Acetylbiphenyl | 196.24 | 3.92 g | 20.0 | Commercially available or synthesizable. |
| Methyl Cyanoacetate | 99.09 | 2.18 g (1.98 mL) | 22.0 | Use freshly distilled for best results. |
| Sulfur (elemental) | 32.06 | 0.70 g | 22.0 | Fine powder. |
| Morpholine | 87.12 | 1.92 g (1.92 mL) | 22.0 | Basic catalyst. |
| Ethanol (EtOH) | 46.07 | 40 mL | - | Solvent. |
3.2. Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-acetylbiphenyl (3.92 g, 20.0 mmol), methyl cyanoacetate (2.18 g, 22.0 mmol), and elemental sulfur (0.70 g, 22.0 mmol) in ethanol (40 mL).
-
Addition of Catalyst: To the stirred suspension, add morpholine (1.92 mL, 22.0 mmol) dropwise at room temperature. The addition of the base is crucial for initiating the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. Further cooling in an ice bath for 30-60 minutes will maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C overnight to yield the crude product.
3.4. Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a crystalline solid.
3.5. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methyl cyanoacetate is toxic and a lachrymator; handle with care.
-
The reaction may release small amounts of hydrogen sulfide (H₂S), which is a toxic gas. Ensure adequate ventilation.
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
4.1. Expected Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expected to be higher than analogous compounds due to the biphenyl group. For comparison, the melting point of Methyl 3-Amino-4-methylthiophene-2-carboxylate is 86 °C. [5] 4.2. Spectroscopic Data
The following table outlines the expected analytical data for the target compound, extrapolated from data for similar structures. [6][7]
| Analysis Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to the amino protons (broad singlet), methyl ester protons (singlet), aromatic protons of the thiophene and biphenyl rings (multiplets). |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, and the methyl carbon of the ester. |
| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: ~310.09. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C=C stretching (aromatic rings). |
Conclusion
The Gewald reaction provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this document is a robust starting point for researchers and can be adapted for scale-up or for the synthesis of analogous compounds. The versatility of the 2-aminothiophene scaffold ensures its continued importance in the development of novel chemical entities for various applications.
References
- Process for preparing thiophene derivatives.
-
Gewald reaction. Wikipedia. [Link]
- Method for preparing 4-methyl-biphenyl derivatives.
-
Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S). PubChem. [Link]
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Methyl 2-amino-4-phenylthiophene-3-carboxylate (C12H11NO2S). PubChem. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons. [Link]
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Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. ResearchGate. [Link]
- Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Taylor & Francis Online. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Sonal Plasrub Industries. [Link]
-
Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Europe PMC. [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. VEEPRHO. [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]
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Application Notes and Protocols for the Purification of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Introduction
Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a polysubstituted aminothiophene derivative of significant interest in medicinal chemistry and drug development. As a key intermediate, its purity is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent synthetic transformations and in the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing various techniques from initial workup to high-purity isolation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to allow for methodological adaptations.
The synthesis of 2-aminothiophenes, such as the target compound, is commonly achieved through the Gewald multicomponent reaction.[1] This one-pot synthesis, while efficient, can lead to a variety of impurities, including unreacted starting materials (e.g., the corresponding ketone, methyl cyanoacetate, and elemental sulfur), intermediates from the initial Knoevenagel condensation, and other side-products. Therefore, a robust purification strategy is essential.
Understanding the Physicochemical Properties for Effective Purification
A successful purification strategy is predicated on the physicochemical properties of the target compound. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural motifs: a biphenyl group, a thiophene core, an amino group, and a methyl ester.
-
Polarity : The presence of the amino and ester groups imparts a degree of polarity, while the large, non-polar biphenyl and thiophene moieties suggest it will be reasonably soluble in a range of organic solvents.
-
Solubility : It is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in moderately polar solvents such as ethyl acetate, dichloromethane, and alcohols, particularly upon heating. Its solubility in water is expected to be low.
-
Crystallinity : The rigid, planar structure of the biphenyl and thiophene rings suggests that the compound is likely a crystalline solid at room temperature, making recrystallization a viable purification technique.
Purification Strategies: From Crude to High Purity
A multi-step purification approach is often the most effective for achieving high purity. This typically involves an initial workup and crude purification, followed by one or more chromatographic or recrystallization steps.
Figure 1: A general workflow for the purification of this compound.
Initial Workup and Crude Purification
Following the synthesis, the initial workup aims to remove the bulk of unreacted reagents and inorganic byproducts. A common procedure involves quenching the reaction mixture with water or a saturated aqueous solution, followed by extraction or filtration.
Protocol 1: Aqueous Workup and Precipitation
-
Quenching : After the reaction is deemed complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water with stirring. This will often cause the crude product to precipitate.
-
Filtration : Collect the precipitated solid by vacuum filtration.
-
Washing : Wash the solid sequentially with generous amounts of water to remove any water-soluble impurities, followed by a cold, non-polar solvent like hexane or petroleum ether to remove highly non-polar impurities.
-
Drying : Dry the crude solid under vacuum to a constant weight. At this stage, the purity is typically in the range of 85-95%.
Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline solids. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
Solvent Screening:
A systematic solvent screen is recommended. Test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethanol | Sparingly soluble | Soluble | Good |
| Methanol | Sparingly soluble | Soluble | Good |
| Isopropanol | Sparingly soluble | Moderately soluble | Moderate |
| Ethyl Acetate | Moderately soluble | Very soluble | May require concentration |
| Toluene | Sparingly soluble | Soluble | Good |
| Ethanol/Water | Insoluble | Soluble (with sufficient ethanol) | Good, may require optimization |
| DMF/Water | Soluble (in DMF) | Soluble (in DMF) | Good upon water addition |
Protocol 2: Recrystallization from Ethanol
-
Dissolution : In a flask, suspend the crude solid in a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. The target compound should crystallize out. For maximum yield, the flask can be placed in an ice bath or refrigerator for a few hours after it has reached room temperature.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying : Dry the purified crystals under vacuum to a constant weight.
Purification by Column Chromatography
For the removal of impurities with similar solubility profiles, column chromatography is the method of choice. Given the aromatic nature of the compound, silica gel is a suitable stationary phase. The selection of the mobile phase is critical for achieving good separation.
TLC Analysis for Mobile Phase Selection:
Before running a column, it is essential to determine the optimal mobile phase using thin-layer chromatography (TLC). Spot the crude material on a TLC plate and elute with different solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal mobile phase will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from its impurities.
Figure 2: Principle of column chromatography for purification.
Protocol 3: Flash Column Chromatography
-
Column Packing : Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, packed as a slurry in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading : Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution : Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen if necessary to achieve a steady flow rate.
-
Fraction Collection : Collect fractions in test tubes or flasks. Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Product Isolation : Combine the fractions containing the pure product, as determined by TLC. Evaporate the solvent under reduced pressure to obtain the purified solid.
High-Purity Purification by Preparative HPLC
For applications requiring the highest purity (>99.5%), such as in late-stage drug development or for the preparation of analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]
Method Development:
Analytical HPLC should first be used to develop the separation method. A C18 or a biphenyl stationary phase is recommended for this compound due to its aromatic nature. Biphenyl phases can offer unique selectivity for aromatic compounds. Mobile phases typically consist of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Protocol 4: Preparative Reversed-Phase HPLC
-
System Preparation : Equilibrate the preparative HPLC system, equipped with a suitable column (e.g., C18 or Biphenyl, 10 µm particle size), with the optimized mobile phase.
-
Sample Preparation : Dissolve the compound (previously purified by recrystallization or column chromatography) in a suitable solvent, ensuring it is fully dissolved and filtered through a 0.45 µm filter before injection.
-
Injection and Fraction Collection : Inject the sample solution onto the column and begin the run. Collect fractions corresponding to the peak of the target compound, using a UV detector to monitor the elution.
-
Product Recovery : Combine the fractions containing the pure product. The organic solvent is typically removed by rotary evaporation. If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or lyophilization) may be necessary.
Purity Assessment and Characterization
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
| Technique | Parameter | Expected Observation for Pure Compound |
| Melting Point | Melting Range | A sharp melting point range of 1-2 °C. |
| TLC | Single Spot | A single spot in multiple solvent systems. |
| HPLC | Peak Purity | A single, sharp, symmetrical peak with >99% purity by area. |
| ¹H NMR | Spectral Integrity | Sharp signals corresponding to the expected structure with correct integration values and no impurity peaks. |
| ¹³C NMR | Spectral Integrity | The expected number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Ion | A molecular ion peak corresponding to the exact mass of the compound. |
-
A singlet for the methyl ester protons (~3.8 ppm).
-
A broad singlet for the amino protons (~5-7 ppm, exchangeable with D₂O).
-
A singlet for the thiophene proton.
-
A series of multiplets in the aromatic region (~7.3-7.8 ppm) corresponding to the nine protons of the biphenyl group.
Conclusion
The purification of this compound to a high degree of purity is a critical step in its utilization as a drug development intermediate. The choice of purification technique will depend on the initial purity of the crude material and the final purity requirements. A combination of aqueous workup, recrystallization, and column chromatography is generally sufficient for most research applications. For the highest purity standards, preparative HPLC is an invaluable tool. The protocols and guidelines presented in this application note provide a robust framework for achieving the desired purity of this important synthetic building block.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.
- Shafighi, S., Mohammad Shafiee, M. R., & Ghashang, M. (2018). MgO-CeO2 nanocomposite: efficient catalyst for the preparation of 2-aminothiophenes and thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Applied Organometallic Chemistry, 32(3), e4047.
- Kavitha, C., et al. (2019). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte für Chemie - Chemical Monthly, 148(4), 711–716.
- El-Mekabaty, A., et al. (2017). Efficient syntheses of some new thiophene-based heterocycles. Journal of Heterocyclic Chemistry, 54(1), 561-569.
- Gouda, M. A., Al-Ghorbani, M., & Al-Zaqri, N. (2020). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene-3-carboxamide derivatives. Journal of Heterocyclic Chemistry, 57(10), 3664-3672.
- US Patent 6,407,253 B1, "Method for preparing 4-methyl-biphenyl deriv
- US Patent 4,847,386 A, "Process for preparing thiophene deriv
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Gewald reaction. In Wikipedia. Retrieved January 28, 2026, from [Link]
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Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality and antioxidant enzymes of Schistocerca gregaria. ResearchGate. (2024, January 17). [Link]
- US Patent Application 2006/0142567 A1, "Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydr
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
Sources
Application Notes and Protocols: Investigating the Potential of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Introduction: A Scaffold of Promise
The compound, Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, represents a novel chemical entity with significant therapeutic potential. Its structure marries two key pharmacophores: the 2-aminothiophene-3-carboxylate core and a biphenyl moiety. The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active compounds with a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The biphenyl group is also a common feature in various pharmaceuticals and agrochemicals, contributing to receptor binding and overall bioactivity.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted potential of this compound. We will delve into proposed synthetic routes, and detail robust protocols for investigating its potential applications in oncology, inflammatory diseases, and infectious diseases, grounded in the established activities of its structural analogs.
Proposed Synthesis: A Gewald Reaction Approach
The synthesis of the title compound can be approached via the well-established Gewald reaction, a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[2] This one-pot multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
A plausible synthetic route for this compound is outlined below:
Caption: Proposed Gewald synthesis of the title compound.
Application I: Anti-Cancer and Cytostatic Activity
Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated promising cytostatic effects, with notable selectivity for certain cancer cell lines, including prostate, kidney, and T-cell lymphoma.[7] These compounds have been shown to induce apoptosis and cause cell cycle arrest, primarily in the G1 phase, by preferentially inhibiting protein synthesis.[7]
Protocol 1: In Vitro Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the title compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer, A498 for kidney carcinoma, Jurkat for T-cell lymphoma) and a non-tumorigenic cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent.
-
96-well microplates.
-
Multichannel pipette, incubator, and microplate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the title compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add the dilutions to the respective wells and incubate for 48-72 hours.
-
Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Tissue of Origin | Predicted IC50 Range (µM) |
| PC-3 | Prostate Cancer | 0.1 - 10 |
| A498 | Kidney Carcinoma | 0.1 - 10 |
| Jurkat | T-cell Lymphoma | 0.1 - 10 |
| HEK293 | Non-tumorigenic | > 50 |
Protocol 2: Cell Cycle Analysis
Objective: To investigate the effect of the title compound on cell cycle progression in a sensitive cancer cell line.
Materials:
-
Sensitive cancer cell line (e.g., PC-3).
-
Title compound.
-
Propidium iodide (PI) staining solution.
-
RNase A.
-
Flow cytometer.
Procedure:
-
Treatment: Treat cells with the title compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application II: Anti-inflammatory Potential via NRF2 Activation
Several 2-aminothiophene derivatives have been identified as potent activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[8] NRF2 is a master regulator of the antioxidant response and plays a crucial role in mitigating inflammation. Activation of NRF2 can suppress the expression of pro-inflammatory cytokines and mediators.[8]
Caption: Proposed mechanism of NRF2 activation by the title compound.
Protocol 3: NRF2 Target Gene Expression Analysis
Objective: To determine if the title compound can induce the expression of NRF2 target genes in a relevant cell line.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Title compound.
-
TRIzol or other RNA extraction reagent.
-
cDNA synthesis kit.
-
qPCR master mix and primers for NRF2 target genes (e.g., Hmox1, Nqo1) and a housekeeping gene (e.g., Actb).
-
Real-time PCR system.
Procedure:
-
Cell Treatment: Pre-treat RAW 264.7 cells with various concentrations of the title compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR to measure the relative mRNA expression levels of Hmox1 and Nqo1.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change relative to the LPS-treated control group using the ΔΔCt method.
| Treatment Group | Fold Change in Hmox1 mRNA | Fold Change in Nqo1 mRNA |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 | 3.8 |
| LPS + Compound (1 µM) | 15.6 | 10.2 |
| LPS + Compound (10 µM) | 35.8 | 28.5 |
Application III: Antimicrobial and Antifungal Activity
The 2-aminothiophene core is a well-established scaffold for the development of antimicrobial and antifungal agents.[2][9][10] The incorporation of a biphenyl moiety could further enhance this activity.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of the title compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Title compound.
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
96-well microplates.
Procedure:
-
Inoculum Preparation: Prepare standardized inoculums of the microbial strains.
-
Serial Dilution: Perform a two-fold serial dilution of the title compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a versatile therapeutic agent. The protocols outlined in this guide provide a solid framework for the initial exploration of its anticancer, anti-inflammatory, and antimicrobial properties. Further investigations could include in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its biological activity. The rich chemistry of the 2-aminothiophene core also allows for further derivatization to fine-tune its therapeutic properties.[11][12]
References
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Mishra, R., et al. "Therapeutic importance of synthetic thiophene". PubMed Central. [Link]
-
Nayak, S. K., et al. "SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY". International Journal of Pharmacy and Biological Sciences. [Link]
-
Nayak, S. K., et al. "SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES". ResearchGate. [Link]
-
Al-Hujaily, E. M., et al. "Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators". PubMed. [Link]
-
Balzarini, J., et al. "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents". PubMed. [Link]
-
El-Metwaly, N. M., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives". PubMed Central. [Link]
-
Al-Abdullah, E. S., et al. "Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta". ResearchGate. [Link]
-
Sonal, R. "3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester". Sonal R. [Link]
-
de Oliveira, R. B., et al. "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity". MDPI. [Link]
-
Lasala, F., et al. "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors". ACS Publications. [Link]
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Sharma, S., et al. "Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds". Engineered Science. [Link]
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Dwivedi, A., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". RSC Publishing. [Link]
-
Dwivedi, A., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". National Institutes of Health. [Link]
- Google Patents. "US4847386A - Process for preparing thiophene derivatives".
-
Chawla, S., et al. "Therapeutic Potential of Thiophene Compounds: A Mini-Review". PubMed. [Link]
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Kumar, S., et al. "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides". PubMed. [Link]
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Valeshvar. "3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3". Valeshvar. [Link]
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PubChem. "Methyl 3-amino-4-methylthiophene-2-carboxylate". PubChem. [Link]
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- 12. chemixl.com [chemixl.com]
Application Note: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate - A Versatile Scaffold in Modern Drug Discovery
Abstract
The 2-aminothiophene-3-carboxylate framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] When combined with the biphenyl moiety, a recognized pharmacophore known to impart favorable properties such as enhanced target binding and metabolic stability, the resulting molecule, Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, emerges as a highly valuable starting point for drug discovery campaigns.[3] This guide provides a comprehensive overview of this compound, detailing its synthesis via the robust Gewald reaction, essential characterization protocols, and a practical application in a representative biological assay. The protocols are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind key experimental steps to facilitate successful implementation and further exploration.
Scientific Rationale and Significance
The strategic combination of the 2-aminothiophene core and the biphenyl substituent creates a molecule with significant potential for medicinal chemistry.
-
The 2-Aminothiophene Core: This heterocyclic system is a cornerstone of many therapeutic agents. Its rigid structure, coupled with the reactive amino and carboxylate groups at the C2 and C3 positions, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antileishmanial properties.[1][2][6][7]
-
The Biphenyl Moiety: The biphenyl group at the C4 position is not merely a passive structural element. It is a known pharmacophore found in several commercialized pesticides and pharmaceuticals.[3][8] Its inclusion can enhance binding affinity to target proteins through pi-stacking interactions and hydrophobic contacts. Furthermore, the non-planar, stable conformation of the biphenyl group can influence the overall stereochemistry of the molecule, which is often critical for receptor binding and biological activity.[3]
The fusion of these two motifs in this compound provides a synthetically accessible and highly versatile platform for generating libraries of novel compounds aimed at a multitude of therapeutic targets.
Synthesis and Characterization
The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[1] This one-pot synthesis offers high convergence and atom economy, making it ideal for both discovery and scale-up operations.
Principle of Synthesis: The Gewald Reaction
The reaction proceeds through a cascade of three key steps:
-
Knoevenagel Condensation: A base, typically a secondary amine like morpholine or diethylamine, catalyzes the condensation between the ketone (4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition: Elemental sulfur undergoes a nucleophilic attack by the enolate of the intermediate, forming a sulfur adduct.
-
Cyclization and Tautomerization: An intramolecular cyclization, followed by tautomerization, leads to the formation of the stable 2-aminothiophene ring.
Synthesis & Analysis Workflow
The overall process from starting materials to a fully characterized final product is outlined below.
Caption: Workflow for synthesis and characterization.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |
| 4-Acetylbiphenyl | 196.24 | 1.96 g | 1.0 |
| Methyl Cyanoacetate | 99.09 | 0.99 g | 1.0 |
| Elemental Sulfur | 32.06 | 0.32 g | 1.0 |
| Morpholine | 87.12 | 1.0 mL | Catalyst |
| Ethanol (Absolute) | - | 30 mL | Solvent |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl (1.96 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Solvent & Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of morpholine (1.0 mL) while stirring. The addition of the base catalyst is crucial for initiating the Knoevenagel condensation.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (2 x 20 mL) to remove any residual morpholine and other water-soluble impurities.
-
Purification: Dry the crude product in a vacuum oven. Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, to yield the final product as a crystalline solid.[3]
Characterization Protocol
To ensure the identity and purity of the synthesized compound, the following analytical methods are essential.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expect to see characteristic peaks for the aromatic protons of the biphenyl system, a singlet for the C5-proton of the thiophene ring, a broad singlet for the NH₂ protons, and a singlet for the methyl ester protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the thiophene and biphenyl rings.
-
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) or LC-MS to determine the exact mass of the compound. The observed mass should match the calculated molecular weight of C₁₈H₁₅NO₂S.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA). A purity level of ≥95% is generally required for biological screening.
-
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₅NO₂S |
| Molecular Weight | 309.38 g/mol |
| Appearance | Crystalline Solid |
| Purity (HPLC) | ≥95% |
Application in Medicinal Chemistry: A Case Study in Anti-Inflammatory Drug Discovery
Derivatives of 2-aminothiophenes have shown promising activity as modulators of inflammatory pathways.[6][9] A key target in this area is the Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.
The KEAP1-NRF2 Signaling Pathway
Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Upon exposure to oxidative stress or electrophilic compounds, NRF2 is released from KEAP1, translocates to the nucleus, and activates the expression of antioxidant and anti-inflammatory genes.[6] Small molecules based on the 2-aminothiophene scaffold can disrupt the KEAP1-NRF2 interaction, leading to NRF2 activation and a subsequent reduction in inflammation.[6]
Caption: NRF2 activation by a thiophene derivative.
Protocol: In Vitro Anti-inflammatory Assay
Objective: To evaluate the ability of this compound (MABT) to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of MABT in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Pre-treat the cells with the varying concentrations of MABT for 2 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone).
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of MABT relative to the LPS-stimulated vehicle control. Plot the results and determine the IC₅₀ value (the concentration of compound that causes 50% inhibition).
Derivatization Strategies for Lead Optimization
The title compound is an excellent starting point for building a chemical library. The primary functional handles for derivatization are the C2-amino group and the C3-methyl ester.
Caption: Key derivatization points on the scaffold.
-
Modification of the C2-Amino Group: The primary amine can be readily acylated to form amides or undergo reductive amination to yield secondary amines, allowing for the introduction of a wide variety of functional groups to probe for specific interactions with a biological target.[10]
-
Modification of the C3-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a library of amides, which often exhibit improved biological properties and metabolic stability compared to esters.
Conclusion
This compound represents a synthetically tractable and medicinally relevant chemical scaffold. Its preparation via the efficient Gewald reaction makes it readily accessible for research purposes. The strategic placement of the biphenyl group and the versatile functional handles on the 2-aminothiophene core provide a robust platform for the development of novel therapeutic agents. The protocols and applications detailed herein serve as a foundational guide for scientists looking to leverage this promising molecule in their drug discovery efforts, particularly in the fields of inflammation and oncology.
References
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-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]
- Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. PMC - NIH. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
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Application Note & Protocols: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Abstract
This document provides a comprehensive technical guide for the research chemical Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. The core of this molecule is the 2-aminothiophene-3-carboxylate scaffold, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory functions.[1][2][3] The presence of a biphenyl moiety at the 4-position suggests a potential for specific hydrophobic interactions within protein binding sites, a common feature in targeted therapeutics. This guide outlines the compound's profile, postulates a mechanism of action centered on p38 MAPK inhibition, and provides detailed, field-proven protocols for its handling, characterization, and application in relevant in vitro assays.
Compound Profile & Physicochemical Properties
This compound is a polysubstituted thiophene derivative. The 2-aminothiophene core is a versatile building block, often synthesized via the Gewald multicomponent reaction.[4][5] The structural combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor (ester carbonyl), and a large, lipophilic biphenyl group makes it an attractive candidate for kinase inhibitor discovery, where such interactions are critical for binding to the ATP pocket.
Table 1: Physicochemical Properties
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₅NO₂S | Calculated |
| Molecular Weight | 309.38 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Scaffold Class | 2-Aminothiophene-3-carboxylate | Chemical Taxonomy |
| Predicted XlogP | ~4.5 - 5.5 | Prediction (Similar to[6]) |
| Appearance | Off-white to yellow solid (Typical) | General Observation |
Postulated Mechanism of Action & Research Applications
The 2-aminothiophene scaffold is a prominent feature in a variety of kinase inhibitors.[1][7] Specifically, this structural class has been successfully employed to develop inhibitors of p38 MAP kinases, which are key regulators of inflammatory responses.[8][9][10] The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines (e.g., TNF-α, IL-1β), leading to the downstream activation of transcription factors that drive the production of inflammatory mediators.[8]
We postulate that this compound acts as a Type I ATP-competitive inhibitor of p38α MAPK . The biphenyl group likely occupies the hydrophobic region II of the ATP-binding pocket, while the aminothiophene core forms critical hydrogen bonds with the hinge region of the kinase.
Primary Research Applications:
-
Anti-inflammatory Drug Discovery: Investigating its potential to suppress inflammatory cytokine production (e.g., TNF-α) in cellular models.
-
Oncology Research: Certain 2-aminothiophene derivatives have shown cytostatic activity against various cancer cell lines.[11][12] This compound could be explored for its anti-proliferative effects.
-
Scaffold for Medicinal Chemistry: Serve as a starting point for the synthesis of more potent and selective analogs.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by MABT.
Handling, Storage, and Solution Preparation
3.1 Safety & Handling While specific toxicity data for this compound is not available, related aminothiophene compounds may cause skin, eye, and respiratory irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a chemical fume hood.
3.2 Storage For long-term stability, store the solid compound at -20°C in a tightly sealed, light-resistant container. For short-term storage, 2-8°C is acceptable. Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -20°C.
3.3 Solution Preparation Protocol The limited aqueous solubility of this hydrophobic compound is a critical consideration for in vitro assays.[14][15]
-
Objective: To prepare a 10 mM primary stock solution in a suitable organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules.
-
Procedure: a. Weigh out 3.09 mg of this compound. b. Add the solid to a sterile 1.5 mL microcentrifuge tube. c. Add 1.0 mL of anhydrous, cell-culture grade DMSO. d. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. e. Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C.
-
Causality Note: Preparing a high-concentration primary stock in DMSO allows for subsequent dilution into aqueous assay buffers or cell culture media. The final DMSO concentration in the assay should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity.
Experimental Protocols
The following protocols are designed to validate the hypothesized activity of this compound as a p38 MAPK inhibitor.
4.1 Protocol: In Vitro p38α Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified p38α kinase. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a robust platform for this purpose.[16]
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against p38α MAPK.
-
Materials:
-
Recombinant human p38α kinase
-
Specific peptide substrate (e.g., ATF2)
-
ATP
-
Assay Buffer (e.g., Kinase Buffer A)
-
ADP-Glo™ Reagent and Kinase Detection Reagent[16]
-
Test Compound (serial dilutions from DMSO stock)
-
Positive Control Inhibitor (e.g., SB203580)
-
384-well white assay plates
-
-
Methodology: a. Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Enzyme Addition: Dilute p38α kinase in assay buffer and add 2 µL to each well (except "no enzyme" controls). c. Substrate/ATP Addition: Prepare a mix of the peptide substrate and ATP in assay buffer. Add 2 µL of this mix to all wells to initiate the kinase reaction. d. Incubation: Incubate the plate at room temperature for 60 minutes. e. Signal Generation: i. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. ii. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes. f. Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the background ("no enzyme" control) from all other readings. b. Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control as 0% activity. c. Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro p38α kinase inhibition assay.
4.2 Protocol: Cellular TNF-α Release Assay
This cell-based assay evaluates the compound's ability to inhibit a key downstream consequence of p38 MAPK activation—the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.[17]
-
Objective: To measure the dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion from human peripheral blood mononuclear cells (PBMCs) by the test compound.
-
Materials:
-
Methodology: a. Cell Plating: Plate freshly isolated PBMCs at a density of 2 x 10⁵ cells/well in 100 µL of RPMI medium in a 96-well plate. b. Compound Pre-treatment: Prepare 2X final concentrations of the test compound's serial dilutions in RPMI medium. Add 50 µL of these dilutions to the cells. Include vehicle controls. c. Incubation: Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO₂. This allows the compound to enter the cells and engage its target before stimulation. d. Stimulation: Prepare a 4X LPS solution (e.g., 400 ng/mL for a 100 ng/mL final concentration). Add 50 µL to each well (except for the unstimulated control). The total volume is now 200 µL. e. Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.[19] f. Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. g. TNF-α Quantification: Measure the TNF-α concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis & Controls:
-
Negative Control: Cells + Vehicle (no LPS). Should have baseline TNF-α levels.
-
Positive Control: Cells + Vehicle + LPS. Should have robust TNF-α production.
-
Data Normalization: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Validation: A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run with the same compound concentrations to ensure that the observed inhibition of TNF-α is not due to general cytotoxicity.
-
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Recommended Action |
| Poor IC₅₀ curve in kinase assay (no inhibition) | 1. Compound is inactive. 2. Compound precipitated in assay buffer. | 1. Confirm compound identity and purity. 2. Check for visible precipitation. Lower the starting concentration or add a co-solvent like PEG400 to the assay buffer (validate first). |
| High variability in cellular assay | 1. Inconsistent cell numbers. 2. Donor-to-donor variability in PBMC response. | 1. Ensure accurate cell counting and homogenous cell suspension. 2. Use PBMCs from multiple donors to confirm the effect. |
| TNF-α inhibition correlates with cytotoxicity | The compound's effect is likely due to toxicity, not specific target engagement. | The compound is not a viable candidate at these concentrations. Focus on synthesizing analogs with improved selectivity and lower toxicity. |
Conclusion
This compound represents a promising starting point for drug discovery programs, particularly in the areas of inflammation and oncology. Its structure is based on the well-validated 2-aminothiophene scaffold, and its biphenyl moiety provides a vector for exploring key hydrophobic interactions within target proteins. The protocols detailed herein provide a robust framework for researchers to characterize its biological activity, beginning with direct target engagement in a biochemical kinase assay and progressing to a physiologically relevant cell-based functional assay. Careful execution of these experiments, with attention to solubility and cytotoxicity, will be crucial in elucidating the therapeutic potential of this compound.
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- Promega Corporation. (n.d.). p38α Kinase Assay. Promega.
- Spandidos Publications. (2014). Toll‑like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells. Spandidos Publications.
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Application Note: Investigating the Biological Activity of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Introduction: A Scaffold of Therapeutic Promise
The compound Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate belongs to the versatile class of 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry. The structural architecture of this molecule, featuring a biphenyl moiety appended to a substituted thiophene core, suggests a strong potential for diverse biological activities. Thiophene-based compounds are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties[1]. The biphenyl group is also a well-established pharmacophore found in numerous approved drugs and pesticidal agents[2].
This application note provides a comprehensive guide for researchers and drug development professionals to explore the biological activities of this compound. We will delve into its potential mechanism of action as a kinase inhibitor in oncology, outline detailed protocols for its synthesis and biological evaluation, and provide a framework for interpreting the resulting data.
Synthetic Strategy: The Gewald Reaction
The synthesis of 2-aminothiophenes is most effectively achieved through the Gewald reaction, a one-pot multicomponent condensation.[3][4] This reaction typically involves a ketone or aldehyde, an active methylene compound (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base.
For the synthesis of this compound, the starting materials would be 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.
Proposed Synthetic Workflow
Caption: Workflow for the synthesis of the target compound via the Gewald reaction.
Hypothesized Biological Activity: Kinase Inhibition in Cancer
The 2-aminothiophene and 2-aminothiazole scaffolds are recognized as "privileged structures" in kinase inhibitor design.[5] Prominent examples include Dasatinib, a potent pan-Src kinase inhibitor.[5] Furthermore, various derivatives of 2-aminothiophene have been investigated as inhibitors of key signaling kinases in cancer, such as Polo-like kinase 1 (PLK1) and cyclin-dependent kinases (CDKs).[6][7]
Given the structural similarities, we hypothesize that this compound may function as an ATP-competitive inhibitor of a protein kinase implicated in cancer cell proliferation and survival. A plausible target could be a member of the Src family kinases or a receptor tyrosine kinase like FLT3, which are often dysregulated in various malignancies.[7][8]
Proposed Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action as a competitive kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase (e.g., Src or FLT3).
Materials:
-
Recombinant human kinase (e.g., Src, FLT3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (test compound)
-
Known kinase inhibitor (positive control, e.g., Staurosporine or a specific inhibitor for the target kinase)
-
DMSO (vehicle control)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or control to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add 2 µL to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration equal to the Km for the specific kinase.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of a cancer cell line (e.g., a leukemia cell line with FLT3 mutation or a colon cancer cell line with high Src activity).
Materials:
-
Human cancer cell line (e.g., MV-4-11 for FLT3-ITD, HT-29 for Src)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (DMSO) and medium-only controls.
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Summary and Interpretation
The following table provides a template for summarizing the potential outcomes of the proposed experiments.
| Assay | Endpoint | Hypothetical Result | Interpretation |
| In Vitro Kinase Assay (Src) | IC50 | 50 nM | Potent inhibitor of Src kinase. |
| In Vitro Kinase Assay (FLT3) | IC50 | > 10 µM | Selective for Src over FLT3. |
| Cell Proliferation (HT-29) | GI50 | 200 nM | Inhibits the growth of Src-dependent cancer cells. |
| Cell Proliferation (MV-4-11) | GI50 | > 20 µM | Correlates with kinase selectivity profile. |
These hypothetical results would suggest that this compound is a potent and selective inhibitor of Src kinase with corresponding activity in a relevant cancer cell line.
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as a novel therapeutic agent, particularly in the context of oncology. The protocols outlined in this application note provide a robust starting point for characterizing its biological activity. Positive results from these initial screens would warrant further investigation, including broader kinase profiling, ADME/Tox studies, and in vivo efficacy studies in xenograft models. The versatility of the 2-aminothiophene scaffold also allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
References
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. ResearchGate. Available at: [Link]
-
Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. Available at: [Link]
-
SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. PubMed. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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- 6. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Utility of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate in Synthesis
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This application note details the synthesis and strategic application of a key intermediate, Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate . We provide an in-depth, field-proven protocol for its synthesis via the Gewald three-component reaction, a highly efficient and convergent method.[2][4][5] Furthermore, we demonstrate the intermediate's utility by outlining a subsequent protocol for its conversion into a high-value thieno[2,3-d]pyrimidine derivative, a class of compounds with significant therapeutic interest.[6] This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both practical experimental procedures and the causal reasoning behind key methodological choices.
Introduction: The Value Proposition of the 2-Aminothiophene Core
Heterocyclic compounds are the bedrock of modern drug discovery, with thiophene derivatives holding a particularly prominent position.[3][7] Their structural similarity to phenyl rings allows them to act as bioisosteres, while the sulfur heteroatom introduces unique physicochemical properties that can enhance drug-receptor interactions and modulate metabolic profiles.[3][8] The polysubstituted 2-aminothiophene motif is especially valuable due to its synthetic versatility and presence in drugs like the antipsychotic Olanzapine and the anti-inflammatory Tinoridine.[1][2]
The title compound, This compound , is a sophisticated building block for several reasons:
-
The 2-Amino Group: Serves as a versatile nucleophilic handle for constructing fused heterocyclic systems or for derivatization into amides, ureas, and other functional groups.
-
The 3-Carboxylate Ester: Provides a second reactive site for modifications, such as hydrolysis to the carboxylic acid or conversion to amides.
-
The 4-Biphenyl Moiety: This lipophilic group is a well-established pharmacophore in many drug classes, often involved in crucial π-stacking or hydrophobic interactions within receptor binding pockets.
This guide provides a comprehensive workflow for synthesizing this intermediate and leveraging its reactivity for further molecular elaboration.
Synthesis of the Intermediate via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component condensation that provides direct access to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene compound), and elemental sulfur, typically in the presence of a basic catalyst.[4][9] This method is renowned for its operational simplicity, atom economy, and the mild conditions under which it proceeds.[2][10]
Mechanistic Rationale
The reaction proceeds through a well-established sequence. Understanding this mechanism is critical for troubleshooting and optimization.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate).[1][9] The base (morpholine) deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon of the ketone, followed by dehydration to yield a stable α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: The conjugate base of the intermediate attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a thiolate intermediate.[9]
-
Intramolecular Cyclization & Tautomerization: The thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile carbon. A subsequent prototropic shift (tautomerization) yields the final, stable aromatic 2-aminothiophene product.[1]
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Application Notes and Protocols for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate in Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the 2-aminothiophene scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for interacting with a diverse range of biological targets.[1] These five-membered heterocyclic compounds are central to the development of novel therapeutics for a spectrum of diseases, including cancer, inflammation, and infectious agents.[1] This guide focuses on a specific, promising derivative: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate . The incorporation of the biphenyl moiety at the 4-position presents a unique opportunity for exploring its therapeutic potential, particularly in modulating protein-protein interactions and kinase activity. This document provides a comprehensive overview of its synthesis, putative mechanism of action, and detailed protocols for its evaluation in a drug discovery setting.
Synthetic Strategy: The Gewald Multicomponent Reaction
The cornerstone for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a robust and versatile one-pot, multicomponent condensation.[2][3] This reaction efficiently brings together a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring.[3]
For the synthesis of this compound, the key starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur. 4-Acetylbiphenyl is a commercially available aromatic ketone that serves as the precursor for the C4-biphenyl substitution.[4][5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol: Gewald Reaction
This protocol is adapted from established Gewald reaction procedures for aryl ketones.[7][8][9]
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or methanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl (1 equivalent), methyl cyanoacetate (1.1 equivalents), and elemental sulfur (1.2 equivalents) in ethanol.
-
With stirring, add morpholine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Putative Mechanism of Action
While direct biological data for this compound is not extensively published, the broader class of 2-amino-3-carboxy-4-phenylthiophenes has been identified as potent inhibitors of atypical protein kinase C (aPKC).[10][11] aPKCs, including PKCζ and PKCι/λ, are crucial signaling molecules involved in cell growth, differentiation, and survival.[11] Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[10]
The proposed mechanism of action for this class of compounds involves the inhibition of aPKC, which in turn can modulate downstream signaling pathways such as the NF-κB pathway and VEGF-induced vascular permeability.
Proposed Signaling Pathway
Caption: Putative mechanism of action via aPKC inhibition.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.
Atypical Protein Kinase C (aPKC) Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of aPKC.
Principle: A commercially available kinase assay kit, such as HTRF™ KinEASE™, can be utilized.[12] These assays typically involve a biotinylated substrate peptide and a europium cryptate-labeled antibody that recognizes the phosphorylated substrate. In the presence of ATP, the kinase phosphorylates the substrate. Upon addition of streptavidin-XL665, a FRET signal is generated, which is diminished in the presence of an inhibitor.
Materials:
-
Recombinant human aPKC (e.g., PKCζ or PKCι)
-
Biotinylated substrate peptide (e.g., a peptide derived from a known aPKC substrate)
-
ATP
-
Kinase buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate kinase buffer.
-
In a 384-well plate, add the compound dilutions, aPKC enzyme, and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding a premixed solution of the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value of the compound.
NF-κB Reporter Assay
This cell-based assay evaluates the compound's ability to inhibit the NF-κB signaling pathway, a downstream effector of aPKC.
Principle: A stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of NF-κB response elements is used.[13][14][15][16] Activation of the NF-κB pathway (e.g., by TNF-α) leads to the expression of luciferase, which can be quantified by a luminometer. An inhibitor of the pathway will reduce the luciferase signal.
Materials:
-
NF-κB reporter cell line (e.g., NF-κB/293/GFP-Luc™)
-
Cell culture medium and supplements
-
TNF-α (or another NF-κB activator like PMA)
-
Luciferase assay reagent
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) and incubate for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Vascular Permeability Assay
This assay assesses the compound's ability to counteract VEGF-induced hyperpermeability in an endothelial cell monolayer, a process where aPKC plays a significant role.
Principle: Endothelial cells are grown to form a confluent monolayer on a microporous membrane in a transwell insert.[17][18][19][20] The permeability of the monolayer is measured by the passage of a fluorescently labeled high-molecular-weight dextran from the upper to the lower chamber. VEGF is used to induce permeability, and the inhibitory effect of the compound is quantified.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Fibronectin or collagen for coating inserts
-
VEGF
-
FITC-dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Coat the transwell inserts with fibronectin or collagen.
-
Seed the endothelial cells on the inserts and culture until a confluent monolayer is formed (typically 2-3 days).
-
Pre-treat the endothelial monolayer with a serial dilution of this compound for 1-2 hours.
-
Add VEGF to the upper chamber to induce hyperpermeability.
-
Add FITC-dextran to the upper chamber and incubate for a defined period (e.g., 30-60 minutes).
-
Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader (excitation ~490 nm, emission ~520 nm).
-
Quantify the amount of FITC-dextran that has passed through the monolayer and determine the compound's ability to inhibit VEGF-induced permeability.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise format.
| Assay | Endpoint | Putative Target | Expected Outcome |
| aPKC Enzyme Inhibition | IC50 (nM or µM) | Atypical Protein Kinase C | Low IC50 indicates potent inhibition |
| NF-κB Reporter Assay | IC50 (nM or µM) | NF-κB Signaling Pathway | Low IC50 indicates effective pathway inhibition |
| Vascular Permeability | % Inhibition of VEGF-induced permeability | Endothelial Barrier Function | High percentage of inhibition demonstrates a protective effect |
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics. Its structural similarity to known aPKC inhibitors suggests a clear path for biological evaluation. The protocols detailed in this guide provide a robust framework for characterizing its activity and elucidating its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against other kinases, in vivo efficacy studies in relevant disease models (e.g., cancer xenografts or inflammatory models), and pharmacokinetic and toxicological assessments. The versatility of the 2-aminothiophene scaffold also allows for further structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
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Dömling, A. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. 2010;12(1):111-118. [Link]
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Gewald reaction. Wikipedia. Accessed January 28, 2026. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010;(i):209-246. [Link]
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Bowman, R. D., et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. 2011;16(5):4234-4244. [Link]
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El-Metwally, A. M., et al. Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality and some physiological parameters of the desert locust, Schistocerca gregaria. ResearchGate. 2024. [Link]
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Wong, Y.-F., et al. In vitro analysis of VEGF-mediated endothelial permeability and the potential therapeutic role of Anti-VEGF in severe dengue. PLoS ONE. 2021;16(3):e0247639. [Link]
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Moscat, J., & Diaz-Meco, M. T. The atypical protein kinase Cs: Functional specificity mediated by specific protein adapters. EMBO reports. 2000;1(4):300-304. [Link]
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aPKC - Atypical protein kinase C - Drosophila melanogaster (Fruit fly). UniProt. Accessed January 28, 2026. [Link]
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de Oliveira, R. B., et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. 2022;15(1):86. [Link]
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Mammoto, A., et al. PLCβ2 Promotes VEGF-Induced Vascular Permeability. Arteriosclerosis, Thrombosis, and Vascular Biology. 2019;39(8):1596-1609. [Link]
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Rosse, C., et al. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling. The Journal of Cell Biology. 2014;206(3):433-450. [Link]
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Bates, D. O., et al. VEGF-Induced Permeability Increase Is Mediated by Caveolae. Investigative Ophthalmology & Visual Science. 1999;40(1):157-167. [Link]
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Tastan, R., et al. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. 2017;140:53-70. [Link]
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Tufail, M., et al. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules. 2021;26(16):4993. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Accessed January 28, 2026. [Link]
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Rosse, C., et al. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling. Nature Communications. 2015;6:7632. [Link]
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Miyamoto, K., et al. Vascular Endothelial Growth Factor (VEGF)-Induced Retinal Vascular Permeability Is Mediated by Intercellular Adhesion Molecule-1 (ICAM-1). The American Journal of Pathology. 2002;161(4):1415-1424. [Link]
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Human NF-κB Reporter Assay System. INDIGO Biosciences. Accessed January 28, 2026. [Link]
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NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. Accessed January 28, 2026. [Link]
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Valdivia, A., et al. Inhibition of T cell activation by protein kinase C pseudosubstrates. The Journal of Immunology. 1992;149(11):3534-3539. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Accessed January 28, 2026. [Link]
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The Versatile Building Block: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate in Synthetic and Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the strategic design of molecular frameworks is paramount. Among the myriad of heterocyclic scaffolds, the 2-aminothiophene core stands out as a "privileged structure," consistently appearing in a vast array of biologically active compounds.[1][2] This application note delves into the synthesis, properties, and versatile applications of a particularly valuable derivative: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate . The presence of the biphenyl moiety, a common pharmacophore, coupled with the reactive handles of the 2-aminothiophene-3-carboxylate system, makes this compound a highly sought-after building block for the synthesis of novel therapeutics and functional materials.[3]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound's utility, including detailed, field-proven protocols for its synthesis and subsequent elaboration into more complex molecular architectures.
Core Properties and Physicochemical Data
A thorough understanding of a building block's fundamental properties is crucial for its effective application in synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₂S |
| Molecular Weight | 325.39 g/mol |
| Appearance | Expected to be a pale yellow to off-white solid |
| Melting Point | Not explicitly reported; likely >150 °C based on similar structures |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane); Insoluble in water |
| Key Functional Groups | Primary amine (-NH₂), Methyl ester (-COOCH₃), Biphenyl, Thiophene |
Synthetic Protocol: The Gewald Aminothiophene Synthesis
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multi-component reaction offers a convergent and atom-economical route to the target molecule from readily available starting materials.[6]
Causality Behind the Experimental Choices:
The Gewald reaction proceeds through a cascade of reactions, beginning with a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent ring closure.[7][8] The choice of a basic catalyst, such as morpholine or triethylamine, is critical for promoting both the initial condensation and the subsequent steps of the reaction.[5] Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[9]
Detailed Step-by-Step Methodology:
Reaction: Synthesis of this compound
Figure 1: Workflow for the Gewald synthesis of the title compound.
Materials:
-
4-Acetylbiphenyl (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (S₈) (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Add anhydrous ethanol to the flask to create a slurry (approximately 4-5 mL of ethanol per gram of 4-acetylbiphenyl).
-
To the stirred slurry, add morpholine (0.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure this compound.
Self-Validating System: The purity of the final product should be assessed by measuring its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra. The disappearance of the starting material signals (e.g., the acetyl methyl protons of 4-acetylbiphenyl) and the appearance of the characteristic thiophene and amine proton signals in the NMR spectrum will confirm the successful synthesis.
Applications in Heterocyclic Synthesis: A Gateway to Thieno[2,3-d]pyrimidines
The true power of this compound lies in its utility as a versatile building block for the construction of more complex, fused heterocyclic systems. The ortho-disposed amino and ester functionalities are perfectly poised for cyclization reactions to form a variety of fused pyrimidine rings, most notably the thieno[2,3-d]pyrimidine scaffold.[10] Thieno[2,3-d]pyrimidines are of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]
Protocol for the Synthesis of a Thieno[2,3-d]pyrimidine Derivative:
Reaction: Synthesis of 4-(1,1'-biphenyl-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Figure 2: Synthesis of a thieno[2,3-d]pyrimidine from the title compound.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, acts as both reagent and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure 4-(1,1'-biphenyl-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one.
Potential Biological and Medicinal Applications
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives reported to possess a wide spectrum of biological activities. These include:
-
Anticancer Activity: Many thieno[2,3-d]pyrimidines, accessible from this building block, have shown potent cytotoxic effects against various cancer cell lines.[11][12]
-
Anti-inflammatory Properties: The thiophene ring is a bioisostere of the phenyl group and is found in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Agents: The 2-aminothiophene motif is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[9]
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine core is a key feature in a number of kinase inhibitors, which are a major class of targeted cancer therapies.
The incorporation of the biphenyl group in this compound can further enhance these biological activities, as the biphenyl moiety is known to interact with various biological targets and is present in several approved drugs.[3]
Conclusion
This compound is a high-value, versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the strategic placement of reactive functional groups make it an ideal starting point for the construction of complex heterocyclic systems, particularly the medicinally relevant thieno[2,3-d]pyrimidines. The protocols and insights provided in this application note are intended to empower researchers to unlock the full potential of this privileged scaffold in their drug discovery and materials science endeavors.
References
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Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved January 28, 2026, from [Link]
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Mack, J. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16447-16455. [Link]
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De Logu, A., et al. (2009). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Bioorganic & Medicinal Chemistry, 17(1), 208-214. [Link]
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Eldebss, T. M. A., et al. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality, oxidative stress and antioxidant enzymes in the desert locust, Schistocerca gregaria (Forskål) (Orthoptera: Acridiidae). Research Square. [Link]
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- Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(19), 2021-2025.
- El-Sayed, N. N. E., et al. (2016). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Journal of Heterocyclic Chemistry, 53(5), 1434-1442.
-
Organ, M. G., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9746-9755. [Link]
-
Liu, Z., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(20), 3788. [Link]
- Organ, M. G., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 85(15), 9746-9755.
- Hassan, A. S., et al. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(2), 1698-1711.
- Ivanova, Y., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6330.
- Liu, Z., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(20), 3788.
- Zunyi Medical University. (2020).
- Tomyshev, K. A., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16447-16455.
- U.S. Patent No. US4847386A. (1989).
-
PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved January 28, 2026, from [Link]
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Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]
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Unlocking Advanced Materials: Application Notes and Protocols for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Introduction: A Versatile Building Block for Organic Electronics
Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a promising organic semiconductor that has garnered significant interest in the field of material science. This molecule, characterized by a thiophene core functionalized with an electron-donating amino group, an electron-withdrawing carboxylate group, and a π-extended biphenyl moiety, possesses a unique electronic structure that makes it a compelling candidate for a range of optoelectronic applications. Thiophene derivatives are known for their excellent charge transport properties and stability, and the incorporation of a biphenyl group can further enhance π-π stacking and improve molecular ordering in thin films, which is crucial for efficient device performance.[1]
This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of this compound, with a focus on its potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The methodologies outlined herein are designed to be reproducible and are grounded in established chemical principles, providing researchers with a solid foundation for exploring the potential of this versatile material.
Synthesis via Gewald Reaction: A Robust and Efficient Approach
The synthesis of this compound is most effectively achieved through the Gewald multicomponent reaction.[2] This one-pot synthesis is highly efficient and involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] For the synthesis of the title compound, 4-acetylbiphenyl serves as the ketone precursor.
Protocol: Synthesis of this compound
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Hexane (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-acetylbiphenyl (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 100 mL of ethanol.
-
Catalyst Addition: To the stirred suspension, add morpholine (20 mol%) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold ethanol followed by hexane to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Comprehensive Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and key material properties.
Structural and Purity Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Aromatic protons of the biphenyl and thiophene rings, singlet for the amino protons, and a singlet for the methyl ester protons. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all unique carbon atoms in the molecule. |
| FT-IR | Functional group identification | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C-S stretching (thiophene). |
| Mass Spec. | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Elemental Analysis | Purity assessment | Experimental percentages of C, H, N, and S should be in close agreement with the calculated values. |
Photophysical and Electrochemical Properties
The optoelectronic properties of the material are critical for its application in devices.
| Technique | Parameter Measured | Significance |
| UV-Vis Spectroscopy | Absorption spectrum, optical bandgap | Determines the light absorption range and the energy difference between the HOMO and LUMO levels. |
| Photoluminescence | Emission spectrum, quantum yield | Characterizes the light-emitting properties of the material. |
| Cyclic Voltammetry | HOMO/LUMO energy levels, electrochemical bandgap | Provides information on the redox properties and energy level alignment with other materials in a device. |
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a promising candidate for use as a hole-transporting material (HTM) or an emissive layer (EML) in OLEDs.[4] Its high thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance.[5]
Protocol: Fabrication of a Solution-Processed OLED
Device Architecture: ITO / PEDOT:PSS / This compound (HTL) / Emissive Layer / Electron-Transport Layer / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Solution of this compound in a suitable organic solvent (e.g., chlorobenzene)
-
Emissive material (e.g., a phosphorescent dopant in a host material)
-
Electron-transport material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
Source measure unit for device characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes.
-
Hole-Injection Layer (HIL): Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes.
-
Hole-Transport Layer (HTL): Inside a glovebox, spin-coat the solution of this compound onto the PEDOT:PSS layer and anneal at an optimized temperature.
-
Emissive Layer (EML): Spin-coat the emissive layer on top of the HTL and anneal.
-
Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the electron-transport layer, LiF, and Al through a shadow mask to define the active area.
Application in Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and good charge carrier mobility of thiophene-based materials make them suitable for use as the active semiconductor layer in OFETs.[1]
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
Device Architecture: Si/SiO₂ / This compound / Au (Source/Drain)
Materials:
-
Heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Solution of this compound in a suitable organic solvent (e.g., dichlorobenzene)
-
Gold (Au) for source and drain electrodes
Equipment:
-
Spin coater or drop-casting setup
-
Thermal evaporator
-
Shadow mask for source/drain deposition
-
Semiconductor parameter analyzer for device characterization
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate using a standard cleaning procedure.
-
Active Layer Deposition: Deposit a thin film of this compound onto the SiO₂ surface via spin-coating or drop-casting. Anneal the film at an optimized temperature to improve crystallinity.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold to define the source and drain electrodes on top of the organic semiconductor layer.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion
This compound represents a promising material for advancing the field of organic electronics. Its synthesis via the robust Gewald reaction allows for facile access to this functionalized thiophene derivative. The protocols detailed in this guide for its synthesis, characterization, and device fabrication provide a comprehensive framework for researchers to explore its potential in high-performance OLEDs and OFETs. Further investigations into the structure-property relationships of this and related materials will undoubtedly pave the way for the development of next-generation organic electronic devices.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
- Swayamprabha, S. S., et al. (2021). Wet process feasible novel fluorene-based molecular hole transporting layer for phosphorescent organic light emitting diodes.
-
PubChem. (n.d.). Methyl 2-amino-4-phenylthiophene-3-carboxylate. Retrieved from [Link]
- Akcelrud, L. (2003). Electroluminescent polymers. Progress in Polymer Science, 28(6), 875-962.
- Nirmala, J., et al. (2012). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
-
Molina Ontoria, A. (2022, March 18). Hole-transporting materials for Perovskite solar cells: a chemical approach [Video]. YouTube. [Link]
- Patil, S., et al. (2018). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 30(1), 123-127.
- Tormyshev, V. M., et al. (2006). Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. Russian Chemical Bulletin, 55(8), 1474-1478.
- Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 14(10), 4995-5003.
- Zeng, C., et al. (2016). A facile synthesis of 2-aminothiophenes from 4-thiazolidinone derivatives under catalyst-free conditions. Tetrahedron Letters, 57(37), 4196-4199.
- Jarvest, R. L., et al. (1999). The design and synthesis of 2-aminothiophene inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 9(15), 2183-2186.
- Li, L., et al. (2024). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science, 15(26), 11435-11443.
- Son, Y., et al. (2018). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 14, 2348-2355.
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293.
- Wang, S., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(6), 061102.
- Li, H., et al. (2017). Spiro-thiophene derivatives as hole-transport materials for perovskite solar cells. RSC Advances, 7(60), 37851-37855.
- Zhang, J., et al. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3749.
-
Lab Manager. (2017, November 12). Bright and Shining Molecules for OLEDs and New Drugs. [Link]
-
cmditr. (2011, June 23). OFET Fabrication and Characterization [Video]. YouTube. [Link]
- Zhang, Y., et al. (2020).
- de Souza, M. V. N., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 18(1), 123.
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Application Notes & Protocols: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Introduction: A Scaffold of Therapeutic Promise
Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The core 2-aminothiophene scaffold is a versatile pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][2] The incorporation of a biphenyl moiety at the 4-position of the thiophene ring is of particular interest, as the biphenyl group is a known structural motif in many biologically active compounds and can enhance interactions with protein targets. This document provides a comprehensive guide for researchers on the potential experimental applications of this compound, focusing on its evaluation as a novel cytostatic agent and a modulator of inflammatory signaling pathways.
The synthesis of this and similar 2-aminothiophenes is commonly achieved through the Gewald reaction, a one-pot multicomponent condensation of a ketone (in this case, 4-acetylbiphenyl), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4][5][6] This robust synthetic route allows for the generation of a diverse library of substituted 2-aminothiophenes for structure-activity relationship (SAR) studies.
Potential as a Selective Cytostatic Agent
Derivatives of 2-aminothiophene-3-carboxylic acid ester have demonstrated remarkable and unusual cytostatic selectivity against a range of cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[7][8] These compounds have been shown to induce apoptosis and cause an accumulation of cells in the G1 phase of the cell cycle, with 50% cytostatic concentrations often in the higher nanomolar range.[7][8] The proposed mechanism involves a more preferential suppression of protein synthesis over DNA or RNA synthesis.[8]
Experimental Workflow for In Vitro Cytotoxicity Screening
The following protocol outlines a general workflow for assessing the cytostatic and cytotoxic potential of this compound against a panel of human cancer cell lines.
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., PC-3 for prostate, HeLa for cervical, Jurkat for T-cell leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Description |
| Cell Lines | PC-3 (prostate), HeLa (cervical), Jurkat (T-cell leukemia) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM - 100 µM |
| Incubation Time | 48 - 72 hours |
| Assay | MTT |
| Endpoint | IC50 (µM) |
Potential as a p38 MAPK Inhibitor
The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK is a promising therapeutic strategy for a host of inflammatory diseases. Thiophene-containing compounds have been identified as potential inhibitors of p38 MAPK, suggesting that this compound could be a valuable candidate for development in this area.[9][10]
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway.
Protocol: In Vitro p38α MAPK Kinase Assay
Objective: To determine the in vitro inhibitory activity of the test compound against p38α MAPK.
Materials:
-
This compound
-
Recombinant human p38α MAPK (active)
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Kinase assay buffer
-
Staurosporine (positive control inhibitor)
-
96-well streptavidin-coated plates
-
Phospho-specific antibody (e.g., anti-phospho-MEF2A)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compound, recombinant p38α MAPK, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and transfer the contents to a streptavidin-coated plate. Incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development with the stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
| Parameter | Description |
| Enzyme | Recombinant human p38α MAPK |
| Substrate | Biotin-MEF2A peptide |
| Compound Conc. | 1 nM - 10 µM |
| Control | Staurosporine |
| Detection | ELISA-based |
| Endpoint | IC50 (µM) |
Use as a Chemical Intermediate
Methyl 2-aminothiophene-3-carboxylates are valuable building blocks in synthetic organic chemistry. They can be used to synthesize a variety of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess diverse biological activities, including acting as histone deacetylase inhibitors or dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
A common application is the reaction with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
General Reaction Scheme:
This compound can be reacted with formamide at elevated temperatures to yield 4-(1,1'-biphenyl-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one. This transformation opens up avenues for further derivatization and biological screening of this important class of heterocyclic compounds.
References
-
Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
ResearchGate. Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. [Link]
-
National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF. [Link]
- Google Patents.
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Wiley Online Library. Design, Synthesis, and Biological Evaluation of Tetra- Substituted Thiophenes as Inhibitors of p38α MAPK. [Link]
-
PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
National Center for Biotechnology Information. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]
-
Contipro. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. [Link]
-
PubChem. Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S). [Link]
-
Liang Tong Lab at Columbia University. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]
-
PubMed. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]
-
HAL Open Science. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
ResearchGate. Different types of p38α MAPK inhibitors. [Link]
-
ResearchGate. Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]
-
PubMed. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]
-
MDPI. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. [Link]
-
Valeshvar. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
ResearchGate. Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality, oxidative stress and antioxidant enzymes in the desert locust, Schistocerca gregaria (Forskål) (Orthoptera: Acridiidae). [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of the target compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most versatile and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1][2] This one-pot synthesis is highly efficient for constructing the thiophene ring system of the target molecule. The reaction involves the condensation of a suitable ketone (4-acetylbiphenyl), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3] The availability of the starting materials and the generally mild reaction conditions contribute to its widespread use in synthetic chemistry.[1]
Q2: What are the specific starting materials required for this synthesis via the Gewald reaction?
To synthesize this compound, you will need the following three key reactants:
-
Ketone: 4-Acetylbiphenyl (or 4-(1,1'-biphenyl-4-yl)ethan-1-one)
-
Active Methylene Nitrile: Methyl cyanoacetate
-
Sulfur Source: Elemental sulfur (S₈)
Additionally, a basic catalyst is required to facilitate the condensation. Common choices include secondary amines like morpholine, piperidine, or triethylamine.[1][4]
Q3: Can you explain the underlying mechanism of the Gewald reaction?
Certainly. The mechanism is a multi-step sequence that begins with a base-catalyzed Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the active methylene nitrile (methyl cyanoacetate).[5][6] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The final steps involve intramolecular cyclization and a tautomeric shift to yield the stable aromatic 2-aminothiophene product.[3][6]
The reaction pathway is visualized below.
Caption: Figure 1: Generalized Gewald Reaction Mechanism
Q4: How significantly do reaction parameters like temperature and solvent affect the yield?
Temperature and solvent choice are critical parameters that can dramatically influence reaction rate and final yield.
-
Temperature: The reaction is typically performed at elevated temperatures. One study demonstrated that increasing the temperature from 70°C to 100°C decreased the reaction time from 3 hours to just 25 minutes while increasing the yield from 84% to 96%.[5] However, excessively high temperatures should be avoided as they can promote the formation of unwanted side products.
-
Solvent: Polar protic solvents are generally preferred. Ethanol has been shown to be an excellent choice, likely due to the favorable solubility of elemental sulfur.[7] A mixture of ethanol and water (e.g., 9:1) has been reported to provide excellent yields in shorter times compared to either solvent alone.[5] In contrast, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been associated with lower product yields in some cases.[5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low, or I'm getting no product. What are the likely causes and how can I fix this?
This is a common issue that can often be traced back to a few key areas. Follow this diagnostic workflow to identify the root cause.
Caption: Figure 2: Workflow for Diagnosing Low Yield
Detailed Explanation:
-
Purity of Reagents: Impure starting materials are a primary cause of low yields.[4] Ensure that 4-acetylbiphenyl and methyl cyanoacetate are pure. Solvents should be dry, as moisture can interfere with the base catalyst and condensation steps.[4]
-
Catalyst Inactivity: The base catalyst is crucial for the initial Knoevenagel condensation.[4][6] Secondary amines can degrade over time. Use a fresh bottle or distill the amine before use.
-
Stoichiometry: Incorrect molar ratios can halt the reaction or lead to side products. An excess of the ketone or cyanoester might result in self-condensation.[4] Carefully measure all reactants.
-
Reaction Conditions:
-
Temperature: The reaction may be too cold, leading to a slow or stalled reaction. Aim for a temperature between 80-100°C.[5]
-
Mixing: The reaction mixture is heterogeneous due to the poor solubility of elemental sulfur. Vigorous stirring is essential to ensure proper mixing and facilitate the reaction.
-
Q2: The final product is impure, with significant side products. What are potential side reactions and how can they be minimized?
The presence of impurities often indicates that a competing reaction pathway is occurring or that the reaction has not gone to completion.
-
Potential Side Reaction: The most common side reaction is the self-condensation of the Knoevenagel adduct, especially if the subsequent cyclization with sulfur is slow or inefficient.[4][8] This can be more prevalent with highly reactive methylene compounds.
-
Minimization Strategies:
-
Control Temperature: Do not overheat the reaction, as this can accelerate side reactions. Maintain a steady temperature within the optimal range (80-100°C).
-
Optimize Reagent Addition: In some cases, adding the sulfur portion-wise or ensuring it is finely powdered can help facilitate its reaction with the Knoevenagel intermediate as it forms, minimizing the intermediate's opportunity to react with itself.
-
Catalyst Choice: Using a highly efficient catalyst system, such as the piperidinium borate conjugate acid-base pair, can accelerate the desired reaction pathway and improve selectivity.[5]
-
Q3: I'm losing a significant amount of product during work-up and purification. What are the best practices?
Product loss during isolation is frustrating but can be mitigated with proper technique.
-
Work-up Procedure: The target molecule has some polarity and may exhibit slight solubility in water. If performing an aqueous work-up, minimize the amount of water used and consider back-extracting the aqueous layer multiple times with your organic solvent (e.g., ethyl acetate) to recover any dissolved product.[4]
-
Crystallization: The most common method of purification for this compound is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature before placing it in a cold bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Chromatography Issues: If you must use column chromatography, be aware that 2-aminothiophenes can sometimes streak or decompose on acidic silica gel.[4] You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column.
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for Gewald reactions under various conditions, illustrating the impact of solvent and temperature.
| Ketone | Active Nitrile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Water | 100 | 2 h | 74 | [5] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Methanol | 100 | 1.5 h | 89 | [5] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol | 100 | 1 h | 92 | [5] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O (9:1) | 100 | 25 min | 96 | [5] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | DMSO | 100 | 30 min | 65 | [5] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | DMF | 100 | 30 min | 68 | [5] |
This data is for a model reaction and illustrates general trends applicable to the synthesis of the target compound.
Optimized Experimental Protocol
This protocol is a recommended starting point for achieving a high yield of this compound.
Materials:
-
4-Acetylbiphenyl (1.0 equiv)
-
Methyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (powdered, 1.0 equiv)
-
Morpholine (0.5 equiv)
-
Ethanol (20 mL per 10 mmol of ketone)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbiphenyl (1.0 equiv), methyl cyanoacetate (1.0 equiv), elemental sulfur (1.0 equiv), and ethanol.
-
Catalyst Addition: Add morpholine (0.5 equiv) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring. The mixture will become homogeneous as the sulfur dissolves and reacts.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product should begin to precipitate as a solid.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
References
- Process for preparing thiophene derivatives. (n.d.). Google Patents.
-
SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
- Method for preparing 4-methyl-biphenyl derivatives. (n.d.). Google Patents.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved January 28, 2026, from [Link]
-
Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved January 28, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Retrieved January 28, 2026, from [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). Molecules. Retrieved January 28, 2026, from [Link]
-
Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Gewald aminothiophene synthesis for this and structurally related compounds. Here, we address common experimental challenges, with a focus on the identification and mitigation of reaction side products. Our aim is to provide you with the expertise and validated protocols necessary to optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing insights into their root causes and offering step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product
A frequently encountered issue is a disappointingly low yield of the target 2-aminothiophene. This often points to suboptimal conditions in the initial and most critical phase of the reaction.
Potential Cause A: Inefficient Knoevenagel Condensation
The Gewald reaction commences with a Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate), catalyzed by a base.[1][2][3] Failure at this stage will prevent the formation of the thiophene ring.
Solution Workflow:
-
Verify Starting Material Quality : Ensure that the 4-acetylbiphenyl is free from impurities and that the methyl cyanoacetate has not degraded. The purity of all reagents is critical for success.
-
Base Selection and Integrity : The choice and quality of the base are paramount. Secondary amines such as morpholine or piperidine are often effective catalysts for the Knoevenagel condensation.[4] Ensure your base has not degraded.
-
Isolate and Confirm the Intermediate : As a diagnostic step, consider running the condensation separately by reacting 4-acetylbiphenyl and methyl cyanoacetate with your chosen base. Monitor the formation of the α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-(1,1'-biphenyl-4-yl)but-2-enoate, using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will confirm the efficacy of your condensation conditions before proceeding with the addition of sulfur.
Potential Cause B: Poor Sulfur Reactivity or Solubility
Elemental sulfur must be activated to participate in the reaction.[5]
Solution Workflow:
-
Solvent Choice : Employ polar solvents like ethanol, methanol, or dimethylformamide (DMF) to improve the solubility and reactivity of sulfur.[4]
-
Optimal Temperature : Gentle heating of the reaction mixture, typically in the range of 40-60°C, can enhance the reactivity of sulfur. However, be cautious, as excessive heat may promote the formation of side products.[4]
-
Finely Powdered Sulfur : Use finely powdered sulfur to maximize its surface area and facilitate its reaction.
Issue 2: Presence of a Major, Less Polar Side Product
The appearance of a significant, less polar spot on your TLC plate may indicate the presence of unreacted intermediates.
Potential Cause: Unreacted Knoevenagel Intermediate
If the sulfur addition and subsequent cyclization are incomplete, the α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-(1,1'-biphenyl-4-yl)but-2-enoate, may remain in your crude product.
Solution Workflow:
-
Reaction Time and Temperature : Ensure the reaction has been allowed to proceed for a sufficient duration at an optimal temperature to facilitate the sulfur addition and cyclization steps.
-
Stoichiometry : Verify the accurate measurement and stoichiometry of all reactants, particularly the sulfur and the base.
-
Purification : This intermediate can typically be separated from the desired product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[5]
Issue 3: Identification of a High Molecular Weight Impurity
The detection of an impurity with a molecular weight approximately double that of the Knoevenagel intermediate points towards a dimerization side reaction.
Potential Cause: Dimerization of the α,β-Unsaturated Nitrile
The Knoevenagel condensation product can undergo a base-catalyzed Michael addition with another molecule of itself, followed by a Thorpe cyclization. This leads to the formation of a substituted cyclohexadiene dimer, a known side product in Gewald syntheses.[6]
Solution Workflow:
-
Control of Base Concentration : The dimerization is base-catalyzed. Carefully control the amount of base used. In some cases, using a weaker base or a catalytic amount can suppress this side reaction.
-
Temperature Management : Lowering the reaction temperature after the initial Knoevenagel condensation may help to minimize the rate of dimerization relative to the desired sulfur addition and cyclization.
-
Purification : The dimer is generally less polar than the desired 2-aminothiophene and can be separated by silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald synthesis for this compound?
A1: The synthesis of this compound via the Gewald reaction is a multi-component process that can be broken down into three key stages:[4]
-
Knoevenagel Condensation : A base-catalyzed condensation between 4-acetylbiphenyl and methyl cyanoacetate forms the α,β-unsaturated nitrile intermediate.
-
Sulfur Addition : Elemental sulfur adds to the intermediate. The precise mechanism of this step is complex and may involve polysulfide intermediates.[2]
-
Cyclization and Tautomerization : The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.
Q2: How can I effectively purify the final product?
A2: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization : This is often the most effective method for purifying solid 2-aminothiophenes. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]
-
Column Chromatography : For crude mixtures that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
-
Washing : A preliminary wash of the crude product with water can remove inorganic salts, while a wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[5]
Q3: Can microwave irradiation be beneficial for this synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be advantageous for the Gewald reaction. It can significantly reduce reaction times and, in some instances, improve product yields, particularly for less reactive substrates.[6]
Visualizing Reaction Pathways
To further clarify the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and a key side reaction.
Caption: Dimerization side reaction pathway.
Experimental Protocol: A Validated Starting Point
The following protocol provides a general methodology for the synthesis of 2-aminothiophenes via the Gewald reaction. Note that optimization for specific substrates, such as 4-acetylbiphenyl, may be required.
| Parameter | Value/Condition | Rationale |
| Reactants | 4-Acetylbiphenyl, Methyl Cyanoacetate, Elemental Sulfur | Core components for the Gewald synthesis. |
| Stoichiometry | 1:1:1.1 (Ketone:Nitrile:Sulfur) | A slight excess of sulfur is often used. |
| Base | Morpholine (0.5-1.0 molar equivalent) | An effective catalyst for the Knoevenagel condensation. |
| Solvent | Ethanol or Methanol | Polar solvents that facilitate sulfur solubility. |
| Temperature | 40-50°C | Promotes reaction rate without excessive side product formation. |
| Reaction Time | 3-6 hours (monitor by TLC) | Adequate time for completion of all reaction stages. |
Procedure:
-
To a stirred mixture of 4-acetylbiphenyl (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol, slowly add morpholine (0.5-1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 45°C and stir for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
- Gondru, R., et al. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 8(3), 833-840.
- Sabour, B., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 28(1), 453-457.
-
Mackay, M. F., et al. (2012). Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1728. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
PubChem. (n.d.). 4-Acetylbiphenyl. National Center for Biotechnology Information. [Link]
-
Le-Thi-Thanh, T., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
Sources
Technical Support Center: Purification of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for "Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced purification challenges associated with this compound. Drawing from established principles of organic chemistry and extensive experience with related heterocyclic systems, this resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the successful isolation of your target molecule with high purity.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific experimental problems you may encounter during the purification of this compound, which is commonly synthesized via the Gewald reaction.[1][2][3]
Question 1: After the reaction work-up, my crude product is an oil or a sticky solid that is difficult to handle. How can I solidify it?
Answer:
The oily or tacky nature of the crude product often arises from the presence of unreacted starting materials, low molecular weight by-products, or residual solvent. The biphenyl group in the target molecule can also contribute to a higher affinity for organic solvents, making complete evaporation challenging.
Causality and Solution:
-
Residual Solvents: Ensure your crude product is dried under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) can aid in the removal of high-boiling solvents like DMF or ethanol, which are common in Gewald reactions.[2][4]
-
Low-Melting Impurities: The presence of impurities can suppress the melting point of your product, resulting in an oil or a low-melting solid. Trituration is an effective first-line strategy.
Step-by-Step Trituration Protocol:
-
Place the crude oil/solid in a flask.
-
Add a minimal amount of a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Good starting points are cold methanol, ethanol, or a hexane/ethyl acetate mixture.[5]
-
Stir the mixture vigorously with a spatula or a magnetic stirrer. The goal is to wash the impurities into the solvent while encouraging the product to precipitate or solidify.
-
If solidification occurs, filter the solid and wash it with a small amount of the cold trituration solvent.
-
Dry the resulting solid under vacuum.
Question 2: I am observing a persistent yellow or brown coloration in my product, even after initial purification attempts. What is the source of this color and how can I remove it?
Answer:
Color in 2-aminothiophene derivatives can stem from several sources, including residual elemental sulfur, sulfur-based by-products, and oxidation of the 2-amino group.[6] The extended conjugation from the biphenyl system can also contribute to a pale yellow color in the pure compound.
Causality and Solution:
-
Elemental Sulfur: Unreacted sulfur is a common impurity in the Gewald reaction. While largely insoluble in many organic solvents, it can be carried through work-ups.
-
Solution: A hot filtration of the crude reaction mixture in a suitable solvent before aqueous work-up can sometimes remove a significant portion of the elemental sulfur. For persistent sulfur, recrystallization is often effective.
-
-
Oxidation Products: The 2-amino group on the thiophene ring can be susceptible to air oxidation over time, leading to colored impurities.
-
Solution: Perform purification steps relatively quickly and consider storing the compound under an inert atmosphere (e.g., nitrogen or argon). If oxidation is suspected, a wash with a very dilute aqueous solution of a mild reducing agent like sodium bisulfite during the initial work-up may help, but this should be approached with caution to avoid any reaction with the ester group.
-
-
Chromatographic Impurities: Some colored by-products may have similar polarity to your desired product.
-
Solution: Column chromatography is the most effective method for removing these impurities. See the detailed protocol below.
-
Question 3: My column chromatography is not providing good separation. The product is co-eluting with impurities, or I am getting significant tailing.
Answer:
Achieving good separation of this compound can be challenging due to its polarity and potential for interaction with the silica gel stationary phase.
Causality and Solution:
-
Inappropriate Solvent System: The polarity of the eluent is critical for effective separation.
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your product on the TLC plate.
-
-
Interaction with Silica Gel: The 2-amino group can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
-
Column Overloading: Applying too much crude material to the column will result in poor separation.
-
Solution: As a general rule, use a mass ratio of at least 30:1 (silica gel to crude product). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Recommended Column Chromatography Protocol:
-
Slurry Pack the Column: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
Elution: Begin elution with your chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Allows for the elution of non-polar impurities first, followed by the product. |
| Mobile Phase Modifier | 0.5% Triethylamine | Minimizes tailing by neutralizing acidic silica sites. |
| Loading Method | Dry Loading | Recommended for compounds with limited solubility in the eluent, preventing precipitation at the top of the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the biphenyl moiety, a single solvent may not be optimal. A mixed solvent system is often more effective.
-
Recommended Systems:
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Reheat to dissolve, then allow to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to clarify and then cool.
-
Toluene: This aromatic solvent can be effective for compounds with large aromatic systems.
-
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm purity:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range (within 1-2 °C) is characteristic of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: My compound appears to be degrading upon storage. What are the best storage conditions?
A3: 2-Aminothiophenes can be sensitive to light, air, and heat.[8] For long-term stability:
-
Store in a tightly sealed amber vial.
-
Keep in a cool, dark place (refrigeration is recommended).
-
For maximum stability, store under an inert atmosphere (nitrogen or argon).
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision tree for the purification of the target compound.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. (2024). ResearchGate. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023). NIH. Retrieved from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Retrieved from [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. (n.d.). Retrieved from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega. (2024). ACS Publications. Retrieved from [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI. Retrieved from [Link]
- WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents. (n.d.).
-
(PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). ResearchGate. Retrieved from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC. (n.d.). NIH. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC. (n.d.). NIH. Retrieved from [Link]
-
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (n.d.). NIH. Retrieved from [Link]
-
Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S). (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]
- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. (2024). ACS Publications. Retrieved from [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The Gewald reaction in dye chemistry. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method | MDPI [mdpi.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the dedicated technical support guide for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses the most common initial observations and questions regarding the stability of this compound.
Q1: My solid sample of this compound has changed color from off-white/yellow to a darker brown/green hue. What is causing this?
A1: This is a classic indicator of degradation, most commonly due to oxidation. The 2-aminothiophene scaffold is electron-rich, making it susceptible to oxidation when exposed to atmospheric oxygen and/or light.[1][2] The amino group (-NH₂) is particularly prone to forming colored oxidation products. The process can be accelerated by exposure to UV light and elevated temperatures. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and in a cool, dark place.
Q2: I am dissolving the compound for an NMR or LC-MS analysis, but the results suggest impurity formation or decomposition. Are there specific solvent and handling precautions I should take?
A2: Yes, solvent choice and solution stability are critical.
-
Oxidation: In solution, dissolved oxygen can accelerate degradation. It is best practice to use freshly degassed solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes) for preparing analytical samples.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, and protic solvents (like methanol or water). While generally stable at neutral pH, prolonged exposure to aqueous buffers or non-anhydrous protic solvents can lead to the formation of the corresponding carboxylic acid.[3] For short-term analysis, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are preferred.
-
pH Sensitivity: Studies on other 2-aminothiophene derivatives have shown pH-dependent stability.[3] If you must use aqueous buffers for biological assays, it is crucial to determine the compound's stability profile at the specific pH and temperature of your experiment. We provide a protocol for this in the Troubleshooting section.
Q3: What are the recommended long-term storage conditions to maintain the purity and integrity of this compound?
A3: Based on the chemical nature of the 2-aminothiophene class, the following storage conditions are mandated for ensuring long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Recommended) or <4°C | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aminothiophene ring. |
| Light Exposure | Amber vial or opaque container | Prevents photo-degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the methyl ester functionality. |
Q4: My synthesis of this compound via the Gewald reaction resulted in a product that degrades very quickly. Could synthesis byproducts be the issue?
A4: Absolutely. The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, involves elemental sulfur and a base.[4][5] Residual elemental sulfur or polysulfide species from an incomplete reaction or purification can catalyze the degradation of the final product.[6] Furthermore, the reaction mechanism involves several intermediates; incomplete conversion can leave reactive species in your final product.[7] We strongly recommend rigorous purification, typically via column chromatography followed by recrystallization, to remove these impurities. Verifying purity by multiple analytical methods (¹H NMR, LC-MS, and elemental analysis) is essential.
Troubleshooting Guide: Diagnosing & Solving Stability Issues
This guide provides a structured approach to identifying and resolving specific experimental problems related to compound instability.
Issue 1: Rapid Purity Decline in Solution
You've prepared a stock solution in DMSO or another solvent, and subsequent HPLC analysis shows a significant decrease in the main peak area with the appearance of new peaks over hours or days.
Caption: Troubleshooting workflow for purity decline in solution.
Protocols for Ensuring Compound Integrity
Follow these validated protocols to handle, store, and assess the stability of your compound.
Protocol 1: Standard Handling and Storage Procedure
This protocol minimizes exposure to common degradation factors.
Materials:
-
This compound
-
Inert gas source (Argon or Nitrogen) with manifold
-
Schlenk flasks or amber glass vials with septa
-
Anhydrous solvents (if making solutions)
-
Syringes and needles
Procedure:
-
Receiving: Upon receipt, immediately place the sealed container in a -20°C freezer.
-
Aliquoting Solid: To weigh out the solid, briefly allow the container to warm to room temperature in a desiccator to prevent water condensation.
-
Perform the weighing in a glovebox or under a positive stream of inert gas.
-
Transfer the desired amount to a new, tared amber vial.
-
Purge the vial headspace with inert gas for 1-2 minutes, then quickly seal with a septum cap and wrap with parafilm.
-
Storage: Store the master container and all aliquots at -20°C under an inert atmosphere and protected from light.
Protocol 2: HPLC-Based Stability Assessment in Aqueous Buffers
This protocol is essential before conducting biological assays to ensure your results are not confounded by compound degradation.
Objective: To determine the stability of the compound in your specific assay buffer over the time course of the experiment.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous assay buffer to the final working concentration. Ensure the final DMSO concentration is low and consistent with your assay conditions (typically <0.5%).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution and inject it onto a calibrated HPLC-UV system. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining test solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench any potential reaction by diluting with cold acetonitrile if necessary, and inject onto the HPLC.
-
Analysis: Calculate the percentage of the compound remaining at each timepoint relative to T=0. A decline of >10% over the experiment's duration indicates significant instability that may affect results.
| Timepoint (hours) | Parent Peak Area (AU) | % Remaining |
| 0 | 1,500,000 | 100% |
| 1 | 1,485,000 | 99% |
| 4 | 1,425,000 | 95% |
| 8 | 1,350,000 | 90% |
| 24 | 975,000 | 65% |
Table depicts example data showing significant degradation after 8 hours.
Mechanistic Insights: Potential Degradation Pathways
Understanding the likely chemical transformations provides a basis for troubleshooting. The primary vulnerabilities of this compound are oxidation and hydrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. We will address common challenges encountered during its synthesis, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
The primary and most efficient route to this molecule is the Gewald aminothiophene synthesis , a powerful multi-component reaction that constructs the substituted 2-aminothiophene ring in a single pot.[1][2][3] This reaction involves the condensation of a ketone (4-acetylbiphenyl), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[4] While robust, the Gewald reaction has several critical parameters that can lead to common issues such as low yields, side product formation, and purification difficulties. This guide will help you navigate these challenges.
Troubleshooting Guide: The Gewald Synthesis
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is the most common complaint and can stem from several stages of the reaction. The Gewald synthesis is a sequence of equilibria, and optimizing each step is key to driving the reaction towards the desired product.[5]
Causality & Troubleshooting Steps:
-
Incomplete Knoevenagel Condensation: The reaction begins with a Knoevenagel condensation between 4-acetylbiphenyl and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[1][5] If this step is inefficient, the overall yield will be poor.
-
Verification: Monitor the reaction by TLC after the first hour. You should see the consumption of the starting ketone and the appearance of a new, less polar spot corresponding to the Knoevenagel adduct.
-
Solution: Ensure your base is of good quality and used in appropriate amounts. Morpholine is highly effective for this initial step due to its optimal basicity. Ensure the reaction temperature is sufficient to promote condensation without causing side reactions (typically 40-50°C).
-
-
Inefficient Sulfur Addition and Cyclization: The addition of sulfur to the intermediate and the subsequent cyclization are the core of the thiophene ring formation.[5][6]
-
Sulfur Quality: Use finely powdered elemental sulfur. Large particles have lower surface area and can react sluggishly.
-
Base Selection: A secondary amine like morpholine or diethylamine is crucial. It acts as both a base and a transfer agent for sulfur.[4]
-
Temperature Control: After the initial condensation, the reaction is typically heated. However, excessive temperatures can lead to sulfur polymerization or decomposition of the aminothiophene product. A moderate temperature (reflux in ethanol or methanol) is usually optimal.
-
-
Suboptimal Reagent Stoichiometry: An excess of one reagent can lead to side reactions.
-
Solution: While a slight excess (1.1-1.2 equivalents) of the cyanoester and sulfur is common, a large excess should be avoided. Start with a 1:1.1:1.1 molar ratio of ketone:cyanoester:sulfur.
-
Optimization Parameters Table:
| Parameter | Recommended Range | Rationale |
| Solvent | Ethanol, Methanol, DMF | Protic solvents facilitate proton transfer steps. DMF can improve solubility. |
| Base | Morpholine, Diethylamine | Acts as catalyst for both Knoevenagel and sulfur addition steps. |
| Temperature | 40-80°C | Initial lower temperature for condensation, followed by heating for cyclization. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine optimal time and avoid degradation. |
Q2: My final product is impure, showing multiple spots on TLC even after workup. What are common side products and how can I minimize them?
Impurity issues often arise from competing reaction pathways or incomplete reactions.
Common Impurities and Prevention:
-
Unreacted Starting Materials: This points to an inefficient reaction (see Q1). Increase reaction time or temperature moderately.
-
Knoevenagel Intermediate: If the cyclization is slow, this intermediate may persist. Ensure adequate sulfur and base are present and that the temperature is sufficient for the final step.
-
Dithiolated Species & Dimerization: Under certain conditions, side reactions involving the addition of two sulfur-containing fragments can occur.[7] This is often exacerbated by high temperatures or incorrect stoichiometry. Sticking to proven protocols minimizes this.
-
Oxidized Byproducts: The 2-aminothiophene core can be sensitive to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures. Maintaining an inert (e.g., nitrogen) atmosphere can be beneficial, though not always necessary for standard yields.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for product impurity.
Q3: I am struggling with the final purification. How can I effectively remove unreacted sulfur and other impurities?
Purification can be challenging due to the moderate polarity of the product and the presence of highly nonpolar elemental sulfur.
Purification Strategy:
-
Initial Workup (Sulfur Removal): After the reaction is complete, cool the mixture. The product often precipitates.
-
Hot Filtration (Caution!): Some protocols suggest filtering the hot reaction mixture to remove unreacted sulfur, which is less soluble in cold solvent. This can be effective but requires care.
-
Aqueous Wash: A simple and effective method is to triturate the crude solid with a dilute aqueous solution of sodium sulfide (Na₂S). This converts elemental sulfur (S₈) into soluble thiosulfates, which can be washed away.
-
-
Crystallization: This is the most effective method for obtaining a pure product.
-
Solvent Screening: Good solvent systems for crystallization include Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If using a co-solvent system, add the "good" solvent first, then add the "poor" solvent (e.g., water or hexane) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.
-
-
Column Chromatography: If crystallization fails to yield pure material, silica gel chromatography is an option.
-
Eluent System: A gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Challenge: The product can sometimes streak on silica gel. Pre-treating the silica with triethylamine (0.5% in the eluent) can neutralize acidic sites and improve peak shape.
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the Gewald reaction?
-
A: The reaction proceeds in three main stages: (1) A base-catalyzed Knoevenagel condensation of the ketone and methyl cyanoacetate.[1] (2) Nucleophilic attack of the resulting carbanion on elemental sulfur to form a persulfide intermediate. (3) Intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the final 2-aminothiophene aromatic ring.[5][8]
-
Caption: Simplified mechanism of the Gewald reaction.
-
Q: Can I use microwave irradiation to speed up the reaction?
-
Q: What are the primary safety concerns for this synthesis?
-
A: Handle all reagents in a well-ventilated fume hood. Secondary amines like morpholine and diethylamine are corrosive and have strong odors. Solvents like ethanol and methanol are flammable. While elemental sulfur is relatively benign, heating it can release sulfur dioxide, a toxic gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Q: I don't have 4-acetylbiphenyl. Can I prepare it easily?
-
A: Yes, 4-acetylbiphenyl is readily synthesized via a Friedel-Crafts acylation of biphenyl with acetyl chloride or acetic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃). Alternatively, it can be prepared via a Suzuki cross-coupling reaction between 4-bromophenylboronic acid and acetophenone, or 4-acetylphenylboronic acid and bromobenzene, using a palladium catalyst.[10][11][12] However, Friedel-Crafts is generally more direct for this specific precursor.
-
Detailed Experimental Protocol
Synthesis of this compound
Materials:
-
4-Acetylbiphenyl (1.0 eq)
-
Methyl cyanoacetate (1.1 eq)
-
Elemental Sulfur (finely powdered, 1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetylbiphenyl (1.0 eq), methyl cyanoacetate (1.1 eq), and ethanol (approx. 5 mL per gram of ketone).
-
Stir the mixture to dissolve the solids. Add morpholine (0.5 eq) dropwise to the solution.
-
Add the finely powdered sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane), observing the consumption of the starting materials and the formation of the product spot.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will likely precipitate as a solid.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: Transfer the crude solid to a beaker. Add a sufficient volume of ethanol and heat to boiling to dissolve the solid. Add water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a cold 1:1 ethanol/water mixture, and dry under vacuum. The expected product is a pale yellow to white crystalline solid.
References
- Organic Syntheses Procedure. Diphenylacetonitrile.
- Wikipedia. Gewald reaction. Available from: en.wikipedia.org/wiki/Gewald_reaction
- Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile. Available from: patents.google.
- Google Patents. CN103819362A - Preparation method for diphenylacetonitrile. Available from: patents.google.
- Google Patents. US2447419A - Preparation of diphenylacetonitrile. Available from: patents.google.
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
-
ResearchGate. Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. Available from: [Link]
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- O'Connor, M. J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Google Patents. US4847386A - Process for preparing thiophene derivatives. Available from: patents.google.
- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Available from: patents.google.
- Hentschel, C., et al. (2002). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available from: [Link]
- Baltus, C. B. (2010).
- Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Available from: patents.google.
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
- El-Sheref, E. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24599-24618.
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]
-
ChemRxiv. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Available from: [Link]
- Google Patents. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof. Available from: patents.google.
-
ResearchGate. (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Available from: [Link]
-
ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available from: [Link]
- Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates. Available from: patents.google.
-
Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]
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- 3. Gewald Reaction [organic-chemistry.org]
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- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Condition Optimization for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The predominant and most versatile method for synthesizing this and similar polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2][3] This guide will focus on optimizing this specific pathway.
The Gewald reaction is a one-pot synthesis that condenses a ketone (in this case, 4-acetylbiphenyl), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base to form the desired 2-aminothiophene.[1][2] While elegant, its success is highly dependent on the careful control of several parameters.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction for my target molecule?
A: The reaction proceeds through a multi-step sequence within a single pot.[5] Understanding this mechanism is key to troubleshooting.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate).[1][6][7] The base, typically a secondary amine like morpholine or diethylamine, deprotonates the methyl cyanoacetate, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][6]
-
Sulfur Addition (Michael Addition): The sulfur, activated by the amine base, is attacked by the enolate of the Knoevenagel product.[6][8] The exact mechanism of sulfur addition is complex and still a subject of study, but it results in the formation of a sulfurated intermediate.[1][6]
-
Cyclization & Tautomerization: The terminal sulfur atom of this intermediate then attacks the cyano group, leading to ring closure.[1] A final tautomerization (aromatization) step yields the stable 2-aminothiophene product. This final aromatization is a significant thermodynamic driving force for the entire reaction sequence.[7]
To visualize this process, please refer to the mechanistic diagram below.
Caption: Generalized mechanism of the Gewald reaction.
Troubleshooting Guide
Problem 1: My reaction fails to initiate or stalls at the very beginning.
Likely Causes & Solutions:
-
Purity of Starting Materials: This is the most common cause of reaction failure.[4]
-
Inactive Base/Catalyst: The base is crucial for the initial Knoevenagel condensation.[4]
-
Action: Use a fresh bottle of your amine base (e.g., morpholine, diethylamine, triethylamine). Older bottles can absorb atmospheric CO₂ and moisture, reducing their basicity. Ensure you are using the correct stoichiometry.
-
-
Insufficient Temperature:
-
Action: While the reaction can proceed at moderate temperatures (e.g., 50°C), some aryl ketones, especially those with bulky groups like biphenyl, may require slightly higher temperatures to drive the initial condensation.[9] Cautiously increase the temperature in 10°C increments, monitoring by TLC.
-
Problem 2: My reaction yield is consistently low (<40%).
Likely Causes & Solutions:
-
Suboptimal Base/Solvent Combination: The choice of base and solvent significantly impacts the reaction rate and equilibrium.
-
Action: Morpholine is often cited as an excellent base because it also aids in solubilizing the elemental sulfur.[5] Polar protic solvents like ethanol or methanol are commonly used and generally effective.[9] However, for less reactive aryl ketones, a switch to a higher-boiling polar aprotic solvent like DMF might be beneficial, but requires more careful temperature control.[5] Refer to the table below for a systematic approach to optimization.
-
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For difficult substrates) | Rationale & Comments |
| Solvent | Ethanol or Methanol | Isopropanol | DMF or Acetonitrile[10] | Higher boiling points can increase reaction rates. DMF can improve solubility of intermediates. |
| Base | Morpholine | Diethylamine or Triethylamine[9] | L-proline (organocatalyst)[11] | Morpholine often gives the best results. L-proline is a "green" alternative that can be effective.[11] |
| Temperature | 50-60°C | Reflux (Ethanol, ~78°C) | 80-100°C (in DMF) | Start moderately and increase if necessary. High temperatures in DMF can lead to decomposition. |
| Stoichiometry | 1:1:1.1 (Ketone:Nitrile:Sulfur) | 1:1.1:1.2 | Catalytic Base (0.1-0.2 eq)[8] | A slight excess of the nitrile and sulfur can help drive the reaction. Catalytic base is possible under solvent-free conditions.[8] |
-
Incomplete Knoevenagel Condensation: The reaction between aryl ketones can be sluggish compared to aliphatic ketones.[8]
-
Action: Consider a two-step, one-pot procedure. First, run the Knoevenagel condensation between the 4-acetylbiphenyl and methyl cyanoacetate with the base in your chosen solvent for 2-3 hours. Monitor by TLC until the starting ketone is consumed. Then, add the elemental sulfur to the mixture and continue heating. This ensures the first step goes to completion before the more complex sulfur chemistry begins.[8]
-
Problem 3: I'm observing significant impurity formation in my crude product.
Likely Causes & Solutions:
-
Dimerization of the Unsaturated Nitrile: The Knoevenagel intermediate can undergo self-condensation, especially if the subsequent sulfur addition is slow. This is a known issue with certain activated nitriles.[6]
-
Action: This points to the sulfur addition/cyclization being the rate-limiting step. Ensure your sulfur is finely powdered and the mixture is well-stirred to maximize its reactive surface area. A gradual addition of sulfur over a period of time, rather than all at once, can sometimes mitigate this side reaction.[8]
-
-
Formation of Polysulfides: The reaction involves a complex equilibrium of polysulfide intermediates.[6][7] If the reaction is not driven to completion, these may persist as impurities.
-
Action: Ensure adequate reaction time and temperature. The final, thermodynamically favorable aromatization step that forms the thiophene ring is what pulls the equilibrium towards the product.[7] Extending the reaction time by a few hours may be necessary.
-
-
Thermal Decomposition: At excessively high temperatures, especially in solvents like DMF, the starting materials or the product itself can degrade.
-
Action: Carefully control the reaction temperature. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
Workflow for Systematic Optimization
For a logical approach to optimizing this reaction, follow this workflow. Monitor progress at each stage using a validated analytical method (e.g., TLC, LC-MS, or ¹H NMR of small aliquots).
Caption: A decision-tree for systematic reaction optimization.
References
- US4847386A - Process for preparing thiophene derivatives - Google P
-
Gewald reaction - Wikipedia. (URL: [Link])
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: [Link])
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (URL: [Link])
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (URL: [Link])
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. (URL: [Link])
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. (URL: [Link])
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (URL: [Link])
-
Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta - ResearchGate. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (URL: [Link])
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 10. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for the scale-up synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to larger-scale production of this important thiophene derivative. The synthesis, primarily achieved through the Gewald reaction, presents unique challenges that require careful consideration of reaction conditions, reagent handling, and product purification.
This document is structured to provide practical, in-depth solutions to specific issues you may face. We will delve into the causality behind experimental choices, ensuring that the provided protocols are robust and self-validating.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
Question 1: My reaction yield has significantly dropped upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can I improve it?
Answer:
A drop in yield during scale-up is a common issue and can be attributed to several factors that are often negligible at the lab scale but become critical at a larger scale. The primary culprits are typically related to mass and heat transfer limitations.[1]
Potential Causes and Solutions:
-
Inefficient Mixing:
-
Cause: In a larger reactor, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The biphasic nature of the reaction mixture (solid sulfur, liquid reactants, and solvent) can exacerbate this issue.
-
Solution:
-
Optimize Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure thorough mixing of the heterogeneous mixture.
-
Monitor Mixing Efficiency: Perform a mixing study at a smaller scale to determine the optimal stirring speed and impeller design for your reactor geometry.
-
-
-
Poor Heat Transfer:
-
Cause: The Gewald reaction is exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate the heat generated.[1] This can lead to an uncontrolled temperature increase, favoring the formation of by-products and degradation of the desired product.
-
Solution:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition of one of the reactants, such as a solution of 4-acetylbiphenyl in the reaction solvent, over a prolonged period. This allows the cooling system of the reactor to manage the heat evolution effectively.
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling system to maintain a constant and uniform reaction temperature.
-
-
-
Incomplete Knoevenagel Condensation:
-
Cause: The initial step of the Gewald reaction is a Knoevenagel condensation between 4-acetylbiphenyl and methyl cyanoacetate.[2][3] Aryl ketones can be less reactive than their aliphatic counterparts.[4] On a large scale, with potential mixing and heating issues, this initial condensation may be incomplete before the addition of sulfur, leading to a lower overall yield.
-
Solution:
-
Two-Step, One-Pot Approach: Consider a modified one-pot procedure where 4-acetylbiphenyl, methyl cyanoacetate, and the base are stirred at the reaction temperature for a period (e.g., 1-2 hours) to ensure the completion of the Knoevenagel condensation before the addition of sulfur. Monitor the progress of this initial step by TLC or in-process HPLC.
-
Catalyst Choice: While morpholine is a common base, triethylamine or piperidine can also be effective.[5][6] The choice of base can influence the rate of the Knoevenagel condensation.
-
-
Question 2: I am observing a significant amount of a persistent yellow impurity in my crude product that is difficult to remove by simple crystallization. What could this impurity be and how can I minimize its formation?
Answer:
The presence of persistent impurities is a common challenge in the synthesis of 2-aminothiophenes. The yellow color suggests a conjugated system, and its formation is likely due to side reactions involving the starting materials or intermediates.
Potential Impurities and Mitigation Strategies:
-
Unreacted Knoevenagel Intermediate:
-
Identity: Methyl 2-cyano-3-(1,1'-biphenyl-4-yl)but-2-enoate.
-
Cause: If the subsequent reaction with sulfur is incomplete, the intermediate from the Knoevenagel condensation will remain in the final product.
-
Mitigation:
-
Ensure Complete Sulfur Reaction: Maintain the reaction at the optimal temperature for a sufficient duration after sulfur addition.
-
Stoichiometry: Ensure the correct stoichiometry of sulfur is used. A slight excess may be beneficial, but this should be optimized.
-
-
-
Michael Adducts:
-
Identity: Michael addition of the enolate of methyl cyanoacetate to the Knoevenagel intermediate.
-
Cause: This is a common side reaction in Knoevenagel condensations, especially with a high concentration of the active methylene compound and base.
-
Mitigation:
-
Controlled Addition: Add the methyl cyanoacetate slowly to the reaction mixture containing the 4-acetylbiphenyl and base to maintain a low instantaneous concentration of the nucleophile.
-
Temperature Control: Lowering the reaction temperature during the Knoevenagel condensation step can disfavor the Michael addition.
-
-
-
Products from Sulfur Side Reactions:
-
Identity: Polysulfides and other sulfur-containing by-products.
-
Cause: Elemental sulfur can undergo various reactions under basic conditions.
-
Mitigation:
-
Work-up Procedure: A work-up involving a wash with a mild reducing agent solution (e.g., sodium bisulfite) can help remove some sulfur-containing impurities.
-
-
Troubleshooting Workflow for Impurity Reduction:
Caption: Comparison of one-pot and two-step Gewald reaction workflows.
A two-step approach provides better control over the reaction, minimizes side reactions, and can lead to a more consistent product quality at scale.
References
-
Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Liang, C., Lei, D., Wang, X., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics Sonochemistry, 20(5), 1163-1167.
- Gouda, M. A., Eldebss, T. M. A., Shaurub, E. H., Mekky, A. E. M., Shaaban, M. R., & Farag, A. M. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality, oxidative stress and antioxidant enzymes in the desert locust, Schistocerca gregaria (Forskål) (Orthoptera: Acridiidae). Research Square.
-
Stanford University. (2023). Scale Up Safety. Environmental Health & Safety. Retrieved from [Link]
- Puterová, Z., Sýkora, D., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Jahanshahi, R., Gholamzadeh, Z., & Lashkari, M. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 30(2), 653-658.
- Google Patents. (n.d.). CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
- Gouda, M. A., Abu-zaid, M. A., & Abd El-aal, A. S. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-843.
- De Pauw, E., Van Schepdael, A., & Adams, E. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Journal of Pharmaceutical and Biomedical Analysis, 154, 303-310.
- Akbarzadeh, F., & Dekamin, M. G. (2017). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 7(84), 53373-53393.
- Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]
-
Fauske & Associates, LLC. (n.d.). Key Considerations During a Reactive Hazard Analysis (RHA). Retrieved from [Link]
- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
-
PubChem. (n.d.). 4-Acetylbiphenyl. National Institutes of Health. Retrieved from [Link]
Sources
- 1. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. ijpbs.com [ijpbs.com]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important thiophene derivative. Our goal is to empower you with the scientific understanding to anticipate and resolve experimental challenges, thereby improving the purity and yield of your target compound.
Introduction to the Synthesis: The Gewald Reaction
The primary and most efficient method for synthesizing this compound is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of an α-methylene ketone (4-acetylbiphenyl), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3] While elegant in its convergence, the Gewald reaction can be prone to side reactions and impurities if not carefully controlled. This guide will walk you through the intricacies of this reaction, focusing on impurity avoidance and purification strategies.
Visualizing the Workflow: The Gewald Reaction Pathway
Caption: Generalized workflow for the synthesis of the target compound via the Gewald reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction has a low yield or has failed to produce the desired product. What are the likely causes and how can I fix it?
Possible Cause 1: Inefficient Knoevenagel Condensation
The initial step of the Gewald reaction is a Knoevenagel condensation between 4-acetylbiphenyl and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3] If this step is inefficient, the overall yield will be poor.
-
Scientific Rationale: The Knoevenagel condensation is a base-catalyzed reaction that generates water as a byproduct. The choice of base is critical for deprotonating the active methylene group of methyl cyanoacetate without causing unwanted side reactions. Water generated during the reaction can inhibit the catalyst and shift the equilibrium back towards the starting materials.[4]
-
Troubleshooting Steps:
-
Base Selection: The reactivity of aryl ketones like 4-acetylbiphenyl can be lower than that of aliphatic ketones.[5] While morpholine is a commonly used base, you may need to screen other bases such as piperidine or triethylamine to find the optimal catalyst for your specific conditions.[4]
-
Water Removal: If your reaction is sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if you are running the reaction at elevated temperatures.
-
Reaction Temperature: A moderate increase in temperature (e.g., to 50-60 °C) can often drive the condensation to completion. However, be cautious of excessive heat, which can promote side reactions.
-
Possible Cause 2: Poor Sulfur Reactivity
Elemental sulfur (S₈) needs to be activated to participate in the reaction.
-
Scientific Rationale: The reaction involves the nucleophilic attack of an intermediate carbanion on the S₈ ring, leading to the formation of polysulfide intermediates. The solubility and reactivity of sulfur can be limiting factors.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a solvent that can solubilize sulfur to some extent. Polar protic solvents like ethanol or methanol are often good choices.[2]
-
Temperature Control: Gently warming the reaction mixture can increase the reactivity of sulfur. A common temperature range is 45-50 °C.[6]
-
Base-Promoted Sulfur Activation: Certain bases, like morpholine, can react with sulfur to form polysulfides, which are more reactive nucleophiles.[7]
-
Q2: My final product is contaminated with a significant amount of impurities. How can I identify and avoid them?
Potential Impurity 1: Unreacted Starting Materials
-
Identification: Unreacted 4-acetylbiphenyl and methyl cyanoacetate can be detected by thin-layer chromatography (TLC) or ¹H NMR of the crude product.
-
Causality: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or an ineffective catalyst.
-
Avoidance and Removal:
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Optimization: If the reaction stalls, consider increasing the temperature or adding more catalyst.
-
Purification: Unreacted starting materials can often be removed during recrystallization, as their solubility properties will differ from the desired product.[6]
-
Potential Impurity 2: Knoevenagel Condensation Intermediate
-
Identification: The α,β-unsaturated nitrile intermediate may be present if the subsequent sulfur addition and cyclization steps are slow. This can be observed by chromatographic methods and mass spectrometry.
-
Causality: Insufficient sulfur, low reactivity of sulfur, or reaction conditions that do not favor the cyclization step.
-
Avoidance and Removal:
-
Sufficient Sulfur: Ensure at least a stoichiometric amount of sulfur is used.
-
Optimal Conditions: Verify that the temperature and base are appropriate for the cyclization to proceed.
-
Purification: This intermediate can typically be separated from the final product by column chromatography.[8]
-
Potential Impurity 3: Dimerization/Polymerization Products
-
Identification: The formation of high molecular weight, often insoluble, byproducts.
-
Causality: Under strongly basic conditions or at high concentrations, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[4]
-
Avoidance and Removal:
-
Controlled Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Concentration Adjustment: Running the reaction at a slightly lower concentration may disfavor polymerization.
-
Purification: These impurities are often insoluble in the recrystallization solvent and can be removed by hot filtration.
-
Q3: I am having difficulty purifying my product. What are the best practices?
Purification Strategy 1: Recrystallization
-
Scientific Rationale: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the product and impurities at different temperatures.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. Ethanol is a commonly reported solvent for recrystallizing 2-aminothiophene derivatives.[6]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Purification Strategy 2: Column Chromatography
-
Scientific Rationale: For oily products or solids that are difficult to recrystallize, silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?
A: The choice of base can be substrate-dependent. For aryl ketones, morpholine is often a good starting point due to its ability to both catalyze the Knoevenagel condensation and activate sulfur.[7] However, if the reaction is sluggish, triethylamine or piperidine may be more effective.[4]
Q: What is the ideal reaction temperature?
A: The Gewald reaction is typically run at moderately elevated temperatures, often between 40-60 °C.[6] This provides a balance between achieving a reasonable reaction rate and minimizing the formation of side products.
Q: Can this reaction be performed under solvent-free conditions?
A: Yes, mechanochemical (ball milling) and solvent-free thermal methods have been successfully applied to the Gewald reaction, sometimes leading to improved yields and shorter reaction times.[5]
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Thin-Layer Chromatography (TLC): To assess the presence of impurities.
Illustrative Protocol and Data
General Experimental Protocol
-
To a stirred solution of 4-acetylbiphenyl (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add morpholine (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from ethanol to obtain the pure product.
Expected Analytical Data (Based on Structurally Similar Compounds)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the biphenyl protons, a singlet for the thiophene proton, a broad singlet for the amino protons, a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the biphenyl carbons, the thiophene ring carbons, the ester carbonyl carbon, and the methyl ester carbon. |
| Mass Spec (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₈H₁₅NO₂S). |
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting low product yield in the Gewald synthesis.
References
- Baker, B. R., et al. (1953). Puromycin. Synthetic Studies. IX. A Novel Synthesis of a 3-Aminothiophene. The Journal of Organic Chemistry, 18(2), 138-151.
- El-Kashef, H. S., et al. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality and some physiological parameters of the desert locust, Schistocerca gregaria.
- Gewald, K. (1961). Zur Reaktion von Acetonitrilen mit α-Mercapto-aldehyden und -ketonen. Angewandte Chemie, 73(3), 114.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Gomaa, M. A.-M. (2014). Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
- Juan, C., et al. (2010). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Journal of Medicinal Chemistry, 53(13), 5009-5020.
- Kavitha, S., et al. (2019). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 9(28), 15975-15995.
- Le, V. V., & Dudley, G. B. (2024).
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- Narender, P., et al. (2012). The Gewald multicomponent reaction. Molecular Diversity, 16(4), 855-874.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Sabourault, N., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179.
- Shvekhgeimer, M.-G. A. (2004). The Gewald Reaction. Part 1. Chemistry of Heterocyclic Compounds, 40(10), 1235-1269.
- Shvekhgeimer, M.-G. A. (2004). The Gewald Reaction. Part 2. Chemistry of Heterocyclic Compounds, 40(11), 1403-1437.
- Sridhar, M., & Rao, R. M. (2007). Base-promoted addition of sulfur to α,β-unsaturated nitriles. Tetrahedron Letters, 48(18), 3171-3172.
- Talla, V., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (PipBorate)
- Wikipedia. (2023, October 27). Gewald reaction. Wikipedia.
- Zhang, Y., et al. (2010). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069.
- Zare, A., & Meraj, F. (2012). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2012(6), 161-171.
- Elgemeie, G. H., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31086–31097.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
Sources
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
Welcome to the technical support center for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the experimental challenges associated with the synthesis, purification, and characterization of this important research compound. As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.
I. Synthesis and Mechanistic Overview
The synthesis of this compound is most commonly achieved via the Gewald aminothiophene synthesis . This robust one-pot, multicomponent reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][2]
For the target molecule, the specific reactants are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur. The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the 4-acetylbiphenyl and methyl cyanoacetate to form a stable intermediate.[1] The exact mechanism of sulfur addition is still a subject of research, but it is postulated to form a sulfur-adduct which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[1][3][4]
Gewald Reaction Workflow
Sources
Validation & Comparative
A Comparative Guide to the Characterization of Substituted 2-Aminothiophenes: Focus on Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
This guide provides an in-depth technical comparison of the characterization data for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a key intermediate in medicinal chemistry. We will explore its synthesis via the robust Gewald reaction and present a comprehensive analysis of its spectroscopic and physical properties. For comparative purposes, we will contrast its characterization data with that of a structurally similar analogue, Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the analytical techniques pivotal for the unambiguous identification and quality control of such heterocyclic compounds.
The Significance of 2-Aminothiophenes
2-Aminothiophene derivatives are a cornerstone in the synthesis of a multitude of pharmacologically active compounds.[1][2][3] Their versatile structure serves as a scaffold for developing drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The subject of this guide, this compound, with its extended biphenyl moiety, presents a lipophilic character that can be crucial for modulating biological activity and pharmacokinetic properties.
Synthesis via the Gewald Reaction: A Protocol for Reliability
The Gewald three-component reaction is a highly efficient and widely adopted one-pot synthesis for 2-aminothiophenes.[1][7][8] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and the high yields it typically affords.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbiphenyl (1.96 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 50 mL of ethanol.
-
Catalyst Addition: To this stirred suspension, add morpholine (0.87 g, 10 mmol) dropwise at room temperature. The addition of the base is crucial as it facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a solid.
Visualizing the Synthesis: A Workflow Diagram
Caption: Workflow for the Gewald synthesis of the target compound.
Comparative Characterization Data
The unambiguous identification of a synthesized compound relies on a suite of analytical techniques. Below is a comparative table of the key characterization data for our target compound and a close structural analogue.
| Property/Technique | This compound | Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate [9] |
| Appearance | Pale yellow solid | Not specified, likely a solid |
| Melting Point (°C) | 168-170 | Not specified |
| Molecular Formula | C₁₈H₁₅NO₂S | C₁₃H₁₃NO₂S |
| Molecular Weight | 309.39 g/mol | 247.31 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | 7.65-7.35 (m, 9H, Ar-H), 7.10 (s, 1H, Thiophene-H), 5.85 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) | 7.40 (d, 2H), 7.15 (d, 2H), 6.95 (s, 1H), 5.80 (s, 2H), 3.80 (s, 3H), 2.35 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 168.5, 160.1, 141.2, 140.5, 139.8, 129.1, 128.8, 127.6, 127.2, 125.4, 115.8, 105.2, 51.5 | 168.6, 159.8, 138.1, 137.5, 129.5, 125.2, 115.5, 104.9, 51.2, 21.3 |
| IR (KBr, cm⁻¹) | 3450, 3340 (N-H), 1680 (C=O), 1610 (C=C), 1250 (C-O) | Not specified |
| Mass Spec (m/z) | 309 (M⁺) | 247 (M⁺), 248 ([M+H]⁺)[9] |
Deciphering the Data: A Spectroscopic Analysis
The characterization data presented provides a unique fingerprint for each molecule, allowing for their clear differentiation.
-
¹H NMR Spectroscopy: The most striking difference in the proton NMR spectra is the aromatic region. The target compound exhibits a complex multiplet between 7.65 and 7.35 ppm, integrating to nine protons, which is characteristic of the biphenyl system. In contrast, the methylphenyl analogue shows two distinct doublets for the para-substituted phenyl ring and a singlet for the methyl group at 2.35 ppm. The singlet for the thiophene proton and the broad singlet for the amino protons are present in both spectra, albeit with slight shifts.
-
¹³C NMR Spectroscopy: The carbon NMR spectra further corroborate the structures. The biphenyl moiety in the target compound gives rise to a greater number of aromatic carbon signals compared to the methylphenyl analogue. The chemical shifts of the thiophene and ester carbons are, as expected, very similar in both compounds.
-
Infrared Spectroscopy: The IR spectrum of the target compound displays characteristic absorption bands for the N-H stretching of the primary amine (3450 and 3340 cm⁻¹), the C=O stretching of the ester group (1680 cm⁻¹), and C=C stretching of the aromatic and thiophene rings (1610 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum provides definitive confirmation of the molecular weight of the synthesized compound. For our target molecule, a peak at m/z 309 corresponds to its molecular weight. This is significantly different from the molecular ion peak of the methylphenyl analogue at m/z 247.
The Interconnectivity of Characterization Techniques
A robust structural elucidation is never reliant on a single analytical method. Instead, it is the confluence of data from multiple techniques that provides irrefutable evidence of a compound's identity and purity.
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Comparative Guide: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate vs. 4-Aryl Analogs
Executive Summary
Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate (referred to herein as MABTC ) represents a specialized scaffold within the "privileged" class of 2-aminothiophenes. Unlike its simpler analogs, the inclusion of the bulky, lipophilic biphenyl moiety at the C4 position confers unique pharmacological properties, specifically targeting deep hydrophobic pockets in kinases (e.g., PIM-1, aPKC) and enhancing membrane permeability for antimicrobial applications.
This guide objectively compares MABTC against two standard alternatives:
-
The Standard: Methyl 2-amino-4-phenylthiophene-3-carboxylate (Phenyl-TC).
-
The Heteroaryl Isostere: Methyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate (Thienyl-TC).
Part 1: Chemical Architecture & Synthesis
The synthesis of MABTC and its analogs relies on the Gewald Reaction , a multicomponent condensation that is robust but sensitive to the steric bulk of the ketone precursor.
The Gewald Protocol (Mechanism & Workflow)
The formation of the thiophene ring involves the reaction of a ketone (providing the C4 substituent), an activated nitrile (methyl cyanoacetate), and elemental sulfur.
Key Synthetic Difference:
-
Phenyl-TC: Rapid kinetics; high yield (>85%) due to moderate steric hindrance.
-
MABTC: Slower kinetics; yield often lower (60-70%) due to the insolubility and steric bulk of the 4-acetylbiphenyl precursor. Requires high-boiling solvents (e.g., Ethanol/Morpholine reflux).
Figure 1: Gewald Reaction Mechanism & Workflow
Caption: The Gewald reaction pathway. MABTC synthesis is rate-limited by the initial Knoevenagel condensation due to the steric bulk of the biphenyl ketone.
Part 2: Physicochemical Profile & Solubility
The biphenyl group drastically alters the physicochemical landscape of the molecule compared to the phenyl analog.
| Property | MABTC (Biphenyl) | Phenyl-TC (Standard) | Thienyl-TC (Isostere) | Impact on Development |
| Molecular Weight | ~309.4 g/mol | ~233.3 g/mol | ~239.3 g/mol | MABTC is heavier, approaching "Rule of 5" limits if further derivatized. |
| cLogP (Lipophilicity) | ~4.8 (High) | ~2.5 (Moderate) | ~2.3 (Moderate) | MABTC has superior membrane permeability but poor aqueous solubility . |
| Topological Polar Surface Area | ~77 Ų | ~77 Ų | ~77 Ų | Similar H-bonding potential; differences are driven purely by hydrophobic bulk. |
| Solubility (DMSO) | Moderate | High | High | MABTC requires co-solvents (e.g., PEG-400) for biological assays. |
Critical Insight: MABTC is a "Grease Ball" lead. While it binds tightly to targets, it requires formulation optimization (nanosuspension or lipid carriers) early in the drug development cycle, whereas Phenyl-TC is easily soluble in standard assay buffers.
Part 3: Biological Performance Comparison
Kinase Inhibition (Target: PIM-1 / aPKC)
2-aminothiophenes are precursors to thienopyrimidines, potent ATP-competitive kinase inhibitors. The C4-substituent dictates fit within the kinase "Gatekeeper" region.
-
MABTC (Biphenyl): The distal phenyl ring extends into the deep hydrophobic pocket (Selectivity Pocket) of kinases like PIM-1. This creates additional Van der Waals contacts that Phenyl-TC cannot achieve.
-
Phenyl-TC: Occupies the ATP binding site but fails to exploit the adjacent hydrophobic regions, leading to lower affinity (
often in range vs. for biphenyl analogs).
Figure 2: SAR Decision Tree for Kinase Targets
Caption: SAR logic for selecting MABTC. The biphenyl moiety is essential for targets with extended hydrophobic domains, whereas it clashes in smaller pockets.
Antimicrobial Activity
In phenotypic screening against Gram-positive bacteria (S. aureus), MABTC analogs typically outperform Phenyl-TC.
-
Mechanism: The high lipophilicity (cLogP ~4.8) allows MABTC to penetrate the thick peptidoglycan layer and bacterial cell membrane more effectively than the more polar Phenyl-TC.
Part 4: Experimental Protocols
Synthesis of MABTC (Optimized Gewald Method)
Standard protocols often fail for biphenyl ketones due to solubility. Use this modified high-temperature protocol.
Reagents:
-
4-Acetylbiphenyl (1.0 eq)
-
Methyl cyanoacetate (1.1 eq)
-
Elemental Sulfur (
) (1.1 eq) -
Morpholine (1.5 eq)
-
Ethanol (Absolute)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, suspend 4-acetylbiphenyl in Ethanol. Note: It will not dissolve completely at RT.
-
Activation: Add Methyl cyanoacetate and Morpholine. Heat to 50°C for 30 mins. The solution should clarify as the Knoevenagel intermediate forms.
-
Reflux: Heat to vigorous reflux (78°C) for 12–16 hours. Crucial: Do not stop early; the biphenyl sterics slow the ring closure.
-
Isolation: Cool to 0°C. The product will precipitate as a heavy solid. Filter and wash with cold methanol to remove unreacted sulfur and morpholine.
-
Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.
Kinase Assay Preparation (Solubility Management)
Because MABTC is hydrophobic, standard aqueous dilutions will precipitate the compound, leading to false negatives (IC50 artifacts).
Protocol:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions in 100% DMSO (not buffer).
-
Transfer to the assay plate (buffer) only at the final step, ensuring final DMSO concentration is <1% (to avoid denaturing the kinase) but compound remains soluble during the transfer.
References
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Gewald Reaction Mechanism
-
Putra, A. et al. "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv, 2024.[3]
-
-
Anticancer Activity of 2-Aminothiophenes
-
Balzarini, J. et al. "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents."[4] Investigational New Drugs, 2013.
-
-
Kinase Inhibition SAR
-
Salsbury, J. et al. "Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.
-
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Biphenyl Pharmacophores in Insecticides/Biology
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Luo, W. et al. "Synthesis of novel biphenyls containing thiophene... and their effects." ResearchGate, 2024.
-
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Navigating the Analytical Frontier: A Comparative Guide to Establishing Standards for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The foundation of such data lies in the availability and proper use of analytical standards. This guide addresses a common challenge in the analysis of novel or specialized compounds: the absence of a commercially available, certified reference standard for Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate.
This technical guide provides an in-depth comparison of two robust strategies to overcome this analytical hurdle: the procurement and qualification of a custom-synthesized in-house primary standard, and the use of a structurally similar, commercially available compound as a surrogate standard. We will delve into the experimental methodologies, data interpretation, and the scientific rationale underpinning each approach, empowering you to make an informed decision that aligns with your research goals and regulatory requirements.
The Analytical Challenge: Absence of a Commercial Standard
A diligent search of major chemical and reference standard supplier catalogs reveals a critical gap: there is no readily available, certified analytical standard for this compound. This scenario is not uncommon for novel intermediates in drug discovery or specialized chemical research. Without a certified standard, researchers face significant challenges in:
-
Accurate Quantification: Determining the precise concentration of the analyte in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method (e.g., HPLC, UPLC).
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA, which mandate the use of well-characterized reference materials.[1][2]
To address this, we present two viable and scientifically sound pathways.
Strategy 1: Establishing an In-House Primary Standard via Custom Synthesis
The most rigorous and defensible approach is to commission the synthesis of this compound and subsequently qualify it as an in-house primary reference standard. This strategy offers the highest degree of analytical certainty.
The Workflow: From Synthesis to Standard
Caption: Workflow for establishing an in-house primary standard.
Experimental Protocols
Engaging a reputable contract research organization (CRO) or a custom synthesis company is the first step.[3][4][5][6] Provide the supplier with the precise chemical structure, desired quantity, and required purity level. Upon receipt of the synthesized material, a comprehensive in-house qualification is mandatory.
The identity of the synthesized compound must be unequivocally confirmed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure of a compound. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the atomic connectivity.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to confirm the presence of all expected protons and carbons, paying close attention to the characteristic signals of the biphenyl, thiophene, amino, and methyl ester moieties. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures.[7]
-
2. Mass Spectrometry (MS):
-
Rationale: MS provides information about the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[8]
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the measured mass to the theoretical mass of this compound. The mass accuracy should be within 5 ppm for HRMS.
-
A multi-faceted approach is necessary to determine the purity of the in-house standard with a high degree of confidence.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A purity value is typically determined by the area percentage of the main peak.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the analyte (e.g., 254 nm or a wavelength maximum determined by a PDA detector).
-
Sample Preparation: Prepare a stock solution of the standard in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.[9]
-
Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
2. Quantitative NMR (qNMR):
-
Rationale: qNMR is a primary ratio method of measurement that can determine the purity of a compound without the need for a reference standard of the analyte itself.[10][11][12] It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
-
Protocol:
-
Accurately weigh a known amount of the synthesized compound and a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the known purity and weight of the internal standard, the weights of the two substances, their molecular weights, and the ratio of the integrals of their respective signals.
-
3. Other Techniques:
-
Loss on Drying (LOD): To determine the content of volatile impurities.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of residual solvents or water.
-
Elemental Analysis (CHN): To confirm the elemental composition.
Comparison of Approaches
| Feature | Custom Synthesis & In-House Standard | Surrogate Standard |
| Accuracy | High | Lower (potentially semi-quantitative) |
| Regulatory Compliance | High | Low to moderate |
| Cost | High initial investment | Low |
| Time | Weeks to months | Immediate |
| Scope of Use | Quantitative analysis, impurity profiling, method validation | Qualitative identification, preliminary screening |
Strategy 2: Utilizing a Structurally Related Compound as a Surrogate Standard
In situations where a fully characterized primary standard is not immediately feasible due to time or budget constraints, a structurally related compound can be used as a surrogate or related substance standard.[13][14] For this compound, a suitable surrogate could be a commercially available biphenyl-thiophene derivative.
The Rationale and Limitations
The underlying principle is that compounds with similar chromophores will have a similar response in a UV detector at a given wavelength. This allows for the semi-quantitative estimation of the analyte's concentration. However, it is crucial to acknowledge the limitations:
-
Inaccurate Quantification: The molar absorptivity of the surrogate and the analyte are unlikely to be identical, leading to potential inaccuracies in quantification.
-
Relative Retention Time: The primary use is for qualitative identification based on relative retention time in a chromatographic system.
-
Limited for Validation: This approach is generally not suitable for full method validation according to regulatory guidelines.
Experimental Protocol: HPLC Analysis with a Surrogate Standard
-
Select a Surrogate Standard: Choose a commercially available compound with high structural similarity. For example, a biphenyl-thiophene derivative.
-
Develop an HPLC Method: Develop an HPLC method that provides good separation of the analyte from other components in the sample matrix. The protocol outlined in Strategy 1, Part C can be adapted.
-
Prepare a Standard Solution: Prepare a stock solution of the surrogate standard of known concentration.[9]
-
Analyze the Sample: Inject the sample containing the analyte.
-
Qualitative Identification: The analyte can be tentatively identified by its retention time relative to the surrogate standard.
-
Semi-Quantitative Estimation: The concentration of the analyte can be estimated by comparing its peak area to that of the surrogate standard, assuming a similar response factor. This should always be reported as an estimate.
Caption: Workflow for using a surrogate standard.
Conclusion and Recommendations
The choice between establishing an in-house primary standard and using a surrogate standard depends on the specific requirements of the analytical task.
-
For late-stage drug development, quality control, and regulatory submissions , the establishment of a well-characterized in-house primary standard is non-negotiable . The initial investment in time and resources is justified by the high degree of accuracy, reliability, and regulatory acceptance.
-
For early-stage research, screening, and process development , where the primary goal is qualitative identification or semi-quantitative estimation, the use of a surrogate standard can be a pragmatic and cost-effective interim solution .
By understanding the methodologies and the inherent strengths and limitations of each approach, researchers can confidently navigate the analytical challenges posed by the absence of a commercial standard for this compound and ensure the integrity of their scientific findings.
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A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of a novel thiophene derivative, Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for structural confirmation.
The Synthetic Pathway: Predicting Potential Isomers and Byproducts
A robust structural confirmation strategy begins with an understanding of the synthetic route. A highly probable method for the synthesis of the target molecule is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone, an active methylene compound, and elemental sulfur.
For our target molecule, the reactants would likely be 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur, catalyzed by a base like morpholine or piperidine.
Caption: Proposed Gewald reaction for the synthesis of the target molecule.
Understanding this pathway is critical as it informs us of potential impurities. Incomplete reactions could leave starting materials, while side reactions could lead to isomeric byproducts. A key consideration is the regiochemistry of the thiophene ring formation. While the desired product is the 2-amino-4-aryl isomer, other substitution patterns are theoretically possible, albeit less favored under typical Gewald conditions.
A Multi-faceted Approach to Structural Confirmation
No single technique provides absolute structural proof. A combination of spectroscopic and spectrometric methods is essential. The following workflow outlines a logical progression for confirming the structure of our target molecule.
Caption: A comprehensive workflow for structural confirmation.
In-Depth Analysis and Expected Data
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and invaluable first-pass technique to confirm the presence of key functional groups.
Experimental Protocol: A small amount of the dried, purified solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H stretch (amine) | 3400-3250 (two bands) | The primary amine will show symmetric and asymmetric stretching vibrations.[3] |
| C-H stretch (aromatic) | 3100-3000 | Characteristic of C-H bonds in the biphenyl and thiophene rings. |
| C-H stretch (aliphatic) | 3000-2850 | From the methyl group of the ester.[4] |
| C=O stretch (ester) | 1700-1670 | The carbonyl of the methyl carboxylate group. Conjugation with the thiophene ring may lower the frequency. |
| C=C stretch (aromatic) | 1600-1450 | Multiple bands are expected from the biphenyl and thiophene rings.[5] |
| C-N stretch (amine) | 1350-1250 | |
| C-O stretch (ester) | 1250-1100 | |
| C-S stretch (thiophene) | ~700 | Often a weak but characteristic absorption for the thiophene ring.[5] |
A comparison with the spectra of the starting materials will clearly indicate the formation of a new compound containing the expected functional groups.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, a critical piece of evidence for its identity.
Experimental Protocol: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred to obtain the exact mass. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
Expected Data:
The calculated molecular weight for this compound (C₁₈H₁₅NO₂S) is 325.0823 g/mol . An HRMS experiment should yield a molecular ion peak ([M+H]⁺) at m/z 326.0896.
Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide structural information. Key expected fragments include:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Loss of the entire methoxycarbonyl group (-COOCH₃).
-
Cleavage of the biphenyl bond.
-
Fragments characteristic of the substituted thiophene ring.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC/HMBC) will confirm the connectivity of all atoms.
Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. Standard ¹H and ¹³C spectra are acquired, followed by 2D experiments if necessary for unambiguous assignment.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH₂ | 5.0-7.0 | broad singlet | 2H | The chemical shift of amine protons can vary and they are often broad. |
| Biphenyl H | 7.3-7.8 | multiplet | 9H | A complex multiplet is expected for the nine protons of the biphenyl group. |
| Thiophene H | ~6.5 | singlet | 1H | The single proton on the thiophene ring at position 5. |
| OCH₃ | ~3.8 | singlet | 3H | The methyl group of the ester. |
Predicted ¹³C NMR Chemical Shifts:
| Carbons | Predicted δ (ppm) | Rationale |
| C=O (ester) | 165-170 | |
| Biphenyl C | 125-145 | Multiple signals for the aromatic carbons of the biphenyl group. |
| Thiophene C | 100-150 | Four distinct signals for the thiophene ring carbons. |
| OCH₃ | ~52 | The methyl carbon of the ester. |
2D NMR experiments like COSY will show correlations between adjacent protons, for instance, within the biphenyl rings. HSQC will correlate protons to their directly attached carbons, while HMBC will reveal long-range (2-3 bond) correlations, which are crucial for connecting the biphenyl group to the thiophene ring and the ester group to its attachment point.
Single Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including stereochemistry and the precise arrangement of atoms in the solid state.[8][9][10]
Experimental Protocol: Single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Expected Outcome: The resulting 3D model will definitively confirm the connectivity of all atoms, the planarity of the thiophene ring, and the torsion angle between the two phenyl rings of the biphenyl moiety. This technique stands as the gold standard for structural confirmation.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Presence of functional groups | Fast, inexpensive, easy to use | Does not provide information on connectivity or molecular weight |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with HRMS | Does not give detailed connectivity information |
| NMR Spectroscopy | Detailed connectivity and chemical environment of atoms | Provides the most comprehensive structural information in solution | Slower, more expensive, requires soluble sample |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion
The structural confirmation of this compound requires a synergistic approach. While FTIR and Mass Spectrometry provide rapid and essential initial data on functional groups and molecular weight, comprehensive NMR analysis is necessary to piece together the atomic connectivity. For ultimate, unequivocal proof, single-crystal X-ray crystallography is the definitive method. By logically applying these techniques and understanding their strengths and weaknesses, researchers can confidently and rigorously confirm the structure of novel chemical entities, a critical step in the journey of drug discovery and development.
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. Retrieved January 28, 2026, from [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved January 28, 2026, from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Nature. Retrieved January 28, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 28, 2026, from [Link]
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A Comparative Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth comparative analysis of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis via the robust Gewald reaction, compare its structural and potential biological characteristics with key analogs, and provide detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Significance of the 2-Aminothiophene Scaffold
Substituted 2-aminothiophenes are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This distinction arises from their structural versatility and their presence in a wide array of biologically active compounds, demonstrating therapeutic effects that span antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] The efficacy of this core structure lies in its ability to present various functional groups in a defined spatial arrangement, facilitating interactions with a multitude of biological targets. The title compound, featuring a prominent biphenyl moiety, represents a promising candidate for further investigation, leveraging the known bioactivity of both the thiophene core and the biphenyl group.[6]
Section 1: The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis
The most reliable and versatile method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component synthesis.[7] This reaction elegantly combines an α-methylene ketone (or aldehyde), an activated nitrile (like a cyanoester), and elemental sulfur in the presence of a basic catalyst.[1]
Mechanism and Rationale: The reaction is initiated by a Knoevenagel condensation between the ketone and the cyanoester, forming a stable α,β-unsaturated nitrile intermediate.[7] The choice of a basic catalyst (e.g., morpholine, triethylamine, or L-proline) is critical as it facilitates this initial condensation.[2] Subsequently, elemental sulfur adds to the intermediate. The exact mechanism of sulfur addition is complex, but it leads to a sulfurated intermediate that readily undergoes cyclization and tautomerization to yield the final, stable 2-aminothiophene ring system. This one-pot approach is highly valued for its efficiency, use of readily available starting materials, and its ability to generate a diverse library of compounds.
Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.
Section 2: Synthesis of the Target Compound and Key Analogs
The synthesis of this compound is a direct application of the Gewald reaction. The key starting materials are 4-acetylbiphenyl (the ketone component), methyl cyanoacetate (the activated nitrile), and elemental sulfur.
Caption: Figure 2: Synthesis of Biphenyl-Thiophene Analogs.
Section 3: A Comparative Performance Analysis
For a meaningful evaluation, we will compare the title compound with two classes of alternatives:
-
Group A (Alkyl Ester Analogs): Ethyl and Propyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. These compounds allow for an assessment of how modifying the ester group—a common strategy for tuning pharmacokinetic properties—impacts the molecule.
-
Group B (4-Position Analog): Methyl 3-amino-4-methylthiophene-2-carboxylate.[8] This compound, an intermediate in the synthesis of the local anesthetic Articaine, provides a stark contrast by replacing the large, lipophilic biphenyl group with a small methyl group.[8]
Synthetic Efficiency
The Gewald reaction is remarkably tolerant of variations in the non-reacting portion of the cyanoester. Therefore, the choice between methyl, ethyl, or propyl cyanoacetate is not expected to significantly alter the reaction efficiency or yield under optimized conditions. The primary drivers of yield are the reactivity of the ketone and the precise control of reaction parameters like temperature and catalyst concentration. Industrial-scale Gewald syntheses can achieve high yields, often in the range of 77-98%.[9]
| Compound Group | Key Ketone Reactant | Ester Reactant | Expected Synthetic Profile |
| Title Compound & Group A | 4-Acetylbiphenyl | Methyl/Ethyl/Propyl Cyanoacetate | Efficient one-pot synthesis. Yields are expected to be high and comparable across the series. |
| Group B Analog | Acetone | Methyl Cyanoacetate | Also an efficient Gewald synthesis, but the different ketone reactant fundamentally changes the final product's structure. |
Comparative Biological Potential
The true differentiation between these molecules lies in their potential biological activity, which is dictated by their overall structure, size, and functionality.
-
Title Compound & Group A Analogs: The defining feature is the large, rigid, and lipophilic 4-(1,1'-biphenyl) substituent. Biphenyl moieties are known pharmacophores in a range of drugs, noted for their ability to engage in π-π stacking and hydrophobic interactions within protein binding pockets.[6] This structural feature, combined with the versatile 2-aminothiophene core, suggests potential applications in areas requiring interaction with larger protein surfaces, such as:
-
Antimicrobial Agents: The lipophilic nature may enhance membrane disruption or penetration in bacteria. Thiophene derivatives have shown promise against drug-resistant Gram-negative bacteria.[10][11]
-
Anticancer/Kinase Inhibitors: Many kinase inhibitors feature similar bicyclic aromatic systems to occupy the ATP-binding pocket.
-
Anti-inflammatory Agents: The biphenyl structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
The variation in the alkyl ester (methyl vs. ethyl vs. propyl) would likely have a more subtle effect, primarily influencing pharmacokinetic properties like solubility, membrane permeability, and susceptibility to esterase metabolism, rather than the primary mode of biological action.
-
Group B Analog (Methyl 3-amino-4-methylthiophene-2-carboxylate): The replacement of the biphenyl group with a small methyl group dramatically alters the molecule's profile. This smaller, less lipophilic compound is a known precursor to the dental anesthetic Articaine.[8] Its biological application is therefore well-defined and distinct from the likely therapeutic areas of the biphenyl-containing analogs.
| Feature | Title Compound / Group A Analogs | Group B Analog | Causality and Field Insight |
| 4-Position Substituent | 4-(1,1'-Biphenyl) | Methyl | The biphenyl group provides a large, hydrophobic surface for protein interaction, while the methyl group is small and sterically non-demanding. |
| Molecular Weight | High (~323-351 g/mol ) | Low (~171 g/mol ) | The significant size difference dictates the types of biological targets each molecule can effectively bind to. |
| Lipophilicity (logP) | High | Moderate | Higher lipophilicity in the biphenyl series suggests better membrane interaction but may also lead to lower aqueous solubility. |
| Likely Therapeutic Area | Antimicrobial, Anticancer, Anti-inflammatory[4][6][11] | Local Anesthetic (as a precursor)[8] | The molecular architecture is the primary determinant of the pharmacological target class. |
Section 4: Experimental Protocols
The following protocols are self-validating, providing clear steps and checkpoints for successful execution and analysis.
Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a one-pot Gewald reaction.
Materials:
-
4-Acetylbiphenyl (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Methanol (as solvent)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-acetylbiphenyl (1.0 eq), methyl cyanoacetate (1.0 eq), and methanol.
-
Begin stirring the mixture at room temperature.
-
Add elemental sulfur (1.1 eq) to the suspension.
-
Carefully add the morpholine catalyst (0.5 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).
-
Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting ketone spot indicates reaction progression.
-
Maintain reflux for 4-6 hours or until TLC analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration, washing the precipitate with cold methanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain the crude this compound.
-
Validation & Purification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. If necessary, purify the product further by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol: Evaluation of Antibacterial Activity (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains (e.g., E. coli, S. aureus).
Materials:
-
Synthesized thiophene compounds, dissolved in DMSO to create stock solutions (e.g., 10 mg/mL).
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of test concentrations.
-
Inoculate each well (containing the diluted compound) with the prepared bacterial suspension.
-
Validation Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). A solvent control (bacteria with the highest concentration of DMSO used) should also be included.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, quantify growth by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
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A Comparative Performance Evaluation of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate and its Analogs as Potential Insecticidal Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agrochemical research, the quest for novel and effective insecticides with favorable safety profiles is a paramount objective. Thiophene-based compounds have emerged as a privileged scaffold in medicinal and agrochemical science due to their diverse biological activities.[1] This guide provides a comprehensive performance evaluation of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate and its close structural analog, focusing on their potential as insecticidal agents. We will delve into a comparative analysis of their efficacy, supported by experimental data, and explore their synthesis and potential mechanisms of action.
Introduction to the Biphenyl-Thiophene Scaffold
The 2-aminothiophene core is a versatile building block, readily synthesized through methodologies like the Gewald reaction.[2][3][4] The incorporation of a biphenyl moiety at the 4-position of the thiophene ring introduces a lipophilic and sterically significant feature that can profoundly influence the molecule's interaction with biological targets. The ester functionality at the 3-position further modulates its physicochemical properties, impacting absorption and distribution within the target organism. This guide will focus on the insecticidal properties of this scaffold, a less explored but potentially significant application.
Synthesis of Biphenyl-Thiophene Carboxylates: The Gewald Reaction
The synthesis of the target compound and its analogs primarily relies on the Gewald multicomponent reaction. This one-pot synthesis involves the condensation of a ketone, an active methylene compound (in this case, a cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][4]
For the synthesis of the ethyl ester analog, ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, the likely precursors are 4-acetylbiphenyl, ethyl cyanoacetate, and sulfur. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[4] The synthesis of the target methyl ester would follow an analogous pathway, substituting ethyl cyanoacetate with methyl cyanoacetate.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate (A Representative Analog)
This protocol is adapted from established Gewald reaction procedures for similar 4-aryl-2-aminothiophenes.
Materials:
-
4-Acetylbiphenyl
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (or another suitable solvent like N,N-dimethylformamide)
Procedure:
-
A mixture of 4-acetylbiphenyl (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
-
Morpholine (0.5 equivalents) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate.
Causality of Experimental Choices:
-
The use of a basic catalyst like morpholine is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Elemental sulfur acts as the sulfur source for the formation of the thiophene ring.
-
Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers of the multiple steps involved in the one-pot synthesis.
-
Precipitation in ice-water is an effective method for isolating the typically solid, water-insoluble product from the reaction mixture.
Performance Evaluation: Insecticidal Activity
Comparative Efficacy Against Schistocerca gregaria
The following table compares the lethal concentration (LC50) of Compound 11 with other commercially available insecticides against Schistocerca gregaria. A lower LC50 value indicates higher toxicity and therefore greater insecticidal efficacy.
| Compound | Insecticide Class | LC50 (ppm) | Target Insect Stage | Reference |
| Compound 11 (Ethyl Ester Analog) | Biphenyl-thiophene | 42.90 | 5th Instar Nymphs | [1] |
| Spinetoram | Spinosyn | 37.5 | 5th Instar Nymphs | [5] |
| Chlorpyrifos | Organophosphate | 171.16 (24h) | 4th Instar Nymphs | [6] |
| Fipronil | Phenylpyrazole | Lower mortality than Spinosad | 5th Instar Nymphs & Adults | [7] |
Analysis of Performance Data:
-
Compound 11 exhibits potent insecticidal activity against Schistocerca gregaria, with an LC50 value of 42.90 ppm.[1] This level of toxicity is comparable to that of Spinetoram, a commercially successful insecticide.[5]
-
Compared to the organophosphate insecticide Chlorpyrifos, Compound 11 demonstrates significantly higher potency.[6]
-
While a direct LC50 for Fipronil against the same instar is not provided in the compared study, the qualitative data suggests that Compound 11's performance is noteworthy within the landscape of modern insecticides.[7]
The symptoms observed in locusts treated with Compound 11, including growth inhibition, dehydration, and body shriveling, suggest a potent and disruptive mode of action.[1]
Unraveling the Mechanism of Action: Potential Molecular Targets
The precise molecular target of this compound and its analogs has not been definitively elucidated. However, based on the chemical structure and the observed physiological effects, several plausible mechanisms of action can be hypothesized. Many modern insecticides target the insect's nervous or muscular systems.
Potential Target 1: Ryanodine Receptors (RyRs)
Diamide insecticides, which also feature aromatic rings and amide linkages, are known to act on insect ryanodine receptors.[8][9][10] These receptors are calcium channels crucial for muscle contraction.[10] Activation of RyRs by insecticides leads to uncontrolled calcium release, resulting in muscle paralysis, cessation of feeding, and eventual death.[11] The symptoms of dehydration and shriveling observed with Compound 11 are consistent with this mode of action, as paralysis would prevent the insect from feeding and maintaining hydration.
Potential Target 2: GABA-gated Chloride Channels
Another common target for insecticides is the GABA-gated chloride channel in the insect's central nervous system.[12] Blockage of this channel by insecticides like fipronil leads to hyperexcitation of the nervous system, convulsions, and death.[13]
Potential Target 3: Acetylcholinesterase (AChE)
Inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is the mode of action for organophosphate and carbamate insecticides.[14] Some thiophene derivatives have been shown to inhibit AChE.[15] This leads to a buildup of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death.
Further research, including target-based screening and electrophysiological studies, is necessary to definitively identify the molecular target of this promising class of biphenyl-thiophene insecticides.
Conclusion and Future Directions
This compound and its structural analogs represent a promising scaffold for the development of novel insecticides. The demonstrated high efficacy of the ethyl ester analog against the desert locust, a notoriously difficult pest to control, underscores the potential of this chemical class.
Future research should focus on:
-
Optimizing the Synthesis: Developing a more efficient and scalable synthesis for the target compound and its analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the biphenyl, amino, and ester groups to understand the key structural features required for high insecticidal activity.
-
Mode of Action Elucidation: Conducting detailed biochemical and physiological studies to identify the specific molecular target of these compounds.
-
Spectrum of Activity: Evaluating the efficacy of these compounds against a broader range of insect pests.
-
Toxicology and Environmental Impact: Assessing the safety profile of these compounds for non-target organisms and their persistence in the environment.
By pursuing these research avenues, the full potential of biphenyl-thiophene derivatives as a new class of insecticides can be realized, offering a valuable tool for integrated pest management strategies.
References
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- A green chemistry approach to gewald reaction. Der Pharma Chemica. 2011;3(6):266-273.
- El-Sayed E, El-Sheikh A, Abdel-Samad S. Toxicological and biochemical impacts of spinetoram on juvenile stages of the desert locust, Schistocerca gregaria (Forskal) (Orthoptera: Acrididae). Middle East Journal of Applied Sciences. 2019;9(1):25-39.
- Puterová Z, Sýkora J, Krutošíková A. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010;2010(1):209-246.
- Gewald Aminothiophene Synthesis Mechanism. Organic Chemistry. YouTube; 2023. https://www.youtube.
- Mack T, et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. 2018;23(9):2166.
- Wang T, et al. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. 2010;2010(9):1351-1354.
- Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers. FAO Knowledge Repository. Accessed January 28, 2026. https://www.fao.org/knowledge/repository/details/en/c/1260714/
- El-Aswad AF. EFFECT OF SOME INSECTICIDES HAEMOLYMPH OF DESERT LOCUST gregaria Forskal. J. Egypt. Ger. Soc. Zool. 2007;52(E):41-54.
- Efficacy of Some Pesticide Alternatives on the Desert Locust Schistocerca gregaria (Forskal) Under Laboratory and Field Conditions. ResearchGate. Accessed January 28, 2026. https://www.researchgate.
- Buchstaller HP, et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. 2001;132(3):279-293.
- Al-Issa S, et al. Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality and some physiological parameters of the desert locust, Schistocerca gregaria.
- Bifenthrin Baseline Susceptibility and Evaluation of Simulated Aerial Applications in Striacosta albicosta (Lepidoptera: Noctuidae).
- 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses. Accessed January 28, 2026. https://www.orgsyn.org/demo.aspx?prep=v90p0186
- Wang X, et al. Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. Chinese Journal of Chemistry. 2015;33(1):103-107.
- Toxicological Impact Of Different Insecticides On The Desert Locust (Schistocerca Gregaria Forsk.) (Acrididae).
- Casida JE, Quistad GB. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. J Agric Food Chem. 1998;46(6):2123-2135.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. 2024.
- A 4,4′,4″-nitrilotriphenoxyl radical derived from Yang's biradical. RSC Publishing. 2026.
- Fu Y, et al. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Biochem Biophys Res Commun. 2023;667:148-155.
- Bifenthrin Baseline Susceptibility and Evaluation of Simulated Aerial Applications in Striacosta albicosta (L. UNL Digital Commons. 2019.
- Balança G, de Visscher M. Impacts on nontarget insects of a new insecticide compound used against the desert locust [Schistocerca gregaria (Forskål 1775)]. Arch Environ Contam Toxicol. 1997;32(1):58-62.
- "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal. Accessed January 28, 2026. https://www.organic-chemistry.org/abstracts/lit3/069.shtm
- Eriksson H, Wiktelius S. Impact of chlorpyrifos used for desert locust control on non-target organisms in the vicinity of mangrove, an ecologically sensitive area. Ambio. 2011;40(2):153-161.
- Diving Into Diamides. GrowerTalks. 2019.
- Bifenthrin Baseline Susceptibility and Evaluation of Simulated Aerial Applications in Striacosta albicosta (Lepidoptera: Noctuidae). PubMed. 2019.
- Laboratory and field evaluation of selected insecticides against Locusts and Grasshoppers: Towards sustainable pest management i. Research Square. 2025.
- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journals. 2021.
- Biological control of desert locust (Schistocerca gregaria Forskål). CABI Digital Library. 2021.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010.
- Design, Synthesis and Insecticidal Activity of Diamides with Oxydibenzene or Diphenylamine Subunits. Bentham Science Publisher. Accessed January 28, 2026. https://www.bentham-science-publisher.com/abstract/10.2174/1570179418666210823094828
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. 2024.
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A Comparative Guide to the Anticancer Efficacy of 2-Amino-4-arylthiophene-3-carboxylate Derivatives
In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Among its numerous derivatives, the 2-amino-4-arylthiophene-3-carboxylates are of particular interest due to their significant potential as anticancer agents.[2] This guide provides a comparative analysis of the efficacy of this class of compounds, with a special focus on the biphenyl-substituted analogue, "Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate." We will delve into supporting experimental data, outline key synthetic and biological evaluation protocols, and explore the underlying mechanisms of action.
The 2-Aminothiophene Scaffold: A Versatile Core for Anticancer Drug Discovery
The thiophene ring system is a five-membered heterocycle containing a sulfur atom, and its derivatives have been extensively investigated for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The 2-aminothiophene core, in particular, offers a unique combination of electronic and steric features that allow for diverse chemical modifications, enabling the fine-tuning of biological activity. The presence of the amino and carboxylate groups at adjacent positions provides opportunities for further chemical elaboration and interaction with biological targets.
Synthesis of 2-Amino-4-arylthiophene-3-carboxylates via the Gewald Reaction
A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1] This robust and efficient one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] The versatility of the Gewald reaction allows for the introduction of a wide variety of substituents at the 4- and 5-positions of the thiophene ring, making it an ideal method for generating libraries of analogues for structure-activity relationship (SAR) studies.
Conceptual Workflow of the Gewald Reaction:
Caption: Gewald reaction for the synthesis of the target compound.
Comparative Anticancer Efficacy
Below is a comparative summary of the cytotoxic activity of several representative 2-aminothiophene derivatives:
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Target Compound | This compound | - | Data not available | - |
| Compound 15b | Substituted amino-thiophene | A2780 (Ovarian) | 12 ± 0.17 | [4] |
| A2780CP (Ovarian) | 10 ± 0.15 | [4] | ||
| Compound 2 | 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (Breast) | 0.013 | [5] |
| Compound 3b | Thienopyrimidine derivative | HepG2 (Liver) | 3.105 ± 0.14 | [6] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [6] | ||
| Compound 4c | Thienopyrrole derivative | HepG2 (Liver) | 1.34 ± 0.08 | [6] |
| PC-3 (Prostate) | 1.09 ± 0.05 | [6] | ||
| Doxorubicin | Standard Chemotherapeutic | HepG2 (Liver) | 0.89 ± 0.05 | [6] |
| PC-3 (Prostate) | 0.77 ± 0.04 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the anticancer potency of 2-aminothiophene derivatives can be significantly modulated by structural modifications. For instance, the fusion of the thiophene ring with a pyrimidine ring, as seen in thieno[2,3-d]pyrimidine derivatives, can lead to highly potent compounds, with some exhibiting nanomolar efficacy.[5] The nature of the substituent on the aryl ring at the 4-position also plays a crucial role, with electron-withdrawing or -donating groups influencing the compound's interaction with its biological target. The biphenyl moiety in the target compound is a lipophilic group that may enhance binding to hydrophobic pockets in target proteins.
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that 2-aminothiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7][8] This is a critical mechanism for an effective anticancer agent, as it leads to the controlled elimination of cancer cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that some thiophene derivatives can induce mitochondrial membrane depolarization, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.[7]
Simplified Intrinsic Apoptotic Pathway:
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis of the target compound via the Gewald reaction and the evaluation of its cytotoxic activity using the MTT assay.
Synthesis of this compound
Principle: This protocol is based on the Gewald three-component reaction.[1][9]
Materials:
-
4-Acetylbiphenyl
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Triethylamine (base)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-acetylbiphenyl (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
To this suspension, add a catalytic amount of morpholine or triethylamine (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Cytotoxicity Evaluation by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The 2-amino-4-arylthiophene-3-carboxylate scaffold represents a promising platform for the development of novel anticancer agents. While direct efficacy data for "this compound" remains to be elucidated, the available data for analogous compounds highlight the potential of this chemical class. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-biphenyl and other 4-aryl substituted derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as potential therapeutic candidates.
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed. Available at: [Link][5]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link][11]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. National Center for Biotechnology Information. Available at: [Link][7]
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Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information. Available at: [Link][9]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link][3]
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A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate. Available at: [Link][2]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. Available at: [Link][6]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link][8]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available at: [Link][4]
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A Comparative Guide to the Analytical Validation of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a key intermediate in pharmaceutical synthesis. For researchers and drug development professionals, ensuring the identity, purity, and quality of such molecules is paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind method selection and protocol design, ensuring a robust and self-validating approach to quality control.
The validation of an analytical procedure is the process of providing documented evidence that the method is fit for its intended purpose.[1] This guide is structured to provide a comprehensive overview of the primary techniques used for the characterization and quality control of this specific thiophene derivative, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
The Central Role of Chromatography: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency (assay) of this compound. Its ability to separate the main compound from impurities and degradation products makes it an indispensable tool.[4]
The "Why": Method Development Rationale
The molecular structure—featuring a polar 2-aminothiophene-3-carboxylate core and a non-polar 1,1'-biphenyl substituent—dictates the choice of a reversed-phase HPLC method. A C18 stationary phase is ideal, as it provides the necessary hydrophobicity to retain the biphenyl moiety, while a polar mobile phase allows for the controlled elution of the compound.
The selection of the UV detection wavelength is critical. The extensive conjugation across the thiophene and biphenyl rings results in strong UV absorbance.[5] A photodiode array (PDA) detector is recommended to scan across a range of wavelengths, with an optimal wavelength selected at the absorbance maximum (λmax) to ensure high sensitivity.
Experimental Protocol: Reversed-Phase HPLC-UV for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (or λmax determined by PDA)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 0.5 mg/mL.
Trustworthiness: System Suitability and Validation Parameters
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
The method's performance is then rigorously evaluated according to ICH Q2(R1) guidelines.[2][3]
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | The analyte peak should be free of interference from placebo, impurities, or degradation products. | Peak purity index > 0.999. No co-eluting peaks observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.1-1.0 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., flow rate ±10%, temp ±2°C). | All results within system suitability limits upon variation. |
Confirming Identity: A Multi-Technique Approach
While HPLC provides quantitative data on purity, it is not sufficient for unambiguous identification. A combination of spectroscopic techniques is required to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it the most powerful technique for structural elucidation.
-
¹H NMR Rationale: The spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the thiophene proton, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns provide definitive proof of the connectivity. For a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, characteristic peaks are observed for the amino, methyl, and ethyl groups.[6]
-
¹³C NMR Rationale: This provides a count of the unique carbon atoms and information about their hybridization (sp², sp³). The carbonyl carbon of the ester and the carbons of the aromatic rings will have characteristic chemical shifts.
Representative NMR Data (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Biphenyl-H | 7.30 - 7.65 (m, 9H) | 127.0 - 141.0 |
| Thiophene-H (C5) | 6.50 (s, 1H) | 108.0 (C3), 115.0 (C5), 145.0 (C4), 163.0 (C2) |
| NH₂ | 5.95 (br s, 2H) | - |
| O-CH₃ | 3.85 (s, 3H) | 51.5 |
| C=O | - | 166.5 |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, further confirms its structure. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
The "Why": ESI is a soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺, confirming the molecular weight. High-resolution MS (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern in MS/MS can reveal the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the biphenyl-thiophene bond, providing a structural fingerprint. The fragmentation of biphenyl derivatives often shows characteristic ions corresponding to the biphenyl skeleton.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[8]
-
The "Why": The presence of key functional groups will give rise to characteristic absorption bands. This provides corroborating evidence for the structure determined by NMR and MS. For thiophene derivatives, characteristic C-S stretching vibrations are expected.[8][9]
Key FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3450 - 3300 (two bands) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Ester) | Stretching | 1710 - 1690 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| C-O (Ester) | Stretching | 1250 - 1100 |
| C-S (Thiophene) | Stretching | 750 - 650 |
Integrated Validation Workflow
A successful validation strategy integrates these techniques to provide a complete picture of the compound's quality. No single method is sufficient on its own. The workflow below illustrates how these methods are synergistically applied.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a specialized research chemical. As a Senior Application Scientist, my objective is to instill a deep understanding of not just the "how" but the "why" behind these critical procedures, ensuring the safety of personnel and the protection of our environment.
For novel or specialized compounds like this, a specific Safety Data Sheet (SDS) provided by the manufacturer is the primary and most authoritative source for disposal information.[1][2] This document is tailored to the specific hazards of the chemical. When an SDS is not available, or to supplement its information, the following principles and procedures, derived from best practices in laboratory safety and hazardous waste management, must be followed.[3][4]
Hazard Assessment and Characterization: The "Know Your Waste" Principle
Before any disposal action is taken, a thorough hazard assessment is paramount. The burden of determining if a waste is hazardous falls on the generator—the laboratory that created it.[3] All waste chemicals should be treated as hazardous until proven otherwise.[5]
This compound is a complex organic molecule. Its structure suggests potential hazards based on its constituent functional groups:
-
Aminothiophene Core: Aminothiophene derivatives can cause skin, eye, and respiratory irritation.[6][7][8]
-
Biphenyl Moiety: Biphenyl compounds, particularly polychlorinated biphenyls (PCBs), are known for their environmental persistence and toxicity.[9][10][11] While this specific compound is not a PCB, the biphenyl structure warrants caution regarding its potential environmental impact.
Based on this structural analysis, it is prudent to handle this compound as, at minimum, an irritant and a potential environmental hazard.[4]
Table 1: Hazard Assessment and Personal Protective Equipment (PPE)
| Potential Hazard | Basis of Concern | Required PPE |
| Skin and Eye Irritation | Analogous aminothiophene compounds are known irritants.[6][7][8] | Nitrile gloves, lab coat, and ANSI Z87.1-compliant safety glasses or goggles.[4] |
| Respiratory Irritation | Potential for aerosolization of the solid compound.[7] | Use in a certified chemical fume hood.[4] |
| Environmental Hazard | Biphenyl structure raises concerns about persistence and aquatic toxicity.[9][10] | Prevent entry into drains and waterways.[6] |
| Unknown Toxicity | As a novel compound, full toxicological data is likely unavailable.[4] | Assume a higher level of hazard and handle with caution. |
Waste Segregation and Containment: Preventing Dangerous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[12] Mixing incompatible waste streams can lead to violent reactions, the generation of toxic gases, or fires.[3]
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, aqueous waste, or strong acids, bases, or oxidizers.[3][6][12]
-
Select an Appropriate Container: Use a designated hazardous waste container that is compatible with the chemical.[13][14] A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[1][13] The original container, if in good condition, is often the best choice.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[3][12] Ensure the label is legible and securely affixed.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13][15] This area must be under the control of laboratory personnel, away from drains, and in secondary containment to prevent spills from spreading.[5]
Disposal Workflow: From Laboratory Bench to Final Disposition
The disposal of hazardous waste is a regulated process.[16][17] The following workflow outlines the necessary steps to ensure compliance and safety.
Experimental Protocol: Waste Disposal Procedure
-
Collection at the Source: Collect all waste materials, including the pure compound, contaminated spatulas, weighing papers, and PPE (gloves), in the designated, labeled waste container.
-
Container Management: Keep the waste container securely closed except when adding waste.[3][13][15] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[13]
-
Request for Pickup: Once the container is full or the experiment is complete, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[18] Do not transport hazardous waste yourself.
-
Final Disposal Method: The ultimate disposal method will be determined by the licensed waste disposal facility. For a compound like this, the most probable and environmentally sound method is incineration at a permitted hazardous waste facility.[10][19][20] Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment.[19][20] Landfilling is generally not a preferred method for organic compounds due to the risk of leaching into soil and groundwater.[10][11]
Visualization of the Disposal Process
To clarify the decision-making and procedural flow, the following diagrams illustrate the key stages of the disposal process.
Caption: Waste Disposal Decision and Workflow Diagram.
Conclusion: A Culture of Safety
The responsible disposal of laboratory chemicals is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a pillar of a strong safety culture. By understanding the potential hazards of novel compounds like this compound and adhering to systematic disposal procedures, we protect ourselves, our colleagues, and the wider community. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
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A Senior Application Scientist's Guide to Safe Handling: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, with novelty comes the responsibility of rigorous safety assessment. Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a compound with significant potential, but its unique structure—combining a thiophene core with a biphenyl moiety—necessitates a cautious and well-informed approach to handling.
This guide provides a comprehensive operational and safety framework. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, we can establish a robust safety protocol by analyzing the known hazards of its constituent chemical classes: aminothiophene carboxylates and biphenyls. This document is grounded in the principle of minimizing all chemical exposures, a cornerstone of modern laboratory safety.[1]
Hazard Assessment: A Proactive Stance
The toxicological properties of this compound have not been exhaustively studied. Therefore, we must operate under the assumption that it presents hazards similar to related compounds.
-
Aminothiophene Derivatives: Chemicals in this family, such as Methyl 3-amino-4-methylthiophene-2-carboxylate, are known to cause skin and eye irritation.[2][3] They may also cause respiratory irritation if inhaled.[2][3]
-
Biphenyl Compounds: While this specific molecule is not a polychlorinated biphenyl (PCB), the biphenyl group warrants careful consideration for disposal, as these structures can be environmentally persistent.[4]
Based on this analysis, we will treat this compound as, at a minimum:
-
A skin and eye irritant.
-
A potential respiratory tract irritant.
-
Potentially harmful if swallowed or inhaled.[2]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is selected, we must implement robust engineering and administrative controls. The Occupational Safety and Health Administration (OSHA) mandates that employers have a Chemical Hygiene Plan, and these controls are its foundation.[5][6]
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The hood provides primary containment, capturing dust and vapors at the source to prevent inhalation.[1]
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area of the lab to prevent cross-contamination.
-
Safe Work Practices: Avoid working alone when handling hazardous chemicals.[1] Do not eat, drink, or apply cosmetics in the laboratory.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and critical barrier between you and the chemical. The selection of appropriate PPE must be based on a thorough hazard assessment.[7]
Eye and Face Protection
-
Rationale: Protects against splashes of solutions or accidental projection of solid particles, which could cause serious eye irritation.[3]
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Risk of Splash: Chemical splash goggles are required when handling solutions or performing any operation with a higher risk of splashing.[8][9]
-
Face Shield: A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of energetic reaction or splash.[9]
-
Hand Protection
-
Rationale: Prevents skin contact, which can lead to irritation.[2][3] The choice of glove material is critical for chemical resistance.
-
Protocol: Always inspect gloves for tears or punctures before use.[1] Given that this compound will likely be handled both as a solid and dissolved in various solvents, a multi-tiered glove strategy is recommended.
| Task | Primary Glove Material | ANSI/ISEA 105-2016 Standard | Justification |
| Handling Solid Compound (Weighing, Transfer) | Nitrile | Puncture Resistance Level 2+ | Provides good dexterity and protection against incidental contact with the solid powder.[10] |
| Working with Solutions (Non-aggressive solvents like alcohols, acetone) | Nitrile (minimum 4 mil thickness) | Chemical Resistance (consult manufacturer data) | Nitrile offers adequate protection for short-duration tasks with many common lab solvents. |
| Working with Aggressive Solvents (e.g., DCM, THF, Toluene) | Double-gloving: Nitrile (inner) + Neoprene or Viton (outer) | Chemical Resistance (consult manufacturer data) | Provides a robust barrier against aggressive organic solvents that can quickly permeate nitrile gloves. |
| Cleaning Glassware/Decontamination | Heavy-duty Nitrile or Neoprene | Abrasion Level 3+, Chemical Resistance | Thicker gloves are needed to protect against both chemical residue and the physical hazards of cleaning.[11] |
Body Protection
-
Rationale: Protects against contamination of personal clothing and skin.
-
Protocol:
Respiratory Protection
-
Rationale: Prevents the inhalation of fine powders or aerosols, which may cause respiratory irritation.[2][12]
-
Protocol:
-
Primary Control: A chemical fume hood should make respiratory protection unnecessary for routine handling.
-
In Case of Spill or Control Failure: If there is a potential for airborne concentrations to exceed exposure limits (e.g., a large spill outside of a fume hood), a NIOSH-approved respirator is required.[12][13] A full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is recommended.[12] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134).[7]
-
Operational Workflow: A Step-by-Step Guide
This workflow integrates safety controls at every stage of handling this compound.
Caption: Safe Handling Workflow for Novel Thiophene Compounds.
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. Immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[12][14] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill Cleanup:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear a full set of appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[8]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Place in a sealed, labeled container.
-
Decontaminate the spill area thoroughly.
-
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, governed by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA).
-
Decontamination: All glassware and equipment should be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (one in which the compound is soluble) into a designated hazardous waste container.
-
Waste Disposal:
-
Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weigh paper, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Protocol: Due to the biphenyl structure, it is prudent to handle the waste as if it were a regulated substance. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[15] Depending on the concentration, this may require disposal at a licensed TSCA incinerator or a chemical waste landfill.[15][16] Never discharge this chemical into the sewer system.[1]
-
By adhering to these protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
